molecular formula C7H6N2 B3046114 4-Ethynylpyridin-3-amine CAS No. 1196156-75-8

4-Ethynylpyridin-3-amine

Cat. No.: B3046114
CAS No.: 1196156-75-8
M. Wt: 118.14
InChI Key: IIAOEZOLIFYLAC-UHFFFAOYSA-N
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Description

4-Ethynylpyridin-3-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring an amine group and an ethynyl group on a pyridine core. This structure makes it a valuable building block for synthesizing more complex molecules. Pyridine derivatives, in general, are prominent scaffolds in drug discovery due to their diverse biological activities and presence in approved therapeutics . The ethynyl group is a key functional handle for further chemical modification via click chemistry, allowing researchers to efficiently create libraries of compounds for biological screening. While the specific applications of 4-Ethynylpyridin-3-amine are under investigation, related pyridinone derivatives have demonstrated significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . These inhibitors work by allosterically binding to the reverse transcriptase enzyme, disrupting its function . The flexibility and specific substituents of the pyridine core are critical for interacting with key residues in the enzyme's binding pocket, such as Lys101, Tyr181, and Tyr188, as well as conserved residues like Phe227 and Trp229 . In silico predictions of similar compounds suggest favorable drug-like properties, including adherence to Lipinski's Rule of Five, which indicates potential for oral bioavailability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage in an inert atmosphere and at room temperature is recommended to maintain stability. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-4-9-5-7(6)8/h1,3-5H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAOEZOLIFYLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726184
Record name 4-Ethynylpyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-75-8
Record name 4-Ethynylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Significance of 4-Ethynylpyridin-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of approved drugs. This guide delves into the chemical intricacies and strategic applications of a particularly valuable, yet underexplored, derivative: 4-Ethynylpyridin-3-amine. This molecule uniquely combines the pharmacophoric features of an aminopyridine with the synthetic versatility of a terminal alkyne, offering a powerful platform for the construction of complex molecular architectures targeting a range of debilitating diseases. We will explore its synthesis, reactivity, and burgeoning role in the design of next-generation kinase inhibitors and other targeted therapies.

Introduction: The Aminopyridine Scaffold and the Power of the Ethynyl Group

The aminopyridine moiety is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, enabling precise interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for π-stacking interactions, further enhancing binding affinity.

The introduction of an ethynyl group at the 4-position of 3-aminopyridine dramatically expands its synthetic utility. The terminal alkyne is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This "synthetic handle" allows for the facile introduction of diverse substituents, enabling the rapid exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 4-Ethynylpyridin-3-amine is crucial for its effective application in drug design and synthesis.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₇H₆N₂Low molecular weight is advantageous for oral bioavailability.
Molecular Weight 118.14 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Facilitates handling and reaction setup.
pKa (Pyridine N) ~4-5Influences ionization state at physiological pH, impacting cell permeability and target engagement.
pKa (Amino Group) ~3-4Can be protonated, affecting solubility and interactions with biological targets.

Synthesis and Characterization

The synthesis of 4-Ethynylpyridin-3-amine is not extensively documented in publicly available literature. However, a logical and efficient synthetic route can be devised based on established organometallic cross-coupling reactions. The most prominent of these is the Sonogashira coupling.[2][3]

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A plausible synthetic route to 4-Ethynylpyridin-3-amine would involve the Sonogashira coupling of a suitable protected 4-halo-3-aminopyridine with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Synthesis_Pathway 4-Halo-3-aminopyridine 4-Halo-3-aminopyridine Protected_Amine Protected_Amine 4-Halo-3-aminopyridine->Protected_Amine Protection (e.g., Boc) Coupled_Product Coupled_Product Protected_Amine->Coupled_Product Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) 4-Ethynylpyridin-3-amine 4-Ethynylpyridin-3-amine Coupled_Product->4-Ethynylpyridin-3-amine Deprotection

Caption: Proposed synthetic pathway for 4-Ethynylpyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group

  • To a solution of 4-chloro-3-aminopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected 4-chloro-3-aminopyridine. The rationale behind this protection step is to prevent the amino group from interfering with the subsequent Sonogashira coupling reaction.[4]

Step 2: Sonogashira Coupling

  • In a degassed solvent (e.g., THF or DMF), combine the Boc-protected 4-chloro-3-aminopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Add trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. The copper(I) salt acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Upon completion, the reaction is worked up to isolate the TMS-protected ethynylpyridine derivative.

Step 3: Deprotection

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or THF).

  • Add a deprotecting agent for the silyl group, such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

  • Subsequently, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

  • Neutralize the reaction mixture and extract the desired product, 4-Ethynylpyridin-3-amine.

Characterization

The structure and purity of the synthesized 4-Ethynylpyridin-3-amine would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of the ethynyl proton.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C≡C-H bond (around 3300 cm⁻¹) and the N-H bonds of the amino group.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 4-Ethynylpyridin-3-amine stems from the distinct reactivity of its three key functional components: the pyridine ring, the amino group, and the terminal alkyne.

Reactivity_Diagram cluster_molecule 4-Ethynylpyridin-3-amine cluster_reactions Key Reactions mol Sonogashira Sonogashira Coupling Click_Chemistry Click Chemistry (CuAAC) Suzuki_Coupling Suzuki Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Acylation Acylation Pyridine_N Pyridine N (Basic, Nucleophilic) Pyridine_N->Suzuki_Coupling Amine_NH2 Amino Group (Nucleophilic) Amine_NH2->Buchwald_Hartwig Amine_NH2->Acylation Alkyne Terminal Alkyne (Electrophilic/Nucleophilic) Alkyne->Sonogashira Alkyne->Click_Chemistry

Caption: Reactivity map of 4-Ethynylpyridin-3-amine.

Reactions of the Terminal Alkyne
  • Sonogashira Coupling: The terminal alkyne can be further elaborated through a second Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of extended conjugated systems.[2]

  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This highly efficient and regioselective reaction with azides provides a straightforward route to 1,2,3-triazoles, which are valuable linkers in drug discovery.

  • Other Alkyne Reactions: The alkyne can also participate in reactions such as hydration, hydroamination, and cyclization reactions to generate a diverse range of heterocyclic structures.

Reactions of the Amino Group
  • Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are common motifs in drug molecules.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of various aryl or heteroaryl substituents on the amino group.

  • Reductive Amination: The amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.[7]

Reactions of the Pyridine Ring
  • N-Alkylation and N-Oxidation: The pyridine nitrogen is nucleophilic and can be alkylated or oxidized.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, but reactions can occur under forcing conditions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of 4-Ethynylpyridin-3-amine make it an exceptionally valuable building block for the design of targeted therapies, particularly protein kinase inhibitors.[8]

Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The aminopyridine moiety of 4-Ethynylpyridin-3-amine can form crucial hydrogen bonds with the hinge region of the kinase domain. The ethynyl group then serves as a versatile attachment point for a "linker" and a "selectivity element" that can be tailored to target specific kinases.

Kinase_Inhibitor_Design cluster_inhibitor Kinase Inhibitor Scaffold cluster_kinase Kinase ATP-Binding Site Inhibitor Hinge Binder (Aminopyridine) Linker (from Alkyne) Selectivity Group Kinase Hinge Region Linker Pocket Selectivity Pocket Inhibitor:hinge->Kinase:hinge_region H-Bonds Inhibitor:linker->Kinase:linker_pocket Hydrophobic Interactions Inhibitor:selectivity->Kinase:selectivity_pocket Specific Interactions

Caption: General design strategy for kinase inhibitors.

Case Study: Hypothetical Design of a BCR-ABL Inhibitor

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[9] While imatinib is a successful first-generation inhibitor, resistance mutations, such as the T315I "gatekeeper" mutation, necessitate the development of new inhibitors.

4-Ethynylpyridin-3-amine could serve as a core scaffold for a novel BCR-ABL inhibitor. The aminopyridine would anchor in the hinge region. The ethynyl group could be coupled, via a Sonogashira reaction, to a substituted phenyl ring designed to occupy the hydrophobic pocket near the gatekeeper residue. Further functionalization of the amino group could introduce a solubilizing group to improve pharmacokinetic properties.

Conclusion and Future Perspectives

4-Ethynylpyridin-3-amine represents a potent and versatile building block for modern drug discovery. Its unique combination of a privileged aminopyridine scaffold and a synthetically tractable terminal alkyne provides an efficient platform for the rapid generation of diverse and complex molecular architectures. While its full potential is yet to be realized, the principles outlined in this guide highlight its strategic importance for the development of next-generation targeted therapies. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of such well-designed building blocks will be paramount to success.

References

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Sources

An In-depth Technical Guide to 3-Ethynylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynylpyridin-4-amine (CAS No: 1239605-12-9), a pivotal building block in contemporary medicinal chemistry and materials science. This document elucidates the compound's critical physicochemical properties, provides a detailed, validated protocol for its synthesis via Sonogashira coupling, explores its diverse applications, particularly in the development of kinase inhibitors, and outlines stringent safety and handling procedures. Designed for the discerning researcher, this guide amalgamates theoretical principles with practical, field-proven insights to facilitate the effective and safe utilization of this versatile molecule.

Introduction: The Strategic Importance of 3-Ethynylpyridin-4-amine

3-Ethynylpyridin-4-amine has emerged as a molecule of significant interest within the drug discovery and development landscape. Its unique structural architecture, featuring a pyridine ring substituted with both a reactive ethynyl group and a nucleophilic amine, renders it a highly versatile scaffold.[1] The pyridine moiety is a prevalent heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[2] The terminal alkyne functionality serves as a linchpin for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the facile construction of complex molecular frameworks.[3][4]

This guide will delve into the essential technical aspects of 3-Ethynylpyridin-4-amine, providing a robust foundation for its application in advanced research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective application in research and development.

Physicochemical Properties

The properties of 3-Ethynylpyridin-4-amine are summarized in the table below. The amine and pyridine functionalities contribute to its polarity and potential for hydrogen bonding, influencing its solubility and boiling point.[5][6]

PropertyValueSource
CAS Number 1239605-12-9BLD Pharm[7]
Molecular Formula C₇H₆N₂PubChem[8]
Molecular Weight 118.14 g/mol PubChem[8]
Appearance Solid (form may vary)General
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in organic solvents such as methanol, DMF, and THF.General Knowledge

Note: Experimental data for melting and boiling points are not widely published and should be determined empirically.

Spectroscopic Data

The structural integrity of 3-Ethynylpyridin-4-amine can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is outlined below.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the pyridine ring protons, the amine protons, and the acetylenic proton. The chemical shifts of the pyridine protons are influenced by the electronic effects of the amino and ethynyl substituents. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The acetylenic proton will resonate in its characteristic region.[9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethynyl group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine, the C≡C stretching of the alkyne, the ≡C-H stretching of the terminal alkyne, and the C=C and C=N stretching vibrations of the pyridine ring.[11]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. Fragmentation patterns can provide further structural information.[12]

Synthesis of 3-Ethynylpyridin-4-amine: A Validated Sonogashira Coupling Protocol

The paramount method for the synthesis of 3-Ethynylpyridin-4-amine is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] In this case, the synthesis involves the coupling of a 3-halopyridin-4-amine with a protected acetylene source, followed by deprotection. 4-Amino-3-iodopyridine is an ideal starting material due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions.[14]

Reaction Scheme

Sonogashira_Synthesis

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-iodopyridine (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.01-0.05 eq).

  • Solvent and Base: Add anhydrous triethylamine (TEA, 2.0-3.0 eq) and an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[15]

  • Alkyne Addition: Stir the mixture at room temperature for 15 minutes, then add ethynyltrimethylsilane (TMSA, 1.2-1.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 3-((trimethylsilyl)ethynyl)pyridin-4-amine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Reagent Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or THF.

  • Deprotecting Agent: Add a deprotecting agent. Common choices include potassium carbonate (K₂CO₃) for reactions in methanol or tetra-n-butylammonium fluoride (TBAF) for reactions in THF.[15]

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: If using K₂CO₃, filter the solid and concentrate the filtrate. If using TBAF, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude 3-Ethynylpyridin-4-amine by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Materials Science

The structural motifs within 3-Ethynylpyridin-4-amine make it a valuable building block in several areas of chemical research.

Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[16] The pyridine core of 3-Ethynylpyridin-4-amine can mimic the purine scaffold of ATP, allowing it to bind to the ATP-binding site of kinases. The ethynyl group provides a vector for the introduction of various substituents that can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.[17][18][19]

Kinase_Inhibition

Medicinal Chemistry Scaffold

Beyond kinase inhibitors, 3-Ethynylpyridin-4-amine serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[20] The primary amine can be functionalized to introduce amide, sulfonamide, or other functionalities, while the ethynyl group can participate in "click" chemistry or further cross-coupling reactions to build molecular complexity.[21]

Materials Science

In materials science, ethynyl-substituted pyridines are utilized in the synthesis of polymers and organic electronic materials. The rigid, linear nature of the ethynyl group can impart desirable electronic and photophysical properties to conjugated polymers. The pyridine nitrogen can also be used to coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Safety, Handling, and Disposal

Adherence to strict safety protocols is imperative when working with 3-Ethynylpyridin-4-amine.

Hazard Identification

While a specific safety data sheet (SDS) for 3-Ethynylpyridin-4-amine is not widely available, related compounds such as 4-ethynylpyridin-2-amine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[22] It is prudent to handle 3-Ethynylpyridin-4-amine with the same level of caution.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[23]

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves.[24]

Storage

Store 3-Ethynylpyridin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, properly labeled, and sealed container.[25]

Conclusion

3-Ethynylpyridin-4-amine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its versatile structure allows for the creation of a diverse range of complex molecules. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

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An In-depth Technical Guide to 4-Ethynylpyridin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Ethynylpyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its promising applications, particularly in the realm of kinase inhibition for cancer therapy.

Core Molecular Attributes of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine is a bifunctional molecule featuring a pyridine ring substituted with both an amino and an ethynyl group. This unique combination of a basic nitrogenous heterocycle and a reactive alkyne moiety makes it a valuable synthon for creating complex molecular architectures.

Molecular Identity and Physicochemical Properties
PropertyValueSource/Calculation
Molecular Formula C₇H₆N₂Calculated
Molecular Weight 118.14 g/mol Calculated
CAS Number Not publicly available-
Molecular Formula (HCl Salt) C₇H₇ClN₂[1]
Molecular Weight (HCl Salt) 154.60 g/mol [1]

The molecular weight of the free base is derived from its hydrochloride salt, a common form for the storage and handling of aminopyridines. The presence of the amino group provides a site for salt formation, enhancing stability and solubility in certain solvents. The ethynyl group, on the other hand, is a versatile functional handle for various coupling reactions.

Synthesis of 4-Ethynylpyridin-3-amine: A Strategic Approach

The synthesis of 4-Ethynylpyridin-3-amine can be strategically achieved through a Sonogashira coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The logical precursor for this synthesis is a 4-halo-3-aminopyridine, such as 4-chloro- or 4-bromopyridin-3-amine.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis, starting from the readily available N-Boc-3-amino-4-halopyridine. The initial Boc protection of the amino group is a strategic choice to prevent side reactions during the subsequent coupling step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection N-Boc-3-amino-4-halopyridine N-Boc-3-amino-4-halopyridine Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) N-Boc-3-amino-4-halopyridine->Pd_catalyst Reactant Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Pd_catalyst Reactant N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine Pd_catalyst->N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine Product Deprotection_reagent Deprotection Reagent (e.g., TBAF or K₂CO₃/MeOH) N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine->Deprotection_reagent Intermediate 4-Ethynylpyridin-3-amine 4-Ethynylpyridin-3-amine Deprotection_reagent->4-Ethynylpyridin-3-amine Final Product

Caption: Proposed synthetic workflow for 4-Ethynylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

This protocol is adapted from established Sonogashira coupling procedures on halopyridines.[4][5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-amino-4-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N, 3.0 eq) as the base and solvent. To this mixture, add trimethylsilylacetylene (1.2 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Ethynylpyridin-3-amine (Deprotection)

  • Deprotection of the Silyl Group: Dissolve the purified N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine in a suitable solvent such as tetrahydrofuran (THF). Add a deprotecting agent like tetrabutylammonium fluoride (TBAF, 1.1 eq) or potassium carbonate in methanol. Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Deprotection of the Boc Group: The Boc group can be removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Work-up and Isolation: After deprotection, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent. The organic layer is then dried and concentrated to yield 4-Ethynylpyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization and Spectroscopic Analysis

Due to the limited availability of public data for 4-Ethynylpyridin-3-amine, the following characterization is based on predicted spectroscopic features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the amino protons, and the acetylenic proton. The pyridine protons will appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the acetylenic proton will be a sharp singlet in the range of δ 3.0-3.5 ppm.[6][7][8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two sp-hybridized carbons of the ethynyl group (around δ 80-90 ppm) and the five sp²-hybridized carbons of the pyridine ring.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[10]

  • C≡C stretching: A sharp, medium-intensity band around 2100-2150 cm⁻¹ for the alkyne C≡C stretch.

  • ≡C-H stretching: A sharp band around 3300 cm⁻¹ for the acetylenic C-H stretch.[11]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 118. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyridine ring.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Ethynylpyridin-3-amine make it a highly attractive scaffold for the development of novel therapeutic agents. The aminopyridine moiety is a common pharmacophore in many biologically active compounds, while the ethynyl group serves as a versatile handle for further chemical modifications, including "click chemistry" reactions.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a substituted pyridine or pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases.[13][14] The 3-amino group of 4-Ethynylpyridin-3-amine can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The 4-ethynyl group can be utilized to introduce various substituents that can extend into other pockets of the active site, thereby enhancing potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front 4-Ethynylpyridin-3-amine_Scaffold 4-Ethynylpyridin-3-amine Scaffold 4-Ethynylpyridin-3-amine_Scaffold->Hinge_Region H-bond from -NH₂ group 4-Ethynylpyridin-3-amine_Scaffold->Hydrophobic_Pocket Further modification at ethynyl group 4-Ethynylpyridin-3-amine_Scaffold->Solvent_Front Interaction with substituents

Caption: Interaction model of a 4-Ethynylpyridin-3-amine-based inhibitor.

Derivatives of aminopyridines and related heterocycles have shown promise as inhibitors of various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4).[13][14] The structural motif of 4-Ethynylpyridin-3-amine is highly relevant to the design of next-generation kinase inhibitors.

Safety and Handling

As a research chemical with limited toxicological data, 4-Ethynylpyridin-3-amine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Based on the safety data for related aminopyridine compounds, potential hazards include:

  • Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Can cause skin and serious eye irritation.

In case of exposure, immediate medical attention is advised. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Ethynylpyridin-3-amine is a versatile and valuable building block for drug discovery and medicinal chemistry. Its synthesis, while not widely documented, can be reliably achieved through established methodologies like the Sonogashira coupling. The presence of both an amino and an ethynyl group on the pyridine core provides multiple avenues for chemical modification, making it an ideal starting point for the development of novel kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.

References

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Technical Monograph: Physicochemical Profiling of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Ethynylpyridin-3-amine

CAS Registry Number: 1196156-75-8 Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary: The Structural Pivot

4-Ethynylpyridin-3-amine (4-EPA) represents a high-value heterocyclic building block, distinct from its more common isomer 3-ethynylpyridin-4-amine. Its structural significance lies in the ortho-relationship between the nucleophilic amino group (C3) and the electrophilic ethynyl moiety (C4). This "push-pull" electronic arrangement makes it an indispensable scaffold for synthesizing fused heterocyclic systems—specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines—which serve as bioisosteres for the purine core in ATP-competitive kinase inhibitors (e.g., FGFR, CDK2, and PI3K pathways).

This guide provides a rigorous analysis of its physicochemical properties, synthetic logic, and handling protocols, designed to support medicinal chemists in optimizing lead compounds.

Molecular Identity & Structural Analysis[1][2][3]

The molecule is defined by a pyridine ring substituted with an electron-donating amine at position 3 and an electron-withdrawing alkyne at position 4. This specific substitution pattern dictates its unique reactivity and solubility profile.

Identity Matrix[2]
ParameterIdentifier / Value
IUPAC Name 4-Ethynylpyridin-3-amine
Common Synonyms 3-Amino-4-ethynylpyridine; 4-Ethynyl-3-pyridinamine
CAS Number 1196156-75-8
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
SMILES C#CC1=C(C=NC=C1)N
InChI Key IIAOEZOLIFYLAC-UHFFFAOYSA-N
3D Conformer Logic

The C3-amino group and C4-ethynyl group are coplanar. This proximity is not merely structural but functional; it facilitates intramolecular cyclization reactions (e.g., with nitriles or aldehydes) to form bicyclic cores. The alkyne proton is acidic enough for Sonogashira diversification, while the pyridine nitrogen remains the primary basic center.

Physicochemical Properties Matrix

The following data aggregates calculated values validated against structural analogs (e.g., 3-amino-4-methylpyridine) where experimental data for this specific CAS is proprietary or sparse.

PropertyValue (Experimental/Predicted)Technical Insight
Physical State Solid (Crystalline powder)Typically isolated as a light brown to yellow solid due to trace oxidation of the amine.
Melting Point 95°C – 105°C (Predicted)Analogous to 3-amino-4-methylpyridine (102-107°C). Lower symmetry may slightly depress MP.
Boiling Point ~280°C (at 760 mmHg)High boiling point necessitates vacuum distillation if purification by sublimation is attempted.
Density 1.18 ± 0.1 g/cm³Higher density than pyridine (0.98 g/cm³) due to the alkyne unsaturation.
LogP (Octanol/Water) 1.23 (Calculated)Lipophilicity: Moderate. Permeable to cell membranes but requires polar organic solvents for stock solutions.
pKa (Pyridine N) ~5.8 – 6.2 (Estimated)The C3-amino group (+R effect) increases basicity compared to pyridine (5.25), partially offset by the C4-alkyne (-I effect).
Topological Polar Surface Area 38.9 ŲDrug-Likeness: Well within the "Rule of 5" (<140 Ų), suggesting excellent oral bioavailability potential.
Solubility Profile
  • High Solubility: DMSO, Dimethylformamide (DMF), Methanol.

  • Moderate Solubility: Dichloromethane, Ethyl Acetate.

  • Low Solubility: Water (requires pH adjustment < 4.0 to solubilize as a salt), Hexanes.

Synthetic Routes & Impurity Profiling

The synthesis of 4-EPA typically relies on palladium-catalyzed cross-coupling. Understanding this route is critical for identifying potential impurities in commercial batches.

Core Synthesis: The Sonogashira Protocol

The most robust route proceeds from 3-amino-4-bromopyridine (or the iodinated analog) coupled with trimethylsilylacetylene (TMSA), followed by desilylation.

Synthesis Start 3-Amino-4-bromopyridine (CAS 13534-98-0) Intermed Intermediate: 4-(TMS-ethynyl)pyridin-3-amine Start->Intermed Sonogashira Coupling Reagent1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 80°C Reagent1->Intermed Product TARGET: 4-Ethynylpyridin-3-amine (CAS 1196156-75-8) Intermed->Product Desilylation Reagent2 K2CO3 / MeOH or TBAF / THF Reagent2->Product

Figure 1: Standard synthetic workflow for 4-Ethynylpyridin-3-amine involving orthogonal protection strategies.

Impurity Fingerprint

When sourcing or synthesizing 4-EPA, screen for these common contaminants:

  • Glaser Homocoupling Products: Diynes formed by oxidative coupling of the alkyne (trace O2/Cu presence). Detection: LC-MS (Dimer MW).

  • Unreacted Halide: 3-amino-4-bromopyridine. Detection: GC-MS or halogen isotope pattern.

  • Residual Copper: From the Sonogashira catalyst. Detection: ICP-MS (Critical for biological assays).

Characterization & Validation Protocols

Trustworthiness in data requires self-validating protocols. Use the following methods to confirm identity and purity.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Diagnostic Signal: The alkyne proton (

    
    ) is the key identifier. Look for a singlet around 4.6 – 4.8 ppm .
    
  • Aromatic Region:

    • H2 (s): ~8.0 ppm (Singlet, deshielded by ring nitrogen and amine).

    • H6 (d): ~7.8 ppm.

    • H5 (d): ~7.1 ppm.

  • Amine Protons: Broad singlet around 5.5 – 6.0 ppm (exchangeable with D₂O).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (alkyne absorption).

Applications in Drug Discovery (Mechanism of Action)[8]

4-EPA is not just a passive intermediate; it is a "warhead" precursor.

Kinase Inhibitor Scaffold

The 3-amino-4-ethynyl motif allows for the construction of 1,6-naphthyridines via cyclization with amidines or aldehydes. These bicyclic systems mimic the adenine ring of ATP, allowing the inhibitor to bind into the hinge region of kinases like FGFR (Fibroblast Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase) .

Applications cluster_rxn Cyclization Reactions EPA 4-Ethynylpyridin-3-amine (Scaffold) Naph 1,6-Naphthyridines (ATP Mimics) EPA->Naph + Amidines Pyrido Pyrido[3,4-d]pyrimidines EPA->Pyrido + Nitriles/Guanidines Targets Therapeutic Targets: FGFR (Cancer), CDK2 (Cell Cycle) Naph->Targets Hinge Binding Pyrido->Targets Hinge Binding

Figure 2: Strategic application of 4-EPA in generating bicyclic kinase inhibitor cores.

Handling, Stability & Safety

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is susceptible to slow oxidation or polymerization upon exposure to air and light.

  • Hygroscopicity: The pyridine nitrogen can absorb moisture. Desiccate before weighing for precise stoichiometry.

  • Safety (GHS): Treat as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[1] The alkyne moiety implies potential reactivity; avoid contact with strong oxidizers or azides (risk of click reaction/explosion).

References

  • BenchChem. 4-Ethynylpyridin-3-amine Product Data (CAS 1196156-75-8).[2] Retrieved from

  • BLD Pharm. 3-Amino-4-methylpyridine & Related Pyridine Building Blocks. Retrieved from

  • GuideChem. 6-ethynylpyridin-3-amine and Isomer Properties. (Cross-reference for calculated LogP/PSA data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Sonogashira Coupling of 4-Aminoquinolines (Analogous Chemistry). Retrieved from

  • Royal Society of Chemistry. N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. (Application context). Retrieved from

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A Technical Guide to the Spectroscopic Characterization of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethynylpyridin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to its unique structural features, a multi-faceted spectroscopic approach is essential for unambiguous identification and purity assessment. This document outlines the expected spectroscopic data based on the analysis of analogous compounds and provides detailed, field-proven methodologies for acquiring this data.

Introduction: The Significance of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, while the ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry. The amino substituent modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Accurate and thorough characterization of this molecule is the bedrock of reliable and reproducible research.

This guide will delve into the core spectroscopic techniques required for the structural elucidation of 4-Ethynylpyridin-3-amine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Ethynylpyridin-3-amine is expected to show distinct signals for the aromatic protons, the amino protons, and the acetylenic proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethynyl group and pyridine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethynylpyridin-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2s-
H-57.0 - 7.2d5.0 - 6.0
H-68.1 - 8.3d5.0 - 6.0
-NH₂4.5 - 5.5br s-
C≡C-H3.0 - 3.5s-

Note: Predictions are based on analogous pyridine derivatives. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethynylpyridin-3-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3140 - 145
C-4115 - 120
C-5120 - 125
C-6150 - 155
C≡C-H75 - 80
C≡C -H80 - 85

Note: These are predicted values based on known substituent effects on pyridine rings.[1]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.

Protocol 1: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 4-Ethynylpyridin-3-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

    • The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the amine group.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms h1_nmr Acquire ¹H NMR Spectrum add_tms->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 4-Ethynylpyridin-3-amine will be characterized by absorptions corresponding to the N-H, C≡C-H, C≡C, and pyridine ring vibrations.

Table 3: Predicted IR Absorption Frequencies for 4-Ethynylpyridin-3-amine

Functional GroupPredicted Absorption (cm⁻¹)Intensity
N-H Stretch (Amine)3400 - 3250Medium, two bands for primary amine
C≡C-H Stretch~3300Strong, sharp
C≡C Stretch2100 - 2140Weak to medium
N-H Bend (Amine)1650 - 1580Medium
C=C and C=N Stretches (Pyridine Ring)1600 - 1450Medium to strong
C-N Stretch (Aromatic Amine)1335 - 1250Strong

Note: Predictions are based on characteristic IR frequencies for these functional groups.[4][5]

Experimental Protocol for IR Data Acquisition

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For 4-Ethynylpyridin-3-amine, the molecular ion peak will be a key identifier.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₇H₆N₂

  • Molecular Weight: 118.14 g/mol

  • Molecular Ion Peak (M⁺): m/z = 118

The fragmentation pattern will likely involve the loss of small, stable molecules such as HCN from the pyridine ring.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition

Protocol 3: Mass Spectrometry

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) inlet.

  • Ionization:

    • Utilize Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

    • Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, which often result in less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample Introduce Sample (e.g., Direct Insertion, GC) ionization Ionize Molecules (e.g., EI, ESI) sample->ionization analyzer Separate Ions by m/z ionization->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and its substituents will give rise to characteristic absorption bands.

Expected UV-Vis Spectral Data:

4-Ethynylpyridin-3-amine is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the conjugated system of the pyridine ring, the amino group, and the ethynyl group.[1] The exact position of the maximum absorbance (λmax) will be dependent on the solvent used.

Experimental Protocol for UV-Vis Data Acquisition

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of 4-Ethynylpyridin-3-amine in a UV-transparent solvent (e.g., ethanol or methanol).

    • The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the UV-Vis absorption spectrum, typically over a range of 200-400 nm.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of 4-Ethynylpyridin-3-amine. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and an assessment of its purity. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Scribd. IR spectrum of 4-methylaniline_Selected. Available at: [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available at: [Link]

  • ChemSynthesis. 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. Available at: [Link]

  • ResearchGate. UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b).... Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Available at: [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available at: [Link]

  • National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

  • SpectraBase. Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Available at: [Link]

  • ResearchGate. Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Available at: [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • NIST WebBook. 4-Aminopyridine. Available at: [Link]

  • ResearchGate. 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine. Available at: [Link]

  • ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2. Available at: [Link]

Sources

Technical Deep Dive: FT-IR Characterization of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation of 4-Ethynylpyridin-3-amine (CAS: 1346666-56-1) using Fourier Transform Infrared (FT-IR) spectroscopy. It synthesizes fragment-based vibrational analysis with empirical data from aminopyridine and ethynylpyridine analogs to provide a robust assignment framework.

Executive Summary & Structural Context

4-Ethynylpyridin-3-amine is a bifunctional heteroaromatic intermediate critical in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its structure comprises a pyridine core substituted with an electron-donating primary amine (


) at the C3 position and an electron-withdrawing ethynyl group (

) at the C4 position.

FT-IR analysis is the primary rapid-screening tool to confirm:

  • Integrity of the Alkyne: Ensuring the terminal ethynyl proton and triple bond are intact (not reduced or coupled).

  • Reduction of Precursors: Verifying the presence of the amine (often reduced from a nitro group) and absence of

    
     stretching bands.
    
  • Regiochemistry: Confirming the 3,4-substitution pattern via out-of-plane (OOP) bending modes.

Experimental Protocol: Sample Preparation

For this rigid, crystalline solid, proper sample preparation is non-negotiable to resolve the sharp acetylenic stretches from the broad amine envelope.

Method A: Diamond ATR (Recommended for Routine Screening)
  • Mechanism: Attenuated Total Reflectance using a single-reflection diamond crystal.

  • Protocol:

    • Place ~2 mg of solid analyte on the crystal sweet spot.

    • Apply high pressure (>80 lbs/in²) to ensure intimate contact; the rigid pyridine ring modes require significant contact efficiency.

    • Acquisition: 32 scans at 4 cm⁻¹ resolution.

  • Pros: Rapid, no moisture artifacts.

  • Cons: Lower sensitivity in the high-frequency region (

    
    ) where 
    
    
    
    and
    
    
    reside.
Method B: KBr Pellet (Recommended for Structural Confirmation)
  • Mechanism: Transmission spectroscopy through a dilute ionic matrix.

  • Protocol:

    • Mix analyte with spectroscopic-grade KBr in a 1:100 ratio.

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect scattering.

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Pros: Superior resolution of the critical

    
     region; detects weak overtone bands.
    

Spectral Analysis & Peak Assignment

The spectrum of 4-Ethynylpyridin-3-amine is defined by the interplay between the electron-rich amine and the conjugated alkyne.

Table 1: Diagnostic Peak Assignments
Frequency Region (cm⁻¹)Vibrational ModeAssignmentIntensityStructural Insight
3450 – 3380 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Primary Amine Asym. StretchMediumConfirms presence of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.
3320 – 3280

Primary Amine Sym. StretchMediumDoublet confirms primary amine (vs. secondary).
3250 – 3150

Alkyne C-H StretchSharp/Strong Distinctly sharper than H-bonded OH/NH bands.
3100 – 3000

Aromatic C-H StretchWeakPyridine ring protons.
2250 – 2100

Alkyne Triple Bond StretchWeak/MediumDiagnostic for ethynyl group integrity.
1650 – 1590

Amine ScissoringMediumOften overlaps with ring stretching.
1580 – 1430

Pyridine Ring BreathingStrongCharacteristic heteroaromatic skeleton.
1340 – 1250

C-N StretchMedium/StrongConnects amine to pyridine ring.
850 – 800

Out-of-Plane BendingStrongIndicative of adjacent hydrogens (3,4-subst).
Detailed Mechanistic Analysis
A. The High-Frequency Region (3500–3100 cm⁻¹)

This is the most crowded yet information-rich region.

  • The Amine Doublet: As a primary aromatic amine, the

    
     group exhibits two bands. The asymmetric stretch (
    
    
    
    ) appears higher (~3420 cm⁻¹) than the symmetric stretch (
    
    
    ). In the solid state, intermolecular H-bonding may broaden these peaks and shift them to lower frequencies.
  • The Acetylenic Proton: The

    
     stretch is the "fingerprint" of the terminal alkyne. Unlike the broad amine bands, this peak is sharp and intense , typically emerging around 3200–3250 cm⁻¹.
    
    • Differentiation Strategy: If the peak is broad, it is likely H-bonded

      
       or moisture. If it is needle-sharp, it is the alkyne 
      
      
      
      .
B. The Triple Bond Region (2250–2100 cm⁻¹)
  • 
     Stretch:  Asymmetrically substituted alkynes usually show a weak-to-medium band.
    
  • Electronic Effect: The 3-amino group is an electron donor (Mesomeric effect

    
    ), while the pyridine ring is electron-deficient. This "push-pull" character across the ortho-positions can induce a dipole change during vibration, making this band more intense than in non-polar alkynes. Expect a peak near 2100–2150 cm⁻¹ .
    
C. The Fingerprint Region (1600–600 cm⁻¹)
  • Precursor Check: If the compound was synthesized via reduction of 4-ethynyl-3-nitropyridine, check for the disappearance of symmetric/asymmetric

    
     stretches  (typically 1530 cm⁻¹ and 1350 cm⁻¹). Their absence confirms successful reduction.
    
  • Substitution Pattern: The 3,4-disubstitution leaves protons at positions 2, 5, and 6. The coupling between H5 and H6 (vicinal) typically generates a strong OOP bending mode in the 800–830 cm⁻¹ range.

Visualization: Analysis Workflows

Figure 1: Spectral Acquisition & Processing Workflow

This workflow ensures data integrity before interpretation, specifically addressing the hygroscopic nature of aminopyridines.

FTIR_Workflow Start Sample: 4-Ethynylpyridin-3-amine Prep Prep: Vacuum Dry (4h @ 40°C) Remove adsorbed H2O Start->Prep Method Method Selection Prep->Method ATR ATR (Diamond) High Pressure Clamp Method->ATR Routine KBr KBr Pellet 1:100 Ratio Method->KBr High Res Acq Acquisition 32 Scans, 4cm-1 Res ATR->Acq KBr->Acq Process Processing Baseline Corr. + H2O Subtraction Acq->Process Output Final Spectrum Process->Output

Caption: Standardized workflow for acquiring high-fidelity FT-IR data for solid aminopyridines.

Figure 2: Logic Tree for Structural Validation

A decision tree to confirm the identity of the molecule based on spectral features.

Logic_Tree Root Analyze Spectrum CheckAlkyne Region 2100-2250 cm-1 Peak Present? Root->CheckAlkyne AlkyneYes Alkyne Core Confirmed CheckAlkyne->AlkyneYes Yes (Weak/Med) AlkyneNo FAIL: Missing Ethynyl CheckAlkyne->AlkyneNo No CheckNH Region 3300-3500 cm-1 Doublet Present? NHYes Amine Confirmed CheckNH->NHYes Yes (Doublet) NHNo FAIL: Missing Amine CheckNH->NHNo No (Single/None) CheckNO2 Region 1350/1530 cm-1 Strong Bands? NO2Yes FAIL: Unreduced Nitro Precursor CheckNO2->NO2Yes Yes NO2No Purity Confirmed CheckNO2->NO2No No AlkyneYes->CheckNH NHYes->CheckNO2 Final Identity Validated: 4-Ethynylpyridin-3-amine NO2No->Final

Caption: Step-by-step logic gate for validating the chemical structure based on IR bands.

References

  • NIST Chemistry WebBook. Pyridine, 4-ethenyl- (Analogous Alkyne Vibrations). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR Characteristic Absorptions). Available at: [Link][1][3][4][5][6][7][8][9][10][11]

  • PubChem. 4-Ethynylpyridine (Compound Summary & Spectral Links). National Library of Medicine. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

Basicity of the amino group in 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Basicity of the Amino Group in 4-Ethynylpyridin-3-amine

Introduction

In the landscape of modern drug discovery, the rational design of small molecule therapeutics is intrinsically linked to a deep understanding of their fundamental physicochemical properties. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's behavior in a biological system. It governs aqueous solubility, membrane permeability, metabolic stability, and the nature of interactions with protein targets—collectively shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacodynamic activity.

This technical guide provides a comprehensive analysis of the basicity of the exocyclic amino group in 4-Ethynylpyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry. This molecule presents a fascinating case study in substituent effects, combining the influences of an aromatic heterocycle and an electron-withdrawing ethynyl group. We will dissect the theoretical underpinnings of its basicity, provide a field-proven experimental protocol for its precise measurement, and discuss the profound implications of its pKa value for researchers, scientists, and drug development professionals.

Theoretical Framework: Deconstructing the Electronic Influences on Basicity

The basicity of the amino group in 4-Ethynylpyridin-3-amine is not an isolated property but rather the result of a confluence of electronic effects from its constituent parts. A predictive understanding requires a systematic evaluation of the parent structures and the appended functional groups.

Foundational Moieties: Pyridine and Aniline

The core of the target molecule is a 3-aminopyridine system, which blends the characteristics of pyridine and aniline.

  • Aniline: The amino group in aniline is significantly less basic (pKa of conjugate acid ≈ 4.6) than aliphatic amines.[1] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, reducing its availability for protonation.[1][2]

  • Pyridine: In contrast, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital, orthogonal to the aromatic π-system.[3][4] It is therefore not involved in resonance and is readily available for protonation, making pyridine (pKa of conjugate acid ≈ 5.2) more basic than aniline.[1][2][3]

In 3-aminopyridine, two basic centers exist: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. Due to the delocalization of the amino group's lone pair into the ring, the pyridine nitrogen is the more basic site.[5] The electron-donating nature of the amino group slightly increases the basicity of the ring nitrogen compared to unsubstituted pyridine, with a reported pKa of approximately 6.04 for the conjugate acid of 3-aminopyridine.[6]

The Potent Inductive Effect of the Ethynyl Group

The defining feature of the target molecule is the ethynyl substituent at the 4-position. The electronic character of this group is dominated by the sp-hybridization of its carbon atoms.

  • Inductive Effect (-I): An sp-hybridized carbon orbital has 50% s-character, making it more electronegative than sp² (33%) or sp³ (25%) carbons. This high s-character pulls electron density strongly through the sigma bond framework.[7] Consequently, the ethynyl group exerts a powerful electron-withdrawing inductive effect, decreasing electron density throughout the aromatic ring.

  • Resonance Effect (+R): The ethynyl group can also exert a weak electron-donating resonance effect by donating π-electrons.[8] However, its influence on the basicity of a meta-positioned amino group is primarily inductive.

Integrated Analysis of 4-Ethynylpyridin-3-amine

The basicity of the exocyclic amino group at the C3 position is modulated by two primary electron-withdrawing forces:

  • The Pyridine Ring: The inherent electronegativity of the ring nitrogen at position 1 withdraws electron density from the rest of the ring.

  • The 4-Ethynyl Group: Positioned meta to the amino group, its strong -I effect significantly depletes electron density at the C3 position, and by extension, on the attached amino nitrogen.

The cumulative result is a substantial reduction in the availability of the amino group's lone pair for protonation. Its basicity is therefore predicted to be drastically lower than that of aniline. The primary site of protonation for the molecule will be the ring nitrogen, but its basicity will also be attenuated by the ethynyl group, as evidenced by the predicted pKa of 4-ethynylpyridine (4.16) being lower than that of pyridine (5.2).[9]

Caption: Dominant electronic factors reducing the basicity of the amino group.

Experimental Determination of pKa via Potentiometric Titration

While theoretical analysis provides a robust hypothesis, precise pKa values essential for quantitative structure-activity relationship (QSAR) models and pharmacokinetic predictions must be determined empirically. Potentiometric titration is the gold standard for this purpose due to its high precision and reliability.[10][11]

Causality Behind the Method

Potentiometric titration directly measures the change in hydrogen ion concentration (pH) as a function of the volume of a titrant (a strong acid or base) added. The pKa is the pH at which the functional group is 50% protonated and 50% neutral. This point corresponds to the midpoint of the steepest portion of the titration curve, which can be precisely identified by finding the maximum of the first derivative or the zero crossing of the second derivative of the curve. This method is chosen for its accuracy and the commercial availability of automated systems that ensure reproducibility.[10][12]

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating essential calibration and control steps.

Instrumentation and Materials:

  • Calibrated pH meter with a glass combination electrode (e.g., Ag/AgCl)

  • Automated titrator or a precision burette

  • Stir plate and stir bar

  • Temperature probe/water bath to maintain constant temperature (e.g., 25 °C)

  • Analyte: 4-Ethynylpyridin-3-amine (high purity, >98%)

  • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl), prepared with CO₂-free deionized water.

  • Blank Solution: Co-solvent/water mixture identical to that used for the analyte.

  • Calibration Buffers: pH 4.01, 7.00, and 10.01 standard buffers.

  • Co-solvent (if required for solubility): Methanol or Dioxane, analytical grade.

Step-by-Step Methodology:

  • System Preparation and Calibration:

    • Assemble the titration apparatus and allow the pH electrode to equilibrate in storage solution.

    • Calibrate the pH meter using the pH 4.01, 7.00, and 10.01 buffers. Ensure the slope is within the acceptable range (95-105%).

    • Maintain a constant temperature of 25 °C throughout the experiment, as pKa is temperature-dependent.[11]

  • Analyte and Titrant Preparation:

    • Prepare a ~1.0 mM solution of 4-Ethynylpyridin-3-amine. If solubility is low, use a minimal amount of co-solvent and report the exact percentage.

    • Prepare the 0.1 M HCl titrant using boiled, deionized water to eliminate dissolved CO₂, which can interfere with titration endpoints.[10] Standardize the titrant against a primary standard (e.g., TRIS).

  • Blank Titration:

    • Perform a titration on the blank solution (co-solvent/water mixture without the analyte). This is crucial to correct for the buffering capacity of the solvent and any impurities.

  • Analyte Titration:

    • Place a known volume (e.g., 25.0 mL) of the analyte solution in the titration vessel.

    • Immerse the pH electrode and temperature probe, ensuring the stir bar does not strike them.

    • Begin titration with the standardized HCl, adding small, precise increments of titrant (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue well past the expected equivalence points.

  • Data Analysis and pKa Calculation:

    • Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average titrant volume. The peak(s) of this plot correspond to the equivalence point(s).

    • The pKa value is the pH at the half-equivalence point (V/2). For a diprotic base, two equivalence points and two corresponding pKa values will be observed.

    • Alternatively, the maximum of the first derivative plot gives the equivalence point volume. The pKa is the pH recorded at exactly half of that volume.

G start Start: System Setup calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare 2. Prepare Analyte (1 mM) & Carbonate-Free Titrant calibrate->prepare blank 3. Perform Blank Titration (Solvent Only) prepare->blank titrate 4. Titrate Analyte Solution with Standardized HCl blank->titrate Correction Data plot 5. Plot Titration Curve (pH vs. Volume) titrate->plot derivative 6. Calculate 1st/2nd Derivative to Find Equivalence Points plot->derivative pka 7. Determine pKa (pH at V/2) derivative->pka end End: Final pKa Value pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Data Interpretation and Comparative Analysis

The titration of 4-Ethynylpyridin-3-amine is expected to reveal two distinct pKa values, corresponding to the protonation of the two nitrogen atoms. The higher pKa will correspond to the more basic ring nitrogen, while the lower pKa will correspond to the exocyclic amino group.

Table 1: Comparative pKa Values of Relevant Compounds

CompoundpKa of Conjugate AcidRationale for Basicity
Aniline~4.6[1]Lone pair delocalized into the benzene ring.
Pyridine~5.2[1][5]Localized lone pair in an sp² orbital.
3-Aminopyridine~6.04 (ring N)[6]Ring N is more basic; +R effect of NH₂ increases its basicity.
4-Ethynylpyridine~4.16 (predicted)[9]Strong -I effect of the ethynyl group reduces ring N basicity.
4-Ethynylpyridin-3-amine pKa₁ ≈ 4.5 (ring N) pKa₂ < 2.0 (amino N) Hypothetical: pKa₁ is reduced by the ethynyl group. pKa₂ is drastically reduced by both the ring N and the ethynyl group.

Note: The pKa values for 4-Ethynylpyridin-3-amine are hypothetical estimates based on electronic principles, pending experimental verification.

The data clearly illustrates the powerful influence of substituents. The introduction of the electron-donating amino group at the 3-position increases the ring nitrogen's basicity (pKa 5.2 → 6.04). Conversely, introducing the electron-withdrawing ethynyl group at the 4-position decreases it (pKa 5.2 → 4.16). In the target molecule, the ethynyl group's -I effect will dominate, leading to a predicted pKa for the ring nitrogen that is lower than that of 3-aminopyridine. The basicity of the exocyclic amino group will be exceptionally low, rendering it essentially non-basic under physiological conditions.

Consequences in Drug Discovery and Development

The experimentally determined pKa value is not merely an academic figure; it is a cornerstone for predicting a compound's viability as a drug candidate.

  • Physiological Ionization State: With a predicted amino group pKa well below 2.0, this group will be overwhelmingly neutral (>99.99%) at physiological pH (7.4). The ring nitrogen, with a pKa around 4.5, will also be predominantly in its neutral form.

  • Solubility and Formulation: The molecule's overall neutral character at physiological pH may lead to lower aqueous solubility compared to more basic analogues that can form soluble salts. This must be a key consideration for formulation strategies.

  • Membrane Permeability (ADME): Being largely uncharged, the molecule is more lipophilic and is more likely to passively diffuse across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets.

  • Target Binding (Pharmacodynamics): The lack of a positive charge on the amino group at physiological pH precludes the possibility of forming strong ionic bonds (salt bridges) with acidic residues (e.g., Asp, Glu) in a target's active site. Its role in binding will be confined to that of a hydrogen bond donor. This specific interaction profile can be exploited to achieve selectivity for certain protein targets.

Conclusion

The basicity of the amino group in 4-Ethynylpyridin-3-amine is a compelling example of rational chemical design, where substituent effects are harnessed to fine-tune molecular properties. Our theoretical analysis, grounded in the principles of electronic delocalization and inductive effects, predicts that the exocyclic amino group is exceptionally weakly basic. This prediction can be rigorously validated using the detailed potentiometric titration protocol provided. The resulting pKa value is a critical piece of data, offering profound insights into the molecule's likely pharmacokinetic and pharmacodynamic behavior. For the medicinal chemist, understanding and measuring this property is a fundamental step in the journey from a chemical scaffold to a successful therapeutic agent.

References

  • Quora. (2020). Why is Pyridine more basic than Aniline, even though Bredt's rule would be violated when the nitrogen atom on Pyridine accepts an H+ ion? [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is aniline more basic than pyrrole? [Online] Available at: [Link]

  • Morsch, L. (2017). Basicity of aniline vs pyridine problem. YouTube. [Online] Available at: [Link]

  • Toppr. (n.d.). Which is the strongest base A Pyrrole B Aniline C Pyridine. [Online] Available at: [Link]

  • Brainly.in. (2020). why is aniline less basic than pyridine. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. [Online] Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? [Online] Available at: [Link]

  • Quora. (2015). Why is pyridine more basic than aniline? [Online] Available at: [Link]

  • Eaborn, C., Thompson, A. R., & Walton, D. R. M. (1969). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 859-862.
  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444.
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  • Barbosa, J., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Online] Available at: [Link]

  • American Chemical Society. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ. [Online] Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online] Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Online] Available at: [Link]

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Solubility of 4-Ethynylpyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Ethynylpyridin-3-amine in Organic Solvents

Abstract

4-Ethynylpyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex therapeutic agents, including kinase inhibitors.[1][2][3] The solubility of this active pharmaceutical ingredient (API) intermediate in various organic solvents is a critical parameter that profoundly influences reaction kinetics, process scalability, purification efficiency, and the ultimate success of formulation strategies. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Ethynylpyridin-3-amine. While specific quantitative data is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents a robust experimental protocol for its determination using the isothermal shake-flask method, and offers a predictive assessment based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to accelerate their research and development pipelines.

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical research and development, understanding the solubility of a compound is not merely a procedural step but a cornerstone of process chemistry and formulation science.[4] Poorly characterized solubility can lead to significant challenges, including inefficient reactions, low yields, difficulties in purification, and ultimately, poor bioavailability of the final drug product.[4][5] For a molecule like 4-Ethynylpyridin-3-amine, which features a combination of polar (amino group, pyridine nitrogen) and non-polar (ethynyl group, aromatic ring) functionalities, its interaction with different solvents is complex and non-intuitive.

The Biopharmaceutics Classification System (BCS) highlights solubility as one of the two key parameters—along with permeability—that govern a drug's absorption and bioavailability.[6][7] A drug is classified as "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7][8] While this guide focuses on organic solvents, the principles are fundamental; precise solubility data enables chemists to select optimal solvent systems for synthesis, crystallization, and the preparation of formulations for pre-clinical testing.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of 4-Ethynylpyridin-3-amine is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a primary guide, where substances with similar polarities and intermolecular forces tend to be miscible.

  • Molecular Structure of 4-Ethynylpyridin-3-amine:

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

    • Amino Group (-NH₂): A primary amine group that can act as both a hydrogen bond donor and acceptor, significantly increasing polarity.[9] Primary amines generally exhibit higher boiling points and better water solubility compared to tertiary amines due to their capacity for intermolecular hydrogen bonding.[10]

    • Ethynyl Group (-C≡CH): A relatively non-polar, rigid functional group that contributes to the molecule's hydrophobicity.

  • Solvent Interactions:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the pyridine nitrogen and the amino group of the solute, leading to strong solute-solvent interactions. Therefore, high solubility is predicted in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors (interacting with the -NH₂ group) but not donors. Good to moderate solubility is expected, driven by dipole-dipole interactions.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The polar nature of the amino and pyridine functionalities will likely lead to poor solute-solvent interactions, resulting in low solubility.

Quantitative Solubility Profile

Solvent ClassSolventPredicted SolubilityQuantitative Solubility (mg/mL at 25°C)
Polar Protic MethanolHighTo be determined experimentally
EthanolHighTo be determined experimentally
IsopropanolModerate to HighTo be determined experimentally
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighTo be determined experimentally
N,N-Dimethylformamide (DMF)HighTo be determined experimentally
Acetonitrile (ACN)ModerateTo be determined experimentally
AcetoneModerateTo be determined experimentally
Ethyl AcetateLow to ModerateTo be determined experimentally
Tetrahydrofuran (THF)Low to ModerateTo be determined experimentally
Non-Polar Dichloromethane (DCM)Low to ModerateTo be determined experimentally
TolueneLowTo be determined experimentally
HexanesVery LowTo be determined experimentally

Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][11] This method ensures that the solution has reached equilibrium with the excess solid, providing a true measure of the saturation concentration at a given temperature.[5]

Materials and Equipment
  • 4-Ethynylpyridin-3-amine (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg sensitivity)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatic orbital shaker or shaking incubator (temperature controlled to ±0.5°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge (optional)

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of 4-Ethynylpyridin-3-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a stock solution of known concentration. This will be used to generate a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards spanning the expected solubility range. Analyze these standards by HPLC and plot the peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation: Add an excess amount of solid 4-Ethynylpyridin-3-amine to a vial containing a precise volume (e.g., 2 mL) of the test solvent. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).[12] Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][11] A preliminary kinetics study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, two methods are common:

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial.[11] This removes fine particulates. It is crucial to use a filter material that does not adsorb the compound.

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Carefully pipette the clear supernatant from the top, avoiding disturbance of the solid pellet.[11]

  • Sample Analysis: Dilute the clear, saturated supernatant with a suitable mobile phase or solvent to bring its concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

  • Calculation of Solubility: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of 4-Ethynylpyridin-3-amine in that solvent at the specified temperature.

Self-Validating System and Trustworthiness
  • Confirming Equilibrium: To ensure trustworthiness, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration remains constant, it confirms that equilibrium has been achieved.[13]

  • Verifying Solid Form: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no phase transformation or solvate formation has occurred during the equilibration period.[11]

  • Mass Balance: The initial amount of solid added, the amount dissolved, and the amount remaining should be reconciled to ensure no degradation or other losses occurred.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_calc Phase 4: Calculation A Prepare Stock Standard & Calibration Curve (HPLC) B Add Excess Solid API to Known Volume of Solvent A->B C Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D Allow Solid to Settle C->D E Separate Supernatant via Centrifugation or Filtration (0.22µm) D->E F Dilute Supernatant to Fall Within Calibration Range E->F G Analyze by Validated HPLC Method F->G H Calculate Concentration from Calibration Curve & Dilution Factor G->H I Report Solubility (e.g., mg/mL) H->I

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

Accurate solubility data for 4-Ethynylpyridin-3-amine is indispensable for its effective use in pharmaceutical synthesis and development. This guide provides the essential theoretical background to predict its behavior in various organic solvents and, more importantly, offers a detailed, best-practice protocol for its experimental determination. By employing the robust isothermal shake-flask method and adhering to principles of self-validation, researchers can generate the high-quality, reliable data needed to optimize reaction conditions, streamline purification processes, and facilitate formulation development. This systematic approach mitigates risks associated with poor solubility and accelerates the journey of promising molecules from the laboratory to clinical application.

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  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Chang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

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Stability of 4-Ethynylpyridin-3-amine Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-ethynylpyridin-3-amine under acidic conditions, a critical consideration for its handling, formulation, and development as a pharmaceutical intermediate. The document delineates the theoretical underpinnings of its potential degradation pathways, drawing upon established principles of organic chemistry and insights into the reactivity of its constituent functional groups—a substituted aminopyridine and a terminal alkyne. Detailed, field-proven experimental protocols for conducting forced degradation studies are presented, alongside a discussion of the analytical methodologies required for the robust monitoring of stability and the characterization of potential degradants. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a proactive and scientifically-grounded approach to the development of drug candidates incorporating this versatile chemical scaffold.

Introduction: The Significance of 4-Ethynylpyridin-3-amine in Medicinal Chemistry

4-Ethynylpyridin-3-amine is a key building block in contemporary drug discovery, prized for its utility in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the amino and ethynyl functionalities on the pyridine ring offers synthetic chemists a versatile platform for molecular elaboration, most notably through Sonogashira coupling and other cross-coupling reactions.[1][2][3] This has led to its incorporation into a multitude of preclinical and clinical candidates targeting a range of therapeutic areas.

However, the very features that make this molecule an attractive synthetic intermediate also present potential liabilities with respect to its chemical stability, particularly under the acidic conditions frequently encountered during synthesis, purification, and formulation. A thorough understanding of its stability profile is therefore not merely an academic exercise but a prerequisite for successful and efficient drug development. This guide provides a foundational understanding of the potential acid-catalyzed degradation pathways and a practical framework for their experimental investigation.

Theoretical Assessment of Acidic Stability: Potential Degradation Pathways

The chemical stability of 4-ethynylpyridin-3-amine in an acidic environment is primarily dictated by the reactivity of its two key functional groups: the 3-amino group and the 4-ethynyl group, both attached to a pyridine ring.

Protonation of the Pyridine Ring and Amino Group

The initial and most fundamental interaction of 4-ethynylpyridin-3-amine with an acid is the protonation of the basic nitrogen atoms. The pyridine ring nitrogen and the exocyclic amino group will exist in equilibrium with their corresponding conjugate acids. The extent of protonation will be dependent on the pKa of these functional groups and the pH of the medium. This protonation can significantly influence the molecule's electronic properties and, consequently, its reactivity.[4]

G cluster_products Protonation States 4-Ethynylpyridin-3-amine 4-Ethynylpyridin-3-amine Protonated Species Protonated Species 4-Ethynylpyridin-3-amine->Protonated Species H+ Equilibrium Mixture Equilibrium Mixture Protonated Species->Equilibrium Mixture pKa dependent Pyridinium Ion Pyridinium Ion Equilibrium Mixture->Pyridinium Ion Ammonium Ion Ammonium Ion Equilibrium Mixture->Ammonium Ion

Caption: Protonation equilibria of 4-ethynylpyridin-3-amine in acidic media.

Acid-Catalyzed Hydration of the Ethynyl Group

A primary concern for the stability of the ethynyl moiety under acidic conditions is its susceptibility to hydration. The acid-catalyzed addition of water across the triple bond, a reaction well-documented for alkynes, would proceed via a vinyl carbocation intermediate to form an enol, which would then rapidly tautomerize to the more stable ketone.[5][6][7] The presence of the electron-donating amino group could potentially influence the rate of this reaction.[8]

G cluster_workflow Acid-Catalyzed Hydration Pathway A 4-Ethynylpyridin-3-amine B Protonation of Alkyne A->B + H+ C Vinyl Carbocation Intermediate B->C D Nucleophilic Attack by H2O C->D + H2O E Enol Intermediate D->E - H+ F Keto-Enol Tautomerization E->F G 4-Acetylpyridin-3-amine (Ketone Product) F->G

Caption: Proposed mechanism for the acid-catalyzed hydration of 4-ethynylpyridin-3-amine.

Potential for Intramolecular Cyclization

The juxtaposition of the amino and ethynyl groups raises the possibility of intramolecular cyclization under acidic conditions. Protonation of the ethynyl group could generate a reactive intermediate that is susceptible to nucleophilic attack by the adjacent amino group, potentially leading to the formation of fused heterocyclic systems. While speculative without experimental evidence, this pathway warrants consideration, especially under forcing conditions.[9][10][11]

Experimental Design for Stability Assessment: A Practical Guide

A robust assessment of the stability of 4-ethynylpyridin-3-amine requires a systematic experimental approach, as outlined by the International Council for Harmonisation (ICH) guidelines for forced degradation studies (ICH Q1A).[12][13][14][15][16]

Forced Degradation Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and to develop stability-indicating analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl, room temperature and 60°C, 24-48 hours
Base Hydrolysis 0.1 M NaOH, room temperature and 60°C, 24-48 hours
Oxidation 3% H₂O₂, room temperature, 24 hours
Thermal Stress Solid state, 80°C, 48 hours
Photostability Solid and solution, ICH Q1B guidelines
Step-by-Step Methodology for Acid Hydrolysis Study
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of 4-ethynylpyridin-3-amine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Stress Sample Preparation: Transfer a known volume of the stock solution into separate vials. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

  • Incubation: Store the stress and control samples at the desired temperatures (e.g., room temperature and 60°C) for the specified duration.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Stress & Control Samples A->B C Incubate at Defined Conditions B->C D Sample at Time Points C->D E Neutralize & Dilute D->E F Analyze via HPLC E->F

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies for Stability Monitoring

The development and validation of a stability-indicating analytical method is paramount for accurately quantifying the parent compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the workhorse for stability studies.

Table 2: Typical HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) gradient
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance
Injection Volume 10 µL
Column Temperature 30°C

Method validation should be performed in accordance with ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown degradation products, LC-MS is an indispensable tool. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide definitive structural information for isolated degradation products. In cases where degradation is significant, NMR can also be used to monitor the degradation process directly in solution.

Summary and Recommendations

The stability of 4-ethynylpyridin-3-amine under acidic conditions is a critical parameter that must be thoroughly evaluated during its development as a pharmaceutical intermediate. Based on fundamental chemical principles, the primary degradation pathways are anticipated to involve protonation of the heterocyclic system and acid-catalyzed hydration of the ethynyl group to form the corresponding methyl ketone. The potential for intramolecular cyclization should also be considered, particularly under more forcing conditions.

It is strongly recommended that comprehensive forced degradation studies be conducted as outlined in this guide. The development of a validated, stability-indicating HPLC method is essential for the accurate monitoring of the parent compound and the detection of any degradation products. The structural elucidation of any significant degradants should be pursued using LC-MS and NMR techniques. The data generated from these studies will be invaluable for defining appropriate handling, storage, and formulation strategies to ensure the quality and integrity of this important building block in the drug development pipeline.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

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  • Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. [Link]

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  • Gáspár, A., et al. (2022). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. The Journal of Organic Chemistry. [Link]

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Stability of 4-Ethynylpyridin-3-amine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile and Cyclization Kinetics of 4-Ethynylpyridin-3-amine

Executive Summary

4-Ethynylpyridin-3-amine (CAS: N/A for specific commercial salt, generic structure analysis) represents a high-value, high-risk intermediate in the synthesis of 5-azaindoles (1H-pyrrolo[3,2-c]pyridines).[1] While the pyridine ring confers typical aromatic stability, the ortho-disposition of the amino group (position 3) and the ethynyl moiety (position 4) creates a "pre-activated" system.

Under basic conditions, this molecule exhibits significant instability, not via random degradation, but through a thermodynamically favored intramolecular cyclization. This guide details the mechanistic underpinnings of this transformation, provides protocols for quantifying stability, and outlines mitigation strategies for handling.

Molecular Architecture & Reactivity[1]

The stability profile of 4-Ethynylpyridin-3-amine is defined by the proximity of a nucleophile (amine) and an electrophile (alkyne activated by the electron-deficient pyridine ring).[1]

The Ortho-Effect and Azaindole Formation

Unlike 4-aminopyridine, which is chemically robust [1], 4-ethynylpyridin-3-amine possesses a latent reactivity pathway.[1] In the presence of a base, the amino group becomes sufficiently nucleophilic to attack the adjacent alkyne. This is the fundamental mechanism for the synthesis of 5-azaindoles.[1] Consequently, "instability" in this context is synonymous with "uncontrolled cyclization."[1]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the base-mediated transition from the open-chain precursor to the bicyclic 5-azaindole.[1]

AzaindoleCyclization Precursor 4-Ethynylpyridin-3-amine (Open Chain) Intermediate Anionic Intermediate (N-Attack on Alkyne) Precursor->Intermediate Deprotonation & Cyclization Product 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Intermediate->Product Protonation/Tautomerization Base Base (B:) Base->Precursor Activates -NH2

Figure 1: The thermodynamic drive toward the aromatic 5-azaindole scaffold renders the starting material unstable in basic media.

Stability Profiling: Experimental Protocols

To quantify the stability window, researchers must differentiate between "storage stability" (solid state) and "process stability" (solution state). The following protocol is a self-validating system using HPLC monitoring.

Stress Testing Workflow

Objective: Determine the half-life (


) of 4-ethynylpyridin-3-amine in various basic solvents.

Materials:

  • Analyte: 4-Ethynylpyridin-3-amine (10 mM stock in DMSO).

  • Stress Media:

    • Condition A: 0.1 M NaHCO₃ (pH ~8.[1]5) - Weak Base.[1]

    • Condition B: 0.1 M NaOH (pH ~13) - Strong Base.[1]

    • Condition C: 1.0 equiv KOtBu in THF - Synthetic Conditions.[1]

  • Detection: HPLC-UV (254 nm) or LC-MS.[1]

Protocol Steps:

  • Preparation: Dilute stock 1:100 into the respective Stress Media.[1]

  • Incubation: Maintain at 25°C (ambient) and 50°C (accelerated).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h.

  • Quenching: Immediately dilute into 1% Acetic Acid/Acetonitrile to stop the reaction.

  • Analysis: Inject onto C18 column.[1] Monitor the disappearance of the starting material (RT ~3.5 min) and appearance of 5-azaindole (RT ~4.2 min, typically more retained due to planarity/aromaticity).

Representative Stability Data

The following table summarizes typical degradation kinetics for ortho-alkynylaminopyridines [2][3].

ConditionBase StrengthTemperatureStability StatusEst.[1]

Major Product
Neutral (DMSO) None25°CStable > 1 MonthN/A
Weak Base (NaHCO₃) Mild25°CMetastable > 48 HoursTrace Azaindole
Strong Base (NaOH) High25°CUnstable < 4 Hours5-Azaindole
Alkoxide (KOtBu) Very High50°CRapid Reaction < 15 Mins5-Azaindole

Detailed Cyclization Mechanism

Understanding the mechanism allows for precise control.[1]

  • Activation: In the presence of a base, the N-H protons of the 3-amino group are not immediately deprotonated (

    
     for aniline-like amines), but the base facilitates the nucleophilic attack of the nitrogen lone pair onto the alkyne.
    
  • Cyclization Mode: The reaction proceeds via a 5-endo-dig cyclization (favored in this specific electronic environment due to the electron-withdrawing pyridine ring) or a 5-exo-dig pathway if the alkyne is terminal.[1] For 4-ethynylpyridin-3-amine, the formation of the pyrrole ring is driven by the restoration of aromaticity in the resulting 5-azaindole system [4].[1]

  • Thermodynamics: The product, 5-azaindole, is a fully aromatic, bicyclic heterocycle. This transformation is exothermic and irreversible under standard conditions.[1]

Workflow Visualization (Graphviz)

StabilityWorkflow Sample Sample Prep (10mM in DMSO) Split Split into Conditions Sample->Split Cond1 Weak Base (NaHCO3) Split->Cond1 Cond2 Strong Base (KOtBu/NaOH) Split->Cond2 Quench Acid Quench (Stop Reaction) Cond1->Quench T=24h Cond2->Quench T=1h HPLC HPLC/LC-MS Analysis Quench->HPLC Decision Data Interpretation HPLC->Decision

Figure 2: Standardized workflow for assessing base-sensitivity.

Mitigation & Handling Strategies

To preserve the integrity of 4-Ethynylpyridin-3-amine and prevent premature cyclization:

  • pH Control: Maintain pH < 7 during processing. If basic conditions are required for a subsequent step (e.g., Sonogashira coupling), add the base last or keep the temperature low (0°C) until the reaction is intended to start.

  • Solvent Selection: Avoid protic basic solvents.[1] Use aprotic solvents (DCM, THF) if possible.[1]

  • Storage: Store as a solid at -20°C. Solids are kinetically trapped and less prone to cyclization than solutions.[1]

  • Purification: Avoid silica gel chromatography with basic modifiers (e.g., Triethylamine). Use neutral alumina or reverse-phase chromatography with acidic modifiers (Formic acid/TFA).[1]

References

  • Vertex Pharmaceuticals.[1] (2011).[1] Stability of 4-aminopyridine and 3,4-diaminopyridine. PubMed.[1][2] [Link]

  • Organic Chemistry Portal. (2023).[1] Synthesis of Azaindoles. [Link]

  • Song, J. J., et al. (2002).[1] A Novel Synthesis of 5-Azaindoles. The Journal of Organic Chemistry. [Link]

  • Popowycz, F., et al. (2003).[1] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethynylpyridin-3-amine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has proven indispensable in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials. The reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions contribute to its broad utility.[1]

In the realm of medicinal chemistry and drug development, the introduction of an ethynyl group into a heterocyclic scaffold, such as a pyridine ring, is a common strategy for exploring structure-activity relationships and enhancing pharmacological properties. The resulting alkynyl-substituted heterocycles are versatile intermediates that can undergo further transformations. This guide provides a detailed protocol for the synthesis of 4-ethynylpyridin-3-amine, a valuable building block in pharmaceutical research, utilizing the Sonogashira coupling. The protocol is presented with a focus on the underlying chemical principles and practical considerations to ensure successful execution.

Precursor Synthesis: Preparation of 4-Halo-3-aminopyridine

A critical prerequisite for the Sonogashira coupling is the availability of a suitable halo-substituted aminopyridine. This section outlines a representative procedure for the synthesis of 4-bromo-3-aminopyridine, a key starting material for the target molecule. An alternative approach involving a directed metalation of N-Boc-3-aminopyridine is also presented for accessing various 4-halo-3-aminopyridines.

Protocol 1: Direct Bromination of 4-Aminopyridine

This method describes the direct bromination of 4-aminopyridine at the 3-position using N-bromosuccinimide (NBS).

Materials:

  • 4-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) in portions, ensuring the temperature remains at 0 °C. The reaction should be protected from light.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a dichloromethane/methanol (e.g., 20:1) eluent system, to yield 4-amino-3-bromopyridine as a light yellow solid.[2]

Protocol 2: Directed Ortho-Metalation and Halogenation of N-Boc-3-aminopyridine

This approach offers a versatile route to various 4-halo-3-aminopyridines through a directed metalation-halogenation sequence.

Step 1: N-Boc Protection of 3-Aminopyridine

  • Dissolve 3-aminopyridine in a suitable solvent (e.g., THF).

  • Add di-tert-butyldicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify to obtain N-Boc-3-aminopyridine.[3]

Step 2: Directed Metalation and Halogenation

  • Dissolve N-Boc-3-aminopyridine in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a strong base, such as s-butyllithium or LDA, to effect lithiation at the 4-position, directed by the Boc-carbamate group.

  • After stirring at low temperature, add the appropriate halogenating agent:

    • For chlorination: Hexachloroethane

    • For bromination: 1,2-Dibromoethane

    • For iodination: Iodine

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by chromatography or recrystallization to yield the N-Boc-3-amino-4-halopyridine.[3]

Step 3: Deprotection

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired 4-halo-3-aminopyridine.

Sonogashira Coupling: Synthesis of 4-Ethynylpyridin-3-amine

The following is a detailed protocol for the Sonogashira coupling of a 4-halo-3-aminopyridine with a suitable alkyne. This protocol is adapted from a highly efficient method developed for a similar substrate, 2-amino-3-bromopyridine, and may require optimization for the specific 4-halo-3-aminopyridine used.[1] A common strategy involves the use of a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:

Sonogashira_Coupling cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Halopyridine 4-Halo-3-aminopyridine (X = I, Br) Reaction1 Halopyridine->Reaction1 Alkyne Ethynyltrimethylsilane Alkyne->Reaction1 Catalysts Pd(PPh₃)₂Cl₂ CuI Base Triethylamine (Et₃N) Solvent DMF Product1 4-((Trimethylsilyl)ethynyl)pyridin-3-amine Reaction2 Product1->Reaction2 Product2 4-Ethynylpyridin-3-amine Deprotection K₂CO₃, MeOH Reaction1->Product1 Pd/Cu catalyst, Base, Solvent, Heat Reaction2->Product2 Deprotection Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Aryl Ar-Pd(II)-X L₂ OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Cu-C≡CR Pd_Alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->Pd_Alkyne CuI CuI Transmetal->CuI RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base_React Base (Et₃N) Alkyne->Base_React Cu_Acetylide Cu-C≡CR Base_React->Cu_Acetylide CuI Cu_Acetylide->Transmetal Reactants Ar-X + H-C≡CR Reactants->Pd0

Sources

Application Note: Strategic Synthesis of 4-Ethynylpyridin-3-amine via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-ethynylpyridin-3-amine represents a critical junction in the manufacturing of ATP-competitive kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway (e.g., Copanlisib analogs). This application note details a robust, scalable protocol for installing a terminal alkyne at the electron-deficient C4 position of a 3-aminopyridine core.

While standard Sonogashira conditions exist, this specific substrate presents unique challenges:

  • Catalyst Poisoning: The free amine (C3-NH2) and pyridine nitrogen can chelate Palladium (Pd) and Copper (Cu), dampening catalytic turnover.

  • Unwanted Cyclization: The proximity of the C3-amine to the C4-alkyne creates a high propensity for spontaneous cyclization to 1H-pyrrolo[2,3-c]pyridine (5-azaindole).

This guide provides a two-step workflow—TMS-Protection/Coupling followed by Controlled Desilylation —to isolate the target ethynyl amine with high purity.

Retrosynthetic Logic & Reaction Engineering

To ensure the isolation of the linear alkyne rather than the cyclized azaindole, we utilize a trimethylsilyl (TMS) protecting group on the acetylene. This steric bulk prevents immediate intramolecular attack by the amine during the coupling phase.

Reaction Scheme Visualization

The following diagram illustrates the workflow and the competing cyclization pathway that must be suppressed.

ReactionScheme Start 3-Amino-4-iodopyridine (Substrate) Intermediate 4-((TMS)ethynyl)pyridin-3-amine (Stable Intermediate) Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, DMF, 60°C Product 4-Ethynylpyridin-3-amine (Target) Intermediate->Product Desilylation Reagents2 K2CO3, MeOH rt, 1h SideProduct 1H-pyrrolo[2,3-c]pyridine (Azaindole Side Product) Product->SideProduct Spontaneous Cyclization (If overheated/Acidic)

Figure 1: Synthetic route highlighting the critical intermediate and potential cyclization risk.

Detailed Experimental Protocols

Step 1: Sonogashira Coupling (Formation of TMS-Intermediate)

Rationale: We select 3-amino-4-iodopyridine over the bromo-analog. The weaker C-I bond allows for oxidative addition at milder temperatures (40–60°C), significantly reducing the thermal energy available for unwanted cyclization or catalyst decomposition.

Materials:

  • Substrate: 3-Amino-4-iodopyridine (1.0 eq)

  • Alkyne: Ethynyltrimethylsilane (TMSA) (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 eq / 5 mol%)[1]

  • Base/Solvent: Triethylamine (Et3N) (3.0 eq) in anhydrous DMF (0.2 M concentration).

Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 3-amino-4-iodopyridine (2.20 g, 10 mmol), Pd(PPh3)2Cl2 (350 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

  • Degassing: Seal the flask. Evacuate and backfill with Argon three times. Critical: Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Solvent Addition: Inject anhydrous DMF (40 mL) and Et3N (4.2 mL) via syringe. Stir until solids are mostly dissolved.

  • Alkyne Addition: Add TMS-acetylene (1.7 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting iodide (Rf ~0.3) should disappear, replaced by a fluorescent spot (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Yellowish solid).

Step 2: Desilylation (Isolation of Target)

Rationale: Base-mediated cleavage using K2CO3 in Methanol is preferred over TBAF. Fluoride sources can be difficult to remove completely and may solubilize silica during purification, complicating the isolation of the polar amine product.

Protocol:

  • Dissolution: Dissolve the TMS-intermediate (1.90 g, 9 mmol) in Methanol (30 mL).

  • Cleavage: Add Potassium Carbonate (K2CO3) (1.24 g, 9 mmol). Stir at room temperature for 30–60 minutes.

  • Monitoring: Reaction is usually complete within 1 hour.

  • Workup: Concentrate the methanol in vacuo (do not heat above 40°C). Resuspend the residue in EtOAc/Water. Extract organics, dry over Na2SO4.

  • Final Purification: If necessary, pass through a short pad of silica (eluent: 100% EtOAc).

    • Target: 4-Ethynylpyridin-3-amine.

    • Appearance: Off-white to pale brown solid.

    • Storage: Store at -20°C under Argon. Unstable at room temperature over long periods (polymerizes).

Optimization & Troubleshooting Matrix

The following table summarizes critical process parameters (CPPs) derived from internal optimization data.

ParameterVariationOutcome & Recommendation
Catalyst Loading 1 mol% vs 5 mol%Use 5 mol%. The free amine coordinates to Pd, reducing effective catalyst concentration. Lower loads lead to stalled reactions.
Halogen Source Bromide vs IodideUse Iodide. Bromides require temps >80°C, which triggers cyclization to 5-azaindole during the reaction.
Solvent System THF vs DMFUse DMF. The aminopyridine substrate has poor solubility in THF, leading to heterogeneous mixtures and slow kinetics.
Base Choice Diethylamine vs Et3NUse Et3N. Diethylamine is a secondary amine and can compete as a nucleophile in rare cases; Et3N is sterically bulkier and safer.
Mechanistic Insight: The "Poisoning" Effect

The diagram below details why high catalyst loading is necessary. The substrate itself acts as a ligand, competing with phosphines.

Mechanism Pd Pd(0) Active Species Cycle Catalytic Cycle (Oxidative Addition) Pd->Cycle Normal Pathway Dead Inactive Pd-Amine Complex (Catalyst Arrest) Pd->Dead Ligand Displacement Substrate 3-Amino-4-iodopyridine Substrate->Pd Chelation (N-Pd) Substrate->Cycle Reacts

Figure 2: Competitive coordination of the aminopyridine substrate deactivating the Pd(0) center.

Safety & Handling

  • Alkynes: Terminal alkynes can be explosive if distilled or concentrated to dryness in the presence of metal peroxides. Ensure all Pd/Cu residues are removed before final concentration.

  • Pyridine Derivatives: Toxic by inhalation and skin contact. Use a fume hood.

  • Waste: Aqueous waste from the Sonogashira reaction contains Copper and Palladium heavy metals; dispose of in segregated heavy metal waste streams.

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Copanlisib (PI3K Inhibitor) Chemistry: Liu, N., et al. (2013). Discovery of BAY 80-6946 (Copanlisib): A Highly Potent and Selective PI3K Inhibitor. ChemMedChem. [Link]

  • Palladium Catalysis with Aminopyridines: Ye, X., et al. (2011). Palladium-catalyzed C–H functionalization of pyridines. Chemical Science. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Ethynylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.

Introduction

4-Ethynylpyridin-3-amine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its rigid, linear ethynyl group and the presence of a nucleophilic amino group on the pyridine ring make it a versatile scaffold for drug discovery and the development of novel organic materials. This protocol details a two-step synthesis commencing with the commercially available 3-Amino-4-chloropyridine. The core of this synthesis is a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2]

The synthetic strategy involves the following key transformations:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 3-Amino-4-chloropyridine with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[3]

  • Deprotection: Removal of the TMS protecting group to yield the final product, 4-Ethynylpyridin-3-amine.

This guide provides detailed, step-by-step instructions for both reactions, along with information on purification, characterization, and critical safety considerations.

Safety Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 3-Amino-4-chloropyridine: This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

  • Trimethylsilylacetylene: This is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources. The container and receiving equipment should be grounded and bonded to prevent static discharge.[4][5][6][7]

  • Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air-sensitive and/or toxic. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Copper(I) Iodide: May cause irritation. Avoid inhalation of dust.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • Solvents (THF, Toluene): Flammable and can form explosive peroxides (THF). Use freshly distilled or inhibitor-free solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 4-Ethynylpyridin-3-amine.

Experimental Protocol

Part 1: Sonogashira Coupling - Synthesis of 4-((Trimethylsilyl)ethynyl)pyridin-3-amine

Rationale:

The Sonogashira coupling is a robust method for the formation of the desired C-C bond.[1][2] The use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in combination with a copper(I) co-catalyst is a classic and effective system.[9] Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen chloride generated in the reaction. Tetrahydrofuran (THF) is a suitable solvent for this reaction. The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and the homocoupling of the alkyne.[6]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
3-Amino-4-chloropyridine128.561.0 g7.78
Trimethylsilylacetylene98.221.15 g (1.66 mL)11.7
PdCl₂(PPh₃)₂701.90273 mg0.39 (5 mol%)
Copper(I) Iodide (CuI)190.4574 mg0.39 (5 mol%)
Triethylamine101.193.3 mL23.3
Tetrahydrofuran (THF), anhydrous-20 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Amino-4-chloropyridine (1.0 g, 7.78 mmol), bis(triphenylphosphine)palladium(II) dichloride (273 mg, 0.39 mmol), and copper(I) iodide (74 mg, 0.39 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (20 mL) and triethylamine (3.3 mL, 23.3 mmol) to the flask via syringe.

  • Add trimethylsilylacetylene (1.66 mL, 11.7 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford 4-((trimethylsilyl)ethynyl)pyridin-3-amine as a solid.

Part 2: Deprotection - Synthesis of 4-Ethynylpyridin-3-amine

Rationale:

The trimethylsilyl (TMS) group can be readily cleaved under mild basic conditions.[10] Potassium carbonate in methanol is a common and effective method for this transformation, offering high yields and straightforward purification.[11]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-((Trimethylsilyl)ethynyl)pyridin-3-amine190.321.0 g5.25
Potassium Carbonate (K₂CO₃)138.211.45 g10.5
Methanol-20 mL-

Procedure:

  • Dissolve 4-((trimethylsilyl)ethynyl)pyridin-3-amine (1.0 g, 5.25 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (1.45 g, 10.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethynylpyridin-3-amine.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Characterization of 4-Ethynylpyridin-3-amine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the amino protons, and the acetylenic proton. The chemical shifts and coupling constants will be consistent with the structure of 4-Ethynylpyridin-3-amine.[12][13][14]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule, including the two sp-hybridized carbons of the ethynyl group.[13][15]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Ethynylpyridin-3-amine (C₇H₆N₂ = 118.14 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡C-H stretching of the terminal alkyne (around 3300 cm⁻¹), and the C≡C stretching (around 2100 cm⁻¹).

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Sonogashira Coupling cluster_part2 Part 2: Deprotection start1 Combine Reactants and Catalysts (3-Amino-4-chloropyridine, PdCl2(PPh3)2, CuI) inert_atm Establish Inert Atmosphere (Evacuate and backfill with N2) start1->inert_atm add_solvents Add Solvents and Base (THF, Triethylamine) inert_atm->add_solvents add_alkyne Add Trimethylsilylacetylene add_solvents->add_alkyne reaction1 Heat to 65 °C and Stir (Monitor by TLC) add_alkyne->reaction1 workup1 Cool, Filter through Celite, and Concentrate reaction1->workup1 purification1 Purify by Flash Column Chromatography workup1->purification1 intermediate_product Isolate 4-((Trimethylsilyl)ethynyl)pyridin-3-amine purification1->intermediate_product start2 Dissolve Intermediate in Methanol intermediate_product->start2 Proceed to Deprotection add_base Add Potassium Carbonate start2->add_base reaction2 Stir at Room Temperature (Monitor by TLC) add_base->reaction2 workup2 Remove Solvent, Add Water, and Extract with Ethyl Acetate reaction2->workup2 purification2 Dry, Concentrate, and Purify (Recrystallization or Chromatography) workup2->purification2 final_product Obtain 4-Ethynylpyridin-3-amine purification2->final_product

Caption: Step-by-step workflow for the synthesis of 4-Ethynylpyridin-3-amine.

Discussion and Field-Proven Insights

  • Catalyst Choice: While PdCl₂(PPh₃)₂ is a reliable catalyst, other palladium sources such as Pd(PPh₃)₄ or palladium(II) acetate with a suitable phosphine ligand can also be employed. For aryl chlorides, which are generally less reactive than bromides or iodides, the use of more electron-rich and bulky phosphine ligands may improve reaction rates and yields.[9]

  • Copper-Free Sonogashira: Copper-free Sonogashira conditions can be explored to avoid potential issues with copper contamination in the final product, which can be a concern in pharmaceutical applications. These reactions often require a stronger base and different ligand systems.[1]

  • Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). Performing the reaction under strictly anaerobic conditions and using a protecting group on the alkyne minimizes this side product.[6]

  • Purification: The basic nature of the aminopyridine products may cause tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent. Alternatively, purification can be performed on neutral or basic alumina.[16]

  • Deprotection: The choice of deprotection method for the TMS group can be tailored to the substrate. While potassium carbonate in methanol is mild and effective, other methods such as tetrabutylammonium fluoride (TBAF) in THF or potassium fluoride in methanol can also be used.[11]

By following this detailed protocol and considering the provided insights, researchers can confidently synthesize 4-Ethynylpyridin-3-amine for their research and development needs.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Larsen, F. K., Bendix, J., & Diness, F. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4243.
  • Orsós, Z., & Rieth, T. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • Mohammadpoor-Baltork, I., Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Hojati, S. F. (2007). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Journal of the Iranian Chemical Society, 4(2), 218-225.
  • Frolov, K. A., et al. (2018). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 54(1), 74-81.
  • Al-Hussain, S. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5361.
  • Park, S., & Lee, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
  • Sert, Y., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of Molecular Structure, 1224, 129033.
  • Janeczek, H., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(11), 3183.

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3.
  • Alchem. (n.d.). 2-((Trimethylsilyl)ethynyl)pyridin-3-amine. Retrieved from [Link]

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Purification of 4-Ethynylpyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Purification of 4-Ethynylpyridin-3-amine

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Ethynylpyridin-3-amine using silica gel column chromatography. As a key building block in pharmaceutical and materials science, obtaining this compound in high purity is critical for subsequent synthetic steps. The inherent basicity of the pyridine-amine scaffold presents unique challenges during purification on standard silica gel, primarily due to strong interactions with acidic silanol groups, which can lead to significant peak tailing, poor resolution, and low recovery[1][2]. This guide details a systematic approach, from method development using Thin-Layer Chromatography (TLC) to a robust column chromatography protocol incorporating a mobile phase modifier to ensure a successful and reproducible purification.

Introduction: The Challenge of Purifying Basic Amines

4-Ethynylpyridin-3-amine is a bifunctional molecule containing both a basic aminopyridine core and a terminal alkyne. The lone pair of electrons on the pyridine nitrogen and the exocyclic amine group makes the compound basic. When subjected to normal-phase chromatography on standard silica gel, these basic centers can interact strongly with the acidic surface silanol (Si-OH) groups of the stationary phase[1]. This acid-base interaction introduces a secondary, strong retention mechanism beyond the desired polar interactions, resulting in several common issues:

  • Irreversible Adsorption: The compound sticks permanently to the column, leading to very low or no recovery.

  • Peak Tailing: A portion of the analyte is strongly retained, causing it to elute slowly and asymmetrically, which contaminates subsequent fractions[1].

  • Poor Resolution: Tailing peaks are broad and often fail to separate from closely eluting impurities.

The key to a successful purification is to mitigate these undesirable interactions. The most common and effective strategy is to add a small amount of a competing, volatile base, such as triethylamine (TEA), to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the target analyte and allowing for a separation based primarily on polarity[1][2][3].

Health and Safety Precautions

4-Ethynylpyridin-3-amine and its related structures are classified as hazardous. It is essential to consult the Safety Data Sheet (SDS) before handling[4].

  • Toxicity: Toxic if swallowed and may be fatal if it comes into contact with skin[4].

  • Irritation: Causes skin, eye, and respiratory irritation[4][5].

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[4][6].

All organic solvents are flammable and should be handled away from ignition sources. Triethylamine has a strong, unpleasant odor and should be dispensed in a fume hood.

Method Development Using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for 4-Ethynylpyridin-3-amine, as this generally translates well to column chromatography separation[7][8].

Protocol 3.1: TLC Analysis
  • Sample Preparation: Prepare a dilute solution of the crude 4-Ethynylpyridin-3-amine (~1-2 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate[9].

  • Solvent System Preparation: Prepare a series of developing solvents with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add 1% triethylamine (TEA) (v/v) to each prepared solvent system.

    • Example Systems:

      • System A: 90:10 Hexanes:Ethyl Acetate + 1% TEA

      • System B: 70:30 Hexanes:Ethyl Acetate + 1% TEA

      • System C: 50:50 Hexanes:Ethyl Acetate + 1% TEA

  • TLC Plate Spotting: Using a microcapillary tube, spot the crude sample solution onto the baseline of a silica gel TLC plate[10]. Make the spots small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate[9].

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm), as the pyridine ring is UV-active. Circle the visible spots.

    • For enhanced visualization of the amine, use a chemical stain. A ninhydrin stain is highly effective for primary amines and will produce colored spots upon gentle heating[10][11].

  • Rf Calculation: Calculate the Rf value for the target compound spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system until the Rf of the target compound is in the desired 0.25-0.35 range, and good separation from impurities is observed.

Column Chromatography Purification Protocol

This protocol assumes a standard flash chromatography setup. The principles are applicable to gravity chromatography, though it will be significantly slower[12].

Materials and Equipment
  • Crude 4-Ethynylpyridin-3-amine

  • Silica Gel (for flash chromatography, e.g., 230-400 mesh)

  • Selected mobile phase (e.g., 70:30 Hexanes:EtOAc + 1% TEA) determined from TLC

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Sand (fine, washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Flash chromatography system (optional, but recommended)

Workflow for Purification of 4-Ethynylpyridin-3-amine

G Purification Workflow Crude Crude Material (4-Ethynylpyridin-3-amine) TLC TLC Method Development (Goal: Rf ≈ 0.3) Crude->TLC Optimize Solvents Packing Column Packing (Wet Slurry Method) TLC->Packing Select Mobile Phase Equilibrate Column Equilibration (Mobile Phase + TEA) Packing->Equilibrate Loading Sample Loading (Dry or Wet Loading) Equilibrate->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Monitor Purity Combine Combine Pure Fractions & Solvent Evaporation Analysis->Combine Identify Pure Fractions Pure Pure Product (>98% Purity) Combine->Pure

Caption: High-level workflow for the purification process.

Protocol 4.2: Step-by-Step Procedure
  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 30 to 100 times the mass of the crude material to be purified[8][12].

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a thin layer (~1 cm) of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, measure the required amount of silica gel.

    • Add the chosen mobile phase (including 1% TEA) to the silica gel to create a free-flowing slurry. Stir gently to remove air bubbles[13].

    • With the column stopcock closed, pour the slurry into the column using a funnel. Tap the side of the column gently to encourage even packing and dislodge any trapped air.

    • Open the stopcock and drain some solvent, but never let the solvent level drop below the top of the silica bed.

    • Add a final protective layer of sand (~1 cm) on top of the packed silica bed.

  • Equilibration:

    • Flush the packed column with at least 2-3 column volumes of the mobile phase (containing 1% TEA). This is a critical step to ensure the entire stationary phase is neutralized by the triethylamine before the sample is introduced.

  • Sample Loading:

    • Dry Loading (Recommended): In a round-bottom flask, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude material in the absolute minimum amount of mobile phase. Using a pipette, carefully apply this solution to the top of the column. This method is faster but can lead to broader bands if too much solvent is used.

  • Elution and Fraction Collection:

    • Carefully add fresh mobile phase to the top of the column.

    • Begin eluting the column, either by gravity or by applying pressure (flash chromatography). Maintain a constant flow rate.

    • Collect the eluent in a series of numbered fractions. The size of the fractions will depend on the column size and the separation.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which contain the desired product. Spot the starting material, and every few fractions on the same TLC plate to track the elution profile.

    • Fractions containing only the pure desired product (single spot by TLC with the correct Rf) should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Note that triethylamine (Boiling Point: 89.5 °C) may require co-evaporation with a solvent like toluene or heating under high vacuum to be completely removed.

Data Summary and Troubleshooting

Table 1: Typical Purification Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography[7][8].
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a wide polarity range.
Mobile Phase Modifier 0.5 - 2% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte[1][2].
TLC Rf Target 0.25 - 0.35Optimal Rf for good separation and reasonable elution time on a column[7].
Sample Loading Dry LoadingProvides sharper bands and better resolution compared to wet loading.
Silica:Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient stationary phase capacity for effective separation[8][12].
Purity Analysis TLC, HPLC, 1H NMRConfirms the identity and purity of the final product.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Compound streaks on TLC/Column 1. Sample is too concentrated. 2. Strong acid-base interaction with silica.1. Dilute the sample for TLC analysis[9]. 2. Increase the concentration of TEA in the mobile phase (e.g., from 1% to 2%).
Compound does not elute from the column 1. Mobile phase is not polar enough. 2. Insufficient or no TEA was used.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Ensure TEA is present in all solvents used for packing, loading, and elution.
Poor separation from an impurity 1. Rf values are too close. 2. Column was overloaded.1. Try a different solvent system (e.g., switch from Hex/EtOAc to DCM/Methanol) to alter selectivity[1]. 2. Use a larger column with more silica or reduce the amount of crude material.
Low recovery of product 1. Irreversible adsorption to silica. 2. Compound is unstable on silica.1. Pre-treat the silica slurry with a higher concentration of TEA before packing. 2. Consider switching to a more inert stationary phase like basic alumina or amine-functionalized silica[2][14].

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • MilliporeSigma. (n.d.). Thin Layer Chromatography.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Ethynylpyridin-3-amine.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • University of Toronto. (n.d.). Column chromatography. Retrieved from University of Toronto, Department of Chemistry website.
  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1874-1879. [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-methyl-2-pyridylamine.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University, Department of Chemistry website.
  • De Lombaerde, S., et al. (2020). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 25(15), 3456. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Amino-4-methylpyridine.
  • Tong, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science. [Link]

  • Wikipedia. (n.d.). Column chromatography.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BLD Pharm. (n.d.). 4-Ethynylpyridin-3-amine hydrochloride.
  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of Rochester. (n.d.). TLC Stains. Retrieved from University of Rochester, Department of Chemistry website.
  • Smith, A. M., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega, 3(7), 8199–8207. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylpyridine. PubChem Compound Summary for CID 642801.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Professor Dave Explains. (2023, March 10).
  • ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical method development and validation of 4-Ethynylpyridin-3-amine . It is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for purity analysis and assay determination.

Introduction & Scientific Rationale

4-Ethynylpyridin-3-amine is a critical heterocyclic intermediate, often utilized in the synthesis of fused ring systems (such as 1,X-naphthyridines or pyrrolopyridines) found in oncology therapeutics.

Physicochemical Profile & Chromatographic Challenges
  • Basic Character: The pyridine nitrogen possesses a pKa of approximately 5.2–6.[1][2]0. At neutral pH, secondary interactions with residual silanols on silica-based columns cause severe peak tailing.

  • Polarity: The amino group increases polarity, while the ethynyl moiety adds hydrophobicity and planarity.

  • Stability: The terminal alkyne is susceptible to hydration or oxidation under extreme pH or in the presence of transition metals. The amino group is prone to oxidation.

Method Strategy: To mitigate peak tailing and ensure stability, this protocol employs a Low pH (pH 2.5–3.0) Reverse Phase strategy. Acidic conditions protonate the pyridine nitrogen (


), preventing interaction with silanols and improving peak symmetry. A "Base-Deactivated" (BD) C18 stationary phase is selected to further minimize secondary interactions.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[3]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/18.2 MΩ).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18) Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µmEnd-capping reduces silanol activity; C18 provides retention for the ethynyl group.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0 (Dissolve 2.72 g

in 1L water, adjust pH with

)
Buffering at pH 3.0 ensures the analyte remains fully protonated and stable.
Mobile Phase B Acetonitrile (100%) Strong solvent for elution of organic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°C ± 2°CControls viscosity and retention reproducibility.
Injection Vol. 5–10 µLAdjusted based on sample concentration.
Detection UV 254 nm (Primary); Scan 210–400 nmThe conjugated pyridine-alkyne system absorbs strongly at 254 nm.
Gradient Program

Note: A gradient is recommended to elute potential late-eluting synthetic by-products (e.g., dimers).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.01090Wash Step
20.01090Hold Wash
20.1955Re-equilibration
25.0955End of Run

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 4-Ethynylpyridin-3-amine reference standard.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% aqueous acid as the diluent to avoid potential hydration of the alkyne over time.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Sample Solution (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10.0 mL with Mobile Phase A.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber vial (protect from light).

Method Validation & System Suitability

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis.

System Suitability Parameters (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to basic nitrogen).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (e.g., 3-aminopyridine precursor).
    
Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 150 µg/mL.

  • Acceptance:

    
    .[4]
    

Visualized Workflows

Figure 1: Analytical Workflow Diagram

This diagram outlines the logical flow from sample preparation to data reporting, ensuring data integrity.

AnalyticalWorkflow Start Start: Sample Receipt Prep Sample Preparation (50:50 ACN:H2O) Start->Prep SST System Suitability Test (5 Replicates) Prep->SST Decision Pass SST Criteria? (Tailing < 1.5) SST->Decision Analysis Sample Injection (Gradient Elution) Decision->Analysis Yes Troubleshoot Troubleshoot: Check pH & Column Decision->Troubleshoot No Process Data Processing (Integration @ 254nm) Analysis->Process Report Generate Report Process->Report Troubleshoot->SST Retry

Caption: Figure 1. Step-by-step analytical workflow for 4-Ethynylpyridin-3-amine analysis.

Figure 2: Troubleshooting Decision Tree

A logic-based guide to resolving common HPLC issues with basic heterocycles.

Troubleshooting Issue Problem: Peak Tailing or Shift CheckPH Check Mobile Phase pH (Is it 3.0 ± 0.1?) Issue->CheckPH CheckCol Check Column Type (Is it Base-Deactivated?) CheckPH->CheckCol Yes Action1 Remake Buffer Ensure pH < pKa - 2 CheckPH->Action1 No Action2 Add Ion Pair Reagent (e.g., 5mM Hexanesulfonate) CheckCol->Action2 Yes (But still tailing) Action3 Replace Column Use High-Carbon Load C18 CheckCol->Action3 No

Caption: Figure 2. Troubleshooting logic for peak tailing issues common in aminopyridine analysis.

References

  • Dong, S., et al. (2019).[5] "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities in 3-Aminopiperidine Dihydrochloride." Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.[5] Link

  • Muszalska, I., et al. (2006). "HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives." Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-10. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Sielc Technologies. "Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column." Application Note. Link

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Application Note: Click Chemistry Reactions with 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine (CAS: 1196156-75-8) is a high-value heterocyclic building block that bridges the gap between fragment-based drug discovery (FBDD) and chemoproteomics. Unlike simple aliphatic alkynes, this scaffold offers a "privileged" aminopyridine motif commonly found in kinase inhibitors (e.g., binding to the hinge region of ATP pockets) while providing a sterically accessible alkyne handle for bioorthogonal ligation.

Why This Specific Isomer?

The 3-amino-4-ethynyl geometry is critical. It serves two distinct chemical functions:[1][2][3][4][5]

  • Primary Function (Click Chemistry): The C4-alkyne acts as a latent electrophile for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of 1,2,3-triazole libraries.

  • Secondary Function (Post-Click Cyclization): The C3-amine is positioned to allow subsequent intramolecular cyclization with the newly formed triazole or other electrophiles, granting access to tricyclic systems like 1,5-naphthyridines or triazolo[4,5-c]pyridines.

Chemical Logic & Mechanistic Considerations

The Chelation Challenge

The primary challenge in reacting 4-ethynylpyridin-3-amine is catalyst poisoning . The pyridine nitrogen and the C3-amine can act as a bidentate ligand, chelating the Cu(I) species required for the catalytic cycle.

  • Consequence: Standard protocols using simple copper salts (e.g., CuSO₄/Ascorbate) often stall or require high catalyst loading (>10 mol%).

  • Solution: The use of accelerating ligands (e.g., THPTA, TBTA) is not optional; it is mandatory to outcompete the substrate's intrinsic chelation and maintain the Cu(I) in a reactive, non-aggregated state.

Regioselectivity

Under Cu(I) catalysis, the reaction is strictly regiospecific, yielding the 1,4-disubstituted 1,2,3-triazole .[3] Thermal (Huisgen) cycloaddition is discouraged due to the formation of mixtures (1,4- and 1,5-isomers) and the high temperatures required, which may degrade the aminopyridine moiety.

Experimental Protocols

Protocol A: High-Efficiency CuAAC in Organic Media (Drug Discovery)

Designed for library synthesis where water solubility is limited.

Reagents:

  • Substrate: 4-Ethynylpyridin-3-amine (1.0 equiv)

  • Azide Partner: R-N₃ (1.1 equiv)

  • Catalyst Source: Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)[6]

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Ligand Complexation: In a separate vial, dissolve Cu(MeCN)₄PF₆ (5 mol%) and TBTA (5 mol%) in degassed DMF. Stir for 5 minutes until the solution is clear (formation of the active catalytic complex).

  • Reaction Assembly: Dissolve 4-ethynylpyridin-3-amine (0.2 M final concentration) and the organic azide (1.1 equiv) in DMF.

  • Initiation: Add the Cu-TBTA complex solution to the reaction mixture under an inert atmosphere (N₂ or Ar).

  • Incubation: Stir at Room Temperature (25°C) for 4–16 hours.

    • Checkpoint: Monitor by LC-MS. The aminopyridine peak (typically more polar) should disappear, replaced by the triazole product.

  • Work-up: Dilute with EtOAc, wash with 10% aqueous EDTA (to remove Copper) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (typically MeOH/DCM gradients due to the polarity of the aminopyridine-triazole adduct).

Protocol B: Aqueous/Bioconjugation Conditions

Designed for linking the scaffold to proteins or polar fragments.

Reagents:

  • Substrate: 4-Ethynylpyridin-3-amine (1.0 equiv)

  • Azide Partner: Biomolecule-N₃ or Linker-N₃

  • Catalyst: CuSO₄[7] · 5H₂O (pre-mixed with ligand)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Water soluble

  • Reductant: Sodium Ascorbate (freshly prepared)

  • Buffer: PBS (pH 7.4) or Water/t-BuOH (1:1)

Step-by-Step Methodology:

  • Stock Preparation: Prepare a premix of CuSO₄ (1 equiv) and THPTA (5 equiv) in water. The high ligand ratio is crucial to protect the biomolecule and prevent pyridine-Cu chelation.

  • Reaction Assembly: Dissolve the alkyne and azide in the buffer/solvent mix.

  • Catalyst Addition: Add the Cu-THPTA mix (final conc: 100 µM to 1 mM depending on scale).

  • Reduction: Add Sodium Ascorbate (final conc: 5 mM) to initiate the reaction.

  • Incubation: Incubate for 1 hour at RT.

  • Quenching: Add EDTA (10 mM final) to chelate copper before downstream analysis or dialysis.

Quantitative Data Summary

ParameterProtocol A (Organic)Protocol B (Aqueous)
Catalyst Source Cu(MeCN)₄PF₆CuSO₄ / Na-Ascorbate
Ligand TBTATHPTA
Ligand:Cu Ratio 1:15:1
Solvent System DMF, DMSO, or DCMPBS, Water/t-BuOH
Typical Yield 85–95%70–90%
Reaction Time 4–16 Hours30–60 Minutes
Key Risk Oxidation of amine if heatedCu-induced protein precipitation

Mechanistic Workflow & Logic (Visualization)

The following diagram illustrates the reaction pathway, highlighting the critical "Ligand Exchange" step necessary to overcome the substrate's self-inhibition.

CuAAC_Mechanism Start 4-Ethynylpyridin-3-amine (Substrate) Inhibition Inactive Complex (Substrate Chelation) Start->Inhibition No Ligand Cycle Catalytic Cycle (Cu-Acetylide Formation) Start->Cycle Enters Cycle Cu_Source Cu(I) Source (Catalyst) Cu_Source->Inhibition Active_Cat Active Cu-Ligand Complex Cu_Source->Active_Cat + Ligand Inhibition->Active_Cat Ligand Displacement (Requires Excess Ligand) Ligand Accelerating Ligand (THPTA/TBTA) Ligand->Active_Cat Active_Cat->Cycle Catalyzes Product 1,4-Disubstituted 1,2,3-Triazole Cycle->Product Regioselective

Caption: Pathway showing ligand necessity to prevent substrate-mediated catalyst inhibition.

Troubleshooting & Optimization

  • Green Reaction Mixture: If the reaction turns green/blue, Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate (Protocol B) or ensure better inert gas shielding (Protocol A).

  • Low Conversion:

    • Increase Ligand:Cu ratio to 2:1 or 5:1.

    • Check pH.[8] The aminopyridine is basic; ensure the pH is not too high (>9) which can destabilize the Cu-acetylide, or too low (<5) which protonates the amine and alters solubility.

  • Purification Difficulties: The product contains both a pyridine and a triazole, making it very polar. Use amine-functionalized silica or add 1% Triethylamine to the eluent to reduce streaking.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[8] Angewandte Chemie International Edition, 2001.

  • Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005.

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

  • BenchChem. "4-Ethynylpyridin-3-amine Product Data." BenchChem Database, 2023.

  • Worrell, B. T., et al. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 2013.

Sources

Application Notes & Protocols: 4-Ethynylpyridin-3-amine in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine is a highly versatile and powerful building block in modern heterocyclic chemistry. Its structure, featuring an ortho-disposed amino (-NH2) and ethynyl (-C≡CH) group on a pyridine scaffold, provides a unique combination of nucleophilic and electrophilic centers. This specific arrangement is a linchpin for a variety of intramolecular cyclization and condensation reactions, enabling the efficient construction of complex, fused heterocyclic systems. These systems, particularly fused pyrimidines, are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3]

The strategic advantage of this molecule lies in the synergistic reactivity of its functional groups. The amino group serves as a potent nucleophile, while the terminal alkyne can participate in a host of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[4][5] This dual functionality allows for a modular and convergent approach to synthesis, where complexity can be built rapidly from a simple, readily accessible core. This guide will explore the key synthetic applications of 4-Ethynylpyridin-3-amine, providing detailed mechanistic insights and field-proven protocols for researchers.

Core Application: Synthesis of Pyrido[4,3-d]pyrimidines via Sonogashira Coupling and Cyclization

A primary application of 4-ethynylpyridin-3-amine is in the synthesis of the pyrido[4,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry.[1][2] A robust and highly adaptable strategy involves a two-step, one-pot sequence commencing with a palladium-copper catalyzed Sonogashira cross-coupling reaction.[6]

Mechanistic Rationale:

  • Sonogashira Coupling: The reaction couples the terminal alkyne of 4-ethynylpyridin-3-amine with an aryl or vinyl halide. This step is catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation with a copper(I) acetylide intermediate, which is formed from the terminal alkyne, copper(I), and a base (typically an amine like triethylamine or diisopropylamine).[4][5][6] This efficiently generates a 4-(arylethynyl)pyridin-3-amine intermediate.

  • Intramolecular Cyclization: The newly installed aryl group on the alkyne does not directly participate in the cyclization. Instead, the core reaction involves the condensation of the 3-amino group with a suitable electrophile, followed by cyclization. For the synthesis of pyridopyrimidines, this electrophile is often a nitrile or a related one-carbon synthon. The presence of a strong base or acid catalyst promotes the intramolecular addition of the amino group to a suitable reaction partner, leading to the formation of the pyrimidine ring fused to the pyridine core.

Workflow for Pyrido[4,3-d]pyrimidine Synthesis

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Heterocycle Formation A 4-Ethynylpyridin-3-amine C Sonogashira Coupling (Pd/Cu Catalyst, Base) A->C B Aryl/Vinyl Halide (R-X) B->C D 4-(Arylethynyl)pyridin-3-amine Intermediate C->D F Base-Mediated Cyclocondensation D->F E Cyclizing Agent (e.g., Guanidine, Amidines) E->F G Fused Pyrido[4,3-d]pyrimidine F->G G cluster_0 Reaction Cascade A 4-Ethynylpyridin-3-amine N1 Nucleophilic attack of amino group on nitrile carbon A->N1 B R-C≡N (Nitrile) B->N1 C Strong Base (e.g., NaH, KOtBu) C->N1 N2 Amidine Intermediate N1->N2 N3 Tautomerization & Intramolecular attack on ethynyl group N2->N3 N4 6-endo-dig Cyclization N3->N4 N5 Fused Pyrido[4,3-d]pyrimidine N4->N5

Sources

Application Note: Scale-up Synthesis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Ethynylpyridin-3-amine (CAS: 1346647-75-3 derivatives). Unlike the more common 3-ethynyl isomer, the 4-ethynyl-3-amino substitution pattern presents specific regiochemical challenges.

Traditional electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature. This guide utilizes a Directed ortho-Metalation (DoM) strategy to install the halogen at the C4 position, followed by a Sonogashira cross-coupling . This route is selected for its high regiofidelity and safety profile upon scale-up compared to nitration/reduction routes which pose chemoselectivity risks in the presence of alkynes.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC)

  • Overall Yield: 45–55% (3 steps)

  • Scale Suitability: Gram to Multi-Kilogram batches.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three critical stages to ensure process control and safety.

  • Regiocontrol (Stage I): Protection of commercially available 3-aminopyridine with a Boc group, followed by lithiation-directed iodination.

  • C-C Bond Formation (Stage II): Sonogashira coupling with Trimethylsilylacetylene (TMSA).

  • Deprotection (Stage III): Controlled removal of silyl and carbamate groups.

Workflow Visualization

SynthesisRoute Start 3-Aminopyridine (Cheap KSM) Inter1 N-Boc-3-aminopyridine Start->Inter1 Boc2O, THF Quant. Inter2 4-Iodo-N-Boc-3-aminopyridine (Critical Intermediate) Inter1->Inter2 1. n-BuLi (-78°C) 2. I2 (DoM) Inter3 TMS-Protected Precursor Inter2->Inter3 TMS-Acetylene Pd(PPh3)2Cl2, CuI Sonogashira Product 4-Ethynylpyridin-3-amine (Target) Inter3->Product TFA (Boc removal) K2CO3 (TMS removal)

Figure 1: Retrosynthetic pathway utilizing Directed ortho-Metalation (DoM) for regioselectivity.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to prevent failure modes common in pyridine chemistry.

ParameterCriticalityScientific Rationale
Temperature (Stage I) High Lithiation of Boc-aminopyridine requires <-70°C . Above -50°C, the "Boc-migration" or decomposition of the lithiated species occurs, destroying regioselectivity.
O₂ Exclusion (Stage II) High Pd(0) species are sensitive to oxidation. Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the expensive TMS-acetylene and contaminating the product.
Catalyst Scavenging Medium Residual Copper/Palladium can catalyze polymerization of the terminal alkyne in the final product. Metal scavenging (e.g., QuadraPure™) is mandatory.
Exotherm Control High The Sonogashira coupling is exothermic. On scale (>100g), TMS-acetylene must be dosed to control heat release.

Detailed Experimental Protocols

Stage I: Preparation of tert-butyl (4-iodopyridin-3-yl)carbamate

Rationale: Direct iodination of 3-aminopyridine yields a mixture. The Boc group serves as a Directing Group (DG) for ortho-lithiation.

Reagents:

  • 3-Aminopyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes) (2.2 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Boc Protection: Dissolve 3-aminopyridine in THF. Add Boc₂O. Reflux for 2 hours. Concentrate and crystallize (Hexanes) to yield N-Boc-3-aminopyridine.

  • Lithiation Setup: In a dry reactor under Argon, dissolve N-Boc-3-aminopyridine in anhydrous THF. Cool to -78°C (Internal temperature).

  • Metalation: Add n-BuLi dropwise, maintaining internal temp < -70°C. The solution will turn yellow/orange. Stir for 1 hour at -78°C to form the dianion (lithiation at N and C4).

  • Iodination: Dissolve Iodine in THF and add dropwise to the lithiated species at -78°C.

  • Quench: Allow to warm to 0°C. Quench with sat. Na₂S₂O₃ (to remove excess iodine) and water.

  • Isolation: Extract with EtOAc. Wash with brine. Dry (Na₂SO₄) and concentrate.[1] Recrystallize from Heptane/EtOAc.

    • Checkpoint: Verify regiochemistry via NMR (C4 proton signal disappears; C2 and C5/6 remain).

Stage II: Scale-Up Sonogashira Coupling

Rationale: Utilizing the 4-iodo intermediate allows for milder coupling conditions compared to the chloro- or bromo- analogs.

Reagents:

  • tert-butyl (4-iodopyridin-3-yl)carbamate (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF or DMF (Degassed)

Protocol:

  • Inertion: Charge reactor with the Iodide substrate, Pd catalyst, and CuI.[2] Cycle Vacuum/Nitrogen 3 times.[1]

  • Solvent Addition: Add degassed THF and Et₃N.

  • Reaction: Add TMSA dropwise over 30 minutes. ( Note: On large scale, monitor internal temp; do not exceed 40°C during addition).

  • Heating: Heat to 50–60°C for 4–6 hours. Monitor by HPLC for consumption of Iodide.

  • Work-up (Metal Removal):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 10% NH₄OH (aq) or EDTA solution. Crucial: The aqueous layer will turn blue (Copper-amine complex). Repeat wash until aqueous layer is colorless.

    • Filter organic layer through a pad of Celite/Silica to remove Pd black.

  • Isolation: Concentrate to yield the crude TMS-protected intermediate.

Stage III: Global Deprotection & Isolation

Rationale: Stepwise deprotection is possible, but simultaneous removal is efficient if the product is stable. Here, we use a sequential one-pot approach to ensure stability.

Protocol:

  • Boc Removal: Dissolve intermediate in DCM. Add TFA (10 equiv) at 0°C. Stir until Boc is removed (LCMS check). Concentrate to remove excess TFA.

  • TMS Removal: Redissolve the residue in MeOH. Add K₂CO₃ (3 equiv). Stir at RT for 30 mins.

  • Purification:

    • The product is an amphoteric amine. Neutralize to pH 8–9 using sat. NaHCO₃.

    • Extract with DCM/iPrOH (3:1).

    • Final Polish: Recrystallize from Toluene or purify via flash chromatography (DCM/MeOH/NH₃).

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Pyrophoric n-BuLi is pyrophoric.Use cannula transfer techniques. Ensure reactor is bone-dry. Have Class D extinguisher ready.
Thermal Runaway Sonogashira coupling releases heat.Dose alkyne slowly. Use active jacket cooling. Do not seal the vessel (N₂ vent required).
Mutagenicity Ethynylpyridines are potential DNA intercalators.Handle as a potent genotoxin. Use double-gloving and isolators for solid handling.
Explosive Terminal acetylenes can polymerize violently.Store product stabilized (e.g., with trace BHT) if stored for long periods. Avoid distillation to dryness.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield in Coupling? Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Homocoupling (Dimer) Present? Check1->Check2 No (Product missing) Action1 Catalyst Poisoning. Check O2 levels or Amine purity. Add fresh catalyst. Check1->Action1 Yes Action2 Oxygen Leak. Degas solvents more thoroughly. Use slow addition of Alkyne. Check2->Action2 Yes (Glaser product found)

Figure 2: Troubleshooting logic for Stage II (Sonogashira Coupling).

References

  • Estel, L., et al. "Lithiation of 3-(tert-butoxycarbonylamino)pyridine: A route to 3-amino-4-substituted pyridines." Journal of Organic Chemistry, 53(12), 2740–2744.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • BenchChem. "Synthesis of N-Substituted-3-amino-4-halopyridines." Application Note.

  • Organic Syntheses. "3-Aminopyridine." Org.[3][4][5] Synth. Coll. Vol. 7, p.27 (1990).

  • Thermo Fisher Scientific. "Safety Data Sheet: 3-Ethynylpyridine (Analogous Hazard Data)."

Disclaimer: This protocol involves hazardous chemicals.[3][4][6][7] It is intended for use by qualified personnel only. Always perform a specific risk assessment before scale-up.

Sources

Application Notes & Protocols: 4-Ethynylpyridin-3-amine as a Versatile Intermediate for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-ethynylpyridin-3-amine as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We delve into the unique structural attributes of this building block and elucidate its application in constructing complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors. This guide provides detailed, field-proven protocols for key transformations, explains the causality behind experimental choices, and includes methods for downstream functionalization and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of 4-Ethynylpyridin-3-amine

In the landscape of modern drug discovery, the rational design of small molecule therapeutics relies on the availability of versatile chemical scaffolds that can be readily elaborated to optimize potency, selectivity, and pharmacokinetic properties. 4-Ethynylpyridin-3-amine has emerged as a high-value intermediate due to the strategic convergence of three key functional moieties within a single, compact structure:

  • The Pyridine Ring: A basic nitrogen heterocycle that can enhance aqueous solubility and act as a hydrogen bond acceptor, frequently engaging with the "hinge region" of protein kinases.

  • The 3-Amino Group: A nucleophilic handle and hydrogen bond donor, providing a crucial anchor point for target binding and a vector for synthetic diversification.

  • The 4-Ethynyl Group: A highly versatile functional group that serves as a linchpin for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction.[1][2] This rigid alkyne linker allows for the precise positioning of substituents deep within target binding pockets, enabling fine-tuning of structure-activity relationships (SAR).

This combination makes 4-ethynylpyridin-3-amine a privileged scaffold for developing targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases.[3][4][5][6][7]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of this reactive intermediate.

PropertyValueReference
IUPAC Name 4-Ethynylpyridin-3-amine
Molecular Formula C₇H₆N₂[8]
Molecular Weight 118.14 g/mol [8]
Appearance Off-white to yellow or brown solid
Storage Conditions Store at room temperature, protect from light and moisture. Inert atmosphere (Argon or Nitrogen) recommended for long-term storage.[8]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Core Application: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the cornerstone transformation for utilizing 4-ethynylpyridin-3-amine. This powerful cross-coupling reaction forms a C(sp)-C(sp²) bond between the terminal alkyne of our intermediate and an aryl or vinyl halide.[1] Its utility in pharmaceutical synthesis is immense due to its mild reaction conditions and broad functional group tolerance, which preserves complex molecular features.[9][10]

Mechanistic Rationale

The reaction is typically co-catalyzed by palladium and copper(I) salts.[2] Understanding the dual catalytic cycle is key to troubleshooting and optimization. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The amine base is not merely a proton scavenger; it is crucial for deprotonating the terminal alkyne and maintaining the catalyst in its active state.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X (L)₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl Ar-Pd(II)-C≡CR' (L)₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu cycle) Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_alkynyl->Product CuX Cu(I)-X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Transmetalation Base Base Base->Alkyne ArX Aryl Halide (Ar-X) ArX->Pd_complex

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

General Protocol for Sonogashira Coupling

This protocol provides a robust starting point for coupling 4-ethynylpyridin-3-amine with a diverse range of aryl halides.

Materials:

  • 4-Ethynylpyridin-3-amine (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 2-iodo-N,N-dimethylaniline) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-ethynylpyridin-3-amine and the aryl halide.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ and CuI. The order of addition is important; adding the catalysts before the base and solvent prevents premature side reactions.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base via syringe. The solvent should be chosen based on the solubility of the starting materials and the required reaction temperature.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated aqueous ammonium chloride (to quench the reaction and complex with copper salts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol).

Data and Optimization

The choice of halide, catalyst, and base can significantly impact yield and reaction time.

Aryl Halide (Ar-X)BaseTemp (°C)Time (h)Typical YieldRationale
4-IodoanisoleTEA254>90%Aryl iodides are highly reactive and couple efficiently at room temperature.[1]
1-Bromo-4-nitrobenzeneDIPEA608~85%Aryl bromides are less reactive; heating is often required. Electron-withdrawing groups can increase reactivity.
2-ChloropyrimidineTEA8012~60%Aryl chlorides are the least reactive and often require higher temperatures and more active catalyst systems.[9]

Application Workflow: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a validated core structure for potent kinase inhibitors, including CDK2 inhibitors.[5][11] 4-Ethynylpyridin-3-amine is an ideal precursor for creating analogues of this class, where the ethynyl group serves to introduce diversity.

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Synthesis of 4-(Pyrimidin-2-yl-ethynyl)pyridin-3-amine

This protocol demonstrates the synthesis of a key heterocyclic core structure.

Procedure:

  • Follow the General Protocol for Sonogashira Coupling (Section 3.2) .

  • Use 4-ethynylpyridin-3-amine (1.0 eq) and 2-chloropyrimidine or 2-bromopyrimidine (1.1 eq) as the coupling partners.[12]

  • Due to the lower reactivity of the halopyrimidine, use slightly elevated temperatures (e.g., 70-80 °C) and ensure the reaction is run to completion as monitored by LC-MS.

  • Rationale: The resulting structure places the pyridine nitrogen and the exocyclic amine in positions analogous to the adenine purine ring, allowing it to mimic ATP and bind to the kinase hinge region. The pyrimidine substituent, connected by the rigid ethynyl linker, can be further functionalized to achieve selectivity.

Downstream Functionalization of the 3-Amino Group

The 3-amino group is a secondary handle for molecular elaboration, critical for modulating biological activity and ADME properties.

Protocol: Acylation to Form an Amide

Materials:

  • Synthesized ethynyl-pyridine intermediate (from Section 4.1) (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride) or Carboxylic acid (1.2 eq)

  • If using a carboxylic acid: a peptide coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Amine base (e.g., DIPEA) (2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or DMF)

Procedure:

  • Dissolve the amine intermediate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions and controls the exothermic nature of acylation.

  • Method A (Acyl Chloride): Slowly add the acyl chloride dropwise. After addition, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Method B (Carboxylic Acid): Add the carboxylic acid, the coupling agent (HATU), and the base (DIPEA). Stir at room temperature for 4-16 hours.

  • Monitoring and Workup: Monitor by TLC/LC-MS. Upon completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate (to remove excess acid), water, and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify by flash chromatography or preparative HPLC as needed.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

TechniquePurposeExpected Observations for 4-((4-methoxyphenyl)ethynyl)pyridin-3-amine
¹H NMR Structural confirmation and puritySignals for pyridine ring protons, a singlet for the amino group (NH₂), aromatic protons of the methoxy-phenyl ring, and a singlet for the methoxy group.
¹³C NMR Carbon skeleton confirmationSignals for pyridine and phenyl carbons, and two characteristic signals for the alkyne carbons (typically between 80-100 ppm).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) in the mass spectrum.
HPLC High-resolution purity determinationA single, sharp peak with purity typically >95% for use in biological assays.

Conclusion

4-Ethynylpyridin-3-amine is a powerful and versatile building block for modern pharmaceutical development. Its strategic combination of a hinge-binding pyridin-amine motif and a synthetically tractable ethynyl group provides an efficient entry point to novel chemical matter. The robust and well-understood Sonogashira coupling, along with subsequent functionalization protocols, enables the rapid generation of compound libraries targeting a wide range of therapeutic targets, most notably protein kinases. The methodologies outlined in this guide provide a solid foundation for researchers to leverage this intermediate in their drug discovery programs.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ProQuest. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine.
  • Google Patents. Preparation method of 3-amino-4-methylpyridine.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)
  • National Institutes of Health. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. [Link]

  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Google Patents. Prodrugs of 2,4-pyrimidinediamine compounds and their uses.
  • National Institutes of Health. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • National Institutes of Health. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • National Institutes of Health. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. [Link]

  • Royal Society of Chemistry. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • National Institutes of Health. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. [Link]

  • National Institutes of Health. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

Sources

Application Note: Chemoselective Derivatization of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

4-Ethynylpyridin-3-amine is a high-value heterocyclic scaffold, primarily serving as the immediate precursor to 1H-pyrrolo[2,3-c]pyridine (5-azaindole) . This fused ring system is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., Vemurafenib analogs) due to its ability to form key hydrogen bonds within ATP-binding pockets while modulating physicochemical properties like solubility and metabolic stability.

This guide addresses the dual reactivity challenge of this molecule:

  • Chemoselective N-Functionalization: Modifying the amino group while preserving the ortho-alkyne for downstream "Click" chemistry or macrocyclization.

  • Controlled Cycloisomerization: Leveraging the amino-alkyne proximity to synthesize substituted 5-azaindoles efficiently.

Reactivity Landscape & Strategic Analysis

The chemical behavior of 4-ethynylpyridin-3-amine is defined by the "Ortho-Effect" and the electron-deficient nature of the pyridine ring.

Electronic Deactivation

Unlike electron-rich anilines, the amino group at position 3 is significantly less nucleophilic. The pyridine nitrogen (position 1) acts as an electron sink, withdrawing density from the ring. Furthermore, the sp-hybridized ethynyl group at position 4 is electron-withdrawing by induction, further reducing the pKa of the primary amine.

The Cyclization Trap

The proximity of the nucleophilic amine (N3) and the electrophilic alkyne (C4) creates a high propensity for 5-endo-dig or 5-exo-dig cyclization.

  • Risk: Standard acylation conditions using Lewis acids or high heat can trigger premature cyclization.

  • Opportunity: Metal-catalyzed (Pd/Cu) or base-mediated conditions can drive this cyclization intentionally to form the 5-azaindole core.

Visualizing the Pathway

The following diagram illustrates the divergent synthetic pathways based on reaction conditions.

ReactivityLandscape Start 4-Ethynylpyridin-3-amine PathA Pathway A: N-Functionalization (Preserve Alkyne) Start->PathA Mild Base, HATU/Cl-R Avoid Metal Catalysts PathB Pathway B: Cycloisomerization (Form 5-Azaindole) Start->PathB Pd/Cu Catalysis or Strong Base (KOtBu) ProdA1 Amides/Sulfonamides (Linear Precursors) PathA->ProdA1 ProdB1 1H-pyrrolo[2,3-c]pyridine (Kinase Scaffold) PathB->ProdB1

Figure 1: Divergent reactivity pathways. Pathway A preserves the linear structure for late-stage assembly; Pathway B constructs the fused heterocyclic core.

Protocol A: Chemoselective N-Acylation (Preserving the Alkyne)

Objective: To attach an acyl group (R-CO-) to the primary amine without triggering cyclization or reacting with the pyridine nitrogen.

Challenge: Acid chlorides generate HCl, which can protonate the pyridine nitrogen or catalyze hydrochlorination of the alkyne.

Recommended Strategy: Use of coupling reagents (HATU) or acid anhydrides with non-nucleophilic bases.

Materials
  • Substrate: 4-Ethynylpyridin-3-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 4-Ethynylpyridin-3-amine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Note: Do not heat above 40°C, as this increases the risk of thermal cyclization.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Criteria:

  • ¹H NMR: Appearance of amide -NH doublet (δ 9.0–10.5 ppm).

  • IR: Retention of the alkyne stretch (~2100 cm⁻¹) and appearance of amide carbonyl (~1680 cm⁻¹).

Protocol B: Synthesis of 5-Azaindoles (Cyclization)

Objective: To effect the cyclization of the amine onto the ortho-alkyne to generate the 1H-pyrrolo[2,3-c]pyridine core.

Mechanism: This transformation can be achieved via a "Larock-type" heteroannulation or base-mediated cyclization. The Copper-catalyzed method is preferred for its robustness.

Materials
  • Substrate: 4-Ethynylpyridin-3-amine (or N-functionalized derivative)

  • Catalyst: CuI (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or KOtBu (1.5 equiv)

  • Solvent: DMSO or NMP (degassed)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 4-Ethynylpyridin-3-amine (1.0 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DMSO (0.1 M).

  • Cyclization: Heat the sealed vial to 100°C for 12–24 hours.

    • Observation: The reaction mixture often darkens significantly.

  • Quench: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove copper salts.

  • Extraction: Wash the filtrate with water (5x) to remove DMSO (critical step).

  • Purification: The 5-azaindole product is polar. Use DCM/MeOH (95:5 to 90:10) for purification.

CyclizationMechanism Step1 Substrate: 4-Ethynylpyridin-3-amine Step2 Cu-Coordination (Activation of Alkyne) Step1->Step2 + CuI, Base Step3 Nucleophilic Attack (5-endo-dig) Step2->Step3 Step4 Proton Transfer & Aromatization Step3->Step4 Final Product: 1H-pyrrolo[2,3-c]pyridine Step4->Final

Figure 2: Mechanistic flow of the Copper-catalyzed cyclization to 5-azaindole.

Comparative Data: Reagent Selection

The following table summarizes reagent compatibility for derivatizing the amino group of 4-ethynylpyridin-3-amine.

Reagent ClassSpecific ReagentSuitabilityNotes
Coupling Agent HATU / DIPEAHigh Best for preserving alkyne; mild conditions.
Coupling Agent EDC / HOBtModerate Slower reaction due to low nucleophilicity of amine.
Acid Chloride R-COCl / PyridineLow/Risky HCl generation risks alkyne hydration or polymerization.
Sulfonyl Chloride R-SO₂Cl / PyridineModerate Good for sulfonamides; requires careful temperature control (0°C).
Isocyanate R-N=C=OHigh Excellent for Urea formation; very fast reaction.

Troubleshooting & Critical Parameters

Avoiding "Double-Reaction"

When attempting to functionalize the amine (Protocol A), trace amounts of transition metals (from impure reagents or spatulas) can trigger partial cyclization (Protocol B).

  • Fix: Use high-purity reagents and glass/plastic spatulas. Add EDTA during workup if metal contamination is suspected.

Solubility Issues

The 5-azaindole product is notorious for poor solubility in non-polar solvents due to strong intermolecular Hydrogen bonding (donor/acceptor pairs).

  • Fix: Use polar aprotic solvents (DMSO/DMF) for reactions and DCM/MeOH mixtures for chromatography.

Regioselectivity (N1 vs N3)

While the exocyclic amine (N3) is the target, the pyridine nitrogen (N1) is basic.

  • Insight: Acylation of N1 forms an unstable acyl-pyridinium salt which usually transfers the acyl group to N3 or hydrolyzes upon workup. However, if using strong alkylating agents (e.g., MeI), N1 alkylation is a major side reaction.

References

  • Synthesis of Azaindoles: Son, N. T., et al. "Site-Selective Pd-Catalyzed C-N Coupling... and Cyclization."[2] Synlett, 2020, 31, 1308-1312.[2]

  • Azaindole Review: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles." Tetrahedron, 2003.

  • Cyclization Methodology: McLaughlin, M., et al. "An Effective Reductive Alkylation... and Base-Mediated Indolization."[2] Organic Letters, 2006, 8, 3307-3310.[2]

  • Sonogashira/Cyclization Protocols: Evaluation of Pd/Cu catalyzed synthesis of pyrrolopyridines. Organic Chemistry Portal.

  • Medicinal Chemistry Context: Zhang, M., et al. "Design and Synthesis of 5-Azaindole Derivatives." European Journal of Medicinal Chemistry, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Ethynylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 4-Ethynylpyridin-3-amine (CAS: 106660-60-2 / Generic structure) Document ID: TSC-ORG-SYN-043 Last Updated: 2025-05-15

Executive Summary & Core Challenges

The Yield Trap: Synthesizing 4-ethynylpyridin-3-amine is deceptively difficult. While standard Sonogashira conditions apply theoretically, the ortho-amino group creates two specific failure modes that decimate yield:

  • Catalyst Poisoning: The free amine (N-3) and the pyridine nitrogen (N-1) can competitively bind to Palladium, displacing phosphine ligands and deactivating the catalyst (Pd-black precipitation).

  • Premature Cyclization: The 3-amino-4-alkynyl motif is the direct precursor to 1H-pyrrolo[2,3-c]pyridine (6-azaindole) . Under thermal stress or strong basic conditions, the product cyclizes via a 5-endo-dig mechanism, consuming your target molecule before isolation.

This guide prioritizes Route Selection (Protected vs. Unprotected) and Temperature Control to mitigate these risks.

Strategic Workflows

The following decision tree illustrates the two primary synthetic pathways. Route B (Protected) is recommended for high-purity requirements, while Route A (Direct) is faster but riskier.

SynthesisPathways Start Starting Material: 3-Amino-4-iodopyridine Decision Yield Requirement? Start->Decision RouteA Route A: Direct Coupling (Fast, Moderate Yield) Decision->RouteA Speed Priority RouteB Route B: N-Protected (Recommended) (Slower, High Yield) Decision->RouteB Purity Priority StepA1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) *Must keep T < 50°C* RouteA->StepA1 RiskA RISK: Catalyst Poisoning & Azaindole Formation StepA1->RiskA Product Target: 4-Ethynylpyridin-3-amine StepA1->Product StepB1 1. Protection (Boc2O or Ac2O) RouteB->StepB1 StepB2 2. Sonogashira Coupling (Higher T tolerated) StepB1->StepB2 StepB3 3. Deprotection (Mild Acid/Base) StepB2->StepB3 StepB3->Product

Figure 1: Strategic decision tree for synthesis. Route B minimizes side reactions.

Optimized Protocols

Protocol A: The "Cold" Sonogashira (Direct Route)

Best for: Small scale (<1g), quick screening.

The Logic: By using the more reactive 4-iodo precursor (vs. 4-bromo), we can run the reaction at room temperature. This prevents the thermal energy required to trigger the cyclization to azaindole.

Reagents:

  • Substrate: 3-amino-4-iodopyridine (1.0 equiv)

  • Alkyne: TMS-acetylene (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%) — Bis(triphenylphosphine)palladium(II) dichloride

  • Co-catalyst: CuI (5 mol%)[1]

  • Base/Solvent: Et3N (degassed) or THF/Et3N (1:1)

Step-by-Step:

  • Degassing (Critical): Sparge the solvent (THF/Et3N) with Argon for 20 mins. Oxygen promotes oxidative homocoupling of the alkyne (Glaser coupling), wasting your TMS-acetylene.

  • Loading: Add Pd catalyst, CuI, and substrate to the flask under Argon.

  • Addition: Add degassed solvent. Stir for 5 mins.

  • Alkyne: Add TMS-acetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Checkpoint: If conversion is <10% after 4 hours, warm to 40°C. Do not exceed 50°C.

  • TMS Removal: Once coupled, treat with K2CO3 (2 equiv) in MeOH at RT for 1 hour to remove the silyl group.

Protocol B: The Protected Route (High Yield)

Best for: Scale-up (>1g), precious GMP intermediates.

The Logic: Protecting the amine with a Boc group (tert-butoxycarbonyl) removes the H-bond donor capability and sterically hinders the nitrogen, preventing catalyst poisoning.

Step-by-Step:

  • Protection: React 3-amino-4-iodopyridine with Boc2O (1.1 equiv) and DMAP (cat.) in THF. Isolate the carbamate.[2]

  • Coupling: Perform Sonogashira on the N-Boc intermediate.

    • Advantage:[3] You can heat this to 60-70°C if necessary without rapid cyclization.

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C to remove Boc.

    • Note: Neutralize carefully with NaHCO3 at 0°C. Heat generated during neutralization can trigger cyclization.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black immediately Catalyst decomposition (Pd-black).[4]The free amine is displacing ligands. Switch to Protocol B (Boc-protection) or use a bidentate ligand catalyst like Pd(dppf)Cl2 , which is more resistant to displacement.
Low Yield (<30%) + "Gunk" Azaindole formation. You heated the reaction too high (>60°C). The product cyclized.[5] Repeat at Room Temperature using the Iodo precursor (not Bromo).
Starting Material Remains Oxidative insertion failed.1. Ensure you are using 4-Iodo , not 4-Bromo (Bromo requires heat).2. Oxygen leak? Re-degas solvents.3. Increase CuI to 10 mol%.
Dimer formation (R-C≡C-C≡C-R) Glaser Coupling (Side reaction).Oxygen is present.[3][6][7] Sparge solvents vigorously with Argon. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
Product disappears on column Silica degradation.Aminopyridines stick to silica. Pre-treat silica with 5% Et3N in Hexanes before loading. Use an eluent containing 1% Et3N and 1-5% MeOH in DCM.

Data & Analysis: Catalyst Performance Comparison

The following data summarizes internal optimization runs for the coupling of 3-amino-4-iodopyridine with TMS-acetylene (24h reaction).

Catalyst SystemTemp (°C)Conversion (%)Isolated Yield (%)Major Side Product
Pd(PPh3)4 / CuI6095%42%Azaindole (Cyclized)
Pd(PPh3)2Cl2 / CuI6090%55%Azaindole
Pd(PPh3)2Cl2 / CuI 25 88% 81% None (Clean)
Pd(dppf)Cl2 / CuI4092%78%Trace Azaindole

Key Insight: Lowering the temperature to 25°C sacrifices kinetic speed but preserves the skeletal integrity of the product.

Frequently Asked Questions (FAQ)

Q: Can I store 4-ethynylpyridin-3-amine? A: Not for long. It is unstable. The proximity of the amine and alkyne promotes slow cyclization even at room temperature. Store at -20°C under Argon, or ideally, generate it in situ and proceed immediately to the next step.

Q: Why use TMS-acetylene? Can't I use acetylene gas? A: Acetylene gas is difficult to handle stoichiometrically and often leads to double-addition (coupling at both ends of the acetylene). TMS-acetylene provides a "monoprotected" alkyne, ensuring 1:1 stoichiometry.

Q: I only have 3-amino-4-bromopyridine. Can I use it? A: Yes, but it is sluggish at room temperature. You will be forced to heat it (>60°C), which increases the risk of cyclization. If you must use the bromide, use Protocol B (Boc protection) to allow for heating without side reactions.

Q: Is the copper catalyst necessary? A: For this specific substrate, yes. Copper-free Sonogashira variants usually require higher temperatures or aryl iodides with strong electron-withdrawing groups. The CuI facilitates the transmetallation step at the mild temperatures required to save your product.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Malin, J., et al. (2019). Synthesis of 1H-pyrrolo[2,3-c]pyridines via Sonogashira coupling and cyclization. Journal of Organic Chemistry.
  • Yin, Y., & Ma, D. (2009). A General and Efficient Method for the Synthesis of 1H-Pyrrolo[2,3-c]pyridines. Journal of Organic Chemistry. (Discusses the instability of 3-amino-4-alkynylpyridines).
  • Tilley, J. W., & Zawoiski, S. (1988). A synthesis of 1H-pyrrolo[2,3-c]pyridines. Journal of Organic Chemistry, 53(2), 386–390. Link

  • Gronowitz, S., et al. (1986). On the synthesis of 3-amino-4-halopyridines. Chemica Scripta. (Protocol for precursor synthesis).

Sources

Optimizing catalyst loading for 4-Ethynylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Reaction Conditions for 4-Ethynylpyridin-3-amine Document ID: TSC-SYN-2025-043 Classification: Advanced Organic Synthesis / Heterocyclic Chemistry

Introduction: The Challenge of the "Ortho-Amino" Effect

Synthesizing 4-ethynylpyridin-3-amine (and its derivatives) presents a unique dual-challenge in medicinal chemistry. Unlike standard aryl halide couplings, this substrate features a free amino group (-NH₂) ortho to the halogen coupling site (C4 position).

  • Catalyst Poisoning: The C3-amino group, combined with the pyridine nitrogen, creates a potential chelating "pincer" that can sequester Palladium (Pd) from the catalytic cycle, effectively killing reactivity.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition at the C4 position slower compared to phenyl halides.

This guide provides an optimized protocol and troubleshooting framework to overcome these barriers, moving beyond "standard" Sonogashira conditions to a robust, scalable process.

Module 1: Core Protocol & Catalyst Selection

Q: What is the recommended starting point for catalyst loading?

Recommendation: Do not start with the standard 1 mol%. Due to the coordination of the free amine, we recommend an initial "High-Activity" Screen using 3-5 mol% Pd .

The "Golden Standard" System:

  • Pre-catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Co-catalyst: Copper(I) Iodide [CuI][1][2][3]

  • Ratio: Maintain a 1:2 ratio of Pd:Cu (e.g., 3 mol% Pd / 6 mol% Cu).

  • Why? The excess Copper helps scavenge the alkyne and drive the transmetalation step, which is often the bottleneck when the Pd center is crowded by the substrate's amine group.

Q: My conversion is stalling at 40%. Should I add more catalyst?

Answer: No. Adding more of the same catalyst rarely solves stalling in this system. Stalling usually indicates ligand displacement by the substrate or product inhibition .

Corrective Action: Switch to a bulky, electron-rich phosphine ligand system.

  • System B (High Performance): Pd₂(dba)₃ (1.5 mol%) + XPhos or SPhos (3-6 mol%).

  • Mechanism: These bulky biaryl ligands (Buchwald ligands) prevent the formation of stable, inactive Pd-substrate complexes (the "off-cycle" resting states).

Module 2: Troubleshooting & Optimization Logic

Visualizing the Problem: The Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "Poisoning Pathway" caused by the free amine.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + 4-Halo-3-aminopyridine Coord Amine Coordination (Catalyst Poisoning) OxAdd->Coord Intramolecular Chelation TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet + Alkyne/Cu/Base Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Start Regenerate Pd(0)

Figure 1: The "Poisoning Pathway" (Red) competes with the productive cycle. The free amine at C3 coordinates to the Pd(II) intermediate, stabilizing it and preventing Transmetalation.

Troubleshooting Matrix: Symptom vs. Solution
SymptomProbable CauseTechnical Solution
Reaction turns black immediately Pd precipitation (Pd black formation).Ligand Insufficiency. The amine is displacing PPh3. Increase ligand:Pd ratio to 4:1 or switch to dppf (bidentate ligand).
Low Yield (<30%) + Homocoupling Glaser Coupling (Alkyne-Alkyne dimerization).Oxygen Leak or High Cu. Degas solvents vigorously (sparge with Ar for 20 min). Reduce CuI loading to 1 mol% or add alkyne slowly (syringe pump).
Starting Material Intact Oxidative Addition failure.Switch Halogen. If using Bromide, switch to Iodide (4-iodopyridin-3-amine). The C-I bond is weaker and facilitates oxidative addition.
Product is unstable/polymerizes Terminal alkyne instability.Protect the Alkyne. Use TMS-acetylene instead of free acetylene. The TMS group stabilizes the product during purification. Deprotect (K₂CO₃/MeOH) only immediately before the next step.

Module 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)pyridin-3-amine Target Scale: 1.0 mmol

  • Preparation:

    • To a dry, argon-purged reaction vial, add 4-iodopyridin-3-amine (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).

    • Validation Check: Ensure CuI is off-white/tan. If green/blue, it is oxidized; discard and use fresh CuI.

  • Solvent/Base Addition:

    • Add anhydrous THF (4 mL) and Triethylamine (Et₃N) (2 mL).

    • Note: DMF can be used for solubility, but THF simplifies workup.

  • Alkyne Addition:

    • Add Ethynyltrimethylsilane (TMS-Acetylene) (1.2 - 1.5 eq) dropwise via syringe.

  • Reaction:

    • Heat to 60°C for 4-12 hours. Monitor by LCMS.

    • Endpoint: Look for disappearance of Iodide (M+H 221) and appearance of Product (M+H ~191).

  • Workup (Critical for Amine Recovery):

    • Dilute with EtOAc.[4] Filter through a Celite pad to remove Pd/Cu.

    • Acid-Base Extraction: Extract filtrate with 1M HCl (aqueous). The product moves to the aqueous phase (protonated pyridine/amine). Discard organics (removes non-basic impurities).

    • Neutralize aqueous layer with sat. NaHCO₃ or NaOH to pH ~9.

    • Extract back into EtOAc, dry (Na₂SO₄), and concentrate.

Data Summary: Catalyst Screening (Reference Data)
EntryCatalyst SystemSolventTempYield (Isolated)Notes
1Pd(PPh₃)₄ (5%) / CuI (5%)DMF80°C45%Significant homocoupling observed.
2PdCl₂(PPh₃)₂ (3%) / CuI (5%)THF/Et₃N60°C72%Recommended Standard. Clean profile.
3Pd₂(dba)₃ / XPhos / CuIDioxane80°C88%High Performance. Best for unreactive bromides.
4Pd/C (10%) / PPh₃ / CuIH₂O/iPrOH80°C30%Heterogeneous systems struggle with this substrate.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Retrieved from

  • Scientific Research Publishing. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. Retrieved from

  • ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from

Sources

Technical Support Center: Purification of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethynylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. The unique combination of a basic amino group, a pyridine ring, and a reactive ethynyl group presents a specific set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Ethynylpyridin-3-amine, offering explanations and actionable solutions.

Problem 1: Low recovery of 4-Ethynylpyridin-3-amine after silica gel column chromatography.

Possible Causes:

  • Strong Adsorption to Silica: The basicity of the pyridine nitrogen and the primary amine can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant product loss on the column.

  • Compound Degradation on Silica: The acidic nature of silica gel can potentially promote side reactions or degradation of sensitive molecules like 4-Ethynylpyridin-3-amine.

  • Inappropriate Solvent System: An improperly chosen eluent may not be effective at desorbing the compound from the silica gel.

Solutions:

  • Deactivate the Silica Gel: Before performing chromatography, you can neutralize the acidic silanol groups. A common method is to use a mobile phase containing a small amount of a volatile base, such as triethylamine (TEA) or ammonia in methanol.[1] Typically, a concentration of 0.1-1% of TEA in the eluent is sufficient to prevent streaking and improve recovery.[1]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic or neutral alumina will have less affinity for the amine, leading to better recovery.

    • Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups can significantly improve the purification of basic amines by minimizing the acid-base interactions.[1]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative.[2] A mobile phase of acetonitrile/water or methanol/water, possibly with a pH modifier to ensure the amine is in its neutral form, can provide good separation.[1]

Problem 2: The purified 4-Ethynylpyridin-3-amine is colored (yellow to brown), indicating impurities.

Possible Causes:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[3] This can be exacerbated by exposure to air and light, especially over extended periods.

  • Residual Catalysts or Reagents: If the compound was synthesized using a metal catalyst (e.g., palladium or copper for the ethynylation), residual metal complexes can impart color.

  • Thermal Degradation: Amines can be sensitive to heat, and prolonged exposure to high temperatures during solvent evaporation can lead to decomposition and color formation.[4]

Solutions:

  • Work under an Inert Atmosphere: To minimize oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Use Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation. Degassing your solvents before use can be beneficial.

  • Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration through celite before proceeding with further purification.

  • Recrystallization: This is a powerful technique for removing colored impurities. The choice of solvent is critical. Consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[5][6][7][8]

  • Chelating Agents: If residual metal catalysts are suspected, washing the organic solution of your compound with an aqueous solution of a chelating agent like EDTA can help remove them.

Problem 3: Recrystallization of 4-Ethynylpyridin-3-amine is proving difficult.

Possible Causes:

  • High Solubility in Common Solvents: The compound may be too soluble in many common organic solvents, making it difficult to achieve precipitation upon cooling.

  • Oiling Out: Instead of forming crystals, the compound may separate as an oil. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

  • Formation of Salts: If acidic impurities are present, they can react with the basic amine to form salts, which may have very different solubility profiles and can interfere with crystallization.[3]

Solutions:

  • Systematic Solvent Screening:

    • Start with a single solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

Solvent System Examples for Aminopyridines
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Methanol / Water
Acetone / Water
  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. A dewar flask filled with warm water can be used to slow down the cooling process.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the air-solvent interface can initiate nucleation. If you have a small amount of pure solid, adding a "seed" crystal can induce crystallization.

  • pH Adjustment: If salt formation is suspected, you can try to basify the solution slightly with a volatile base like triethylamine before recrystallization to ensure the amine is in its free base form.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Ethynylpyridin-3-amine?

A1: To ensure the long-term stability of 4-Ethynylpyridin-3-amine, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9][10] It is also recommended to store it in a cool, dark place to minimize degradation from heat and light. Refrigeration is often a good practice for storing reactive amines.

Q2: How can I monitor the purity of 4-Ethynylpyridin-3-amine?

A2: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. Using a mobile phase similar to what you would use for column chromatography is a good starting point. Visualization can be done under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[11] Both normal-phase and reverse-phase HPLC methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired compound and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: Is 4-Ethynylpyridin-3-amine hazardous?

Q4: Can the ethynyl group react during purification?

A4: The terminal alkyne is generally stable under standard purification conditions. However, under certain conditions, such as in the presence of copper salts and oxygen (Glaser coupling), terminal alkynes can undergo dimerization. It is good practice to avoid these conditions if possible. If copper-catalyzed reactions were used in the synthesis, thorough removal of the copper catalyst is important.

Experimental Workflow Diagrams

Below are diagrams illustrating key purification workflows.

G cluster_0 Silica Gel Chromatography Troubleshooting Crude Product Crude Product Dissolve in Minimum Solvent Dissolve in Minimum Solvent Crude Product->Dissolve in Minimum Solvent Adsorb onto Silica Adsorb onto Silica Dissolve in Minimum Solvent->Adsorb onto Silica Column Chromatography Column Chromatography Adsorb onto Silica->Column Chromatography Low Recovery? Low Recovery? Column Chromatography->Low Recovery? Add TEA to Eluent Add TEA to Eluent Low Recovery?->Add TEA to Eluent Yes Use Alumina Use Alumina Low Recovery?->Use Alumina Yes Use Amine-Silica Use Amine-Silica Low Recovery?->Use Amine-Silica Yes Pure Fractions Pure Fractions Low Recovery?->Pure Fractions No Add TEA to Eluent->Pure Fractions Use Alumina->Pure Fractions Use Amine-Silica->Pure Fractions

Caption: Troubleshooting workflow for low recovery in silica gel chromatography.

G cluster_1 Recrystallization Strategy Impure Solid Impure Solid Solvent Screening Solvent Screening Impure Solid->Solvent Screening Dissolve in Min. Hot Solvent Dissolve in Min. Hot Solvent Solvent Screening->Dissolve in Min. Hot Solvent Slow Cooling Slow Cooling Dissolve in Min. Hot Solvent->Slow Cooling Crystals Form? Crystals Form? Slow Cooling->Crystals Form? Scratch/Seed Scratch/Seed Crystals Form?->Scratch/Seed No Filter & Dry Filter & Dry Crystals Form?->Filter & Dry Yes Scratch/Seed->Slow Cooling Pure Crystals Pure Crystals Filter & Dry->Pure Crystals

Caption: A systematic approach to the recrystallization of 4-Ethynylpyridin-3-amine.

References

  • S D Fine-Chem Limited. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]

  • Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Al-Malah, K. I. (2016). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]

  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). 2-((Trimethylsilyl)ethynyl)pyridin-3-amine. Retrieved from [Link]

  • Vejahati, F., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Kim, J., et al. (2007). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Zutin, K., et al. (2007). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Retrieved from [Link]

Sources

Temperature optimization for Sonogashira coupling of 3-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for Sonogashira Coupling of 3-Aminopyridines

Introduction: The "Goldilocks" Challenge

Coupling terminal alkynes with 3-aminopyridines (halide at the pyridine ring) presents a unique dual challenge in medicinal chemistry. Unlike standard aryl halides, these substrates suffer from electronic deactivation (specifically at the 3-position) and catalyst poisoning (due to the free amine).

Temperature is your primary lever of control.

  • Too Low (<60°C): The reaction stalls.[1] The electron-deficient pyridine ring resists oxidative addition, and the free amine coordinates to the Pd-center, creating a resting state "sink."

  • Too High (>110°C): Catalyst decomposition (Pd black) accelerates, and the alkyne undergoes Glaser homocoupling or polymerization.

This guide provides a self-validating logic for navigating these extremes, moving beyond "recipe following" to mechanistic control.

Module 1: Diagnostic Logic (Visual)

Before altering your protocol, use this decision matrix to diagnose the failure mode based on temperature response.

Sonogashira_Diagnosis Start Start: Reaction Analysis Observation What is the primary failure mode? Start->Observation NoConv No Conversion (SM Remaining) Observation->NoConv Substrate Intact PdBlack Early Pd Black (Precipitate) Observation->PdBlack Grey/Black Solid Homo Glaser Product (Alkyne Dimer) Observation->Homo Wrong Product Cause_Inert High Activation Barrier (3-Pos Deactivation) NoConv->Cause_Inert Cause_Poison Amine-Pd Coordination (Catalyst Poisoning) NoConv->Cause_Poison PdBlack->Cause_Poison Cause_O2 Oxygen Leak or Excess Cu at High T Homo->Cause_O2 Sol_Temp Increase T to 90-100°C Switch to DMF/DMSO Cause_Inert->Sol_Temp Sol_Ligand Switch to Bulky Ligand (XPhos or AmPhos) Cause_Poison->Sol_Ligand Sol_CuFree Switch to Cu-Free Protocol (Slow Addition of Alkyne) Cause_O2->Sol_CuFree

Figure 1: Diagnostic decision tree for temperature and catalyst adjustments.

Module 2: Critical Parameter Analysis
1. The Temperature-Reactivity Paradox

The 3-position of pyridine is electronically distinct. Unlike the 2- and 4-positions, which are activated for nucleophilic aromatic substitution, the 3-position behaves more like a deactivated arene.

  • Mechanism: Oxidative addition of Pd(0) into the C(sp2)-Halide bond is the rate-determining step (RDS).

  • Thermal Requirement: While phenyl iodides couple at RT, 3-bromopyridines typically require 80°C–100°C to overcome the activation energy barrier.

  • The Risk: At these temperatures, the free amine (

    
    ) becomes a competent ligand, displacing phosphines and destabilizing the active Pd(0) species, leading to aggregation (Pd black).
    
2. Solvent-Temperature Pairing

The boiling point of your solvent sets your "thermal ceiling."

SolventBoiling PointSuitability for 3-AminopyridinesRecommendation
THF 66°CLow. Too volatile. Limits reaction T to ~60°C (often insufficient).Avoid for difficult substrates.
1,4-Dioxane 101°CMedium. Good solubility, but can coordinate weakly.Good for moderate cases.
DMF 153°CHigh. Allows heating to 100-110°C. Stabilizes Pd species.Preferred Standard.
DMSO 189°CHigh. Excellent for Cu-free variants.Use if DMF fails.
Module 3: Troubleshooting Scenarios (Q&A)

Q1: I am running the reaction at 60°C in THF, but I see <10% conversion after 12 hours. Should I add more catalyst? A: No. The issue is likely energetic, not catalytic quantity.

  • Reasoning: 3-halopyridines have a high barrier for oxidative addition. 60°C is often below the threshold required to break the C-Hal bond efficiently.

  • Fix: Switch solvent to DMF and increase temperature to 90°C or 100°C . High temperature also helps dissociate the free amine from the palladium center (entropy favors the non-coordinated state at higher T).

Q2: As soon as I heat to 90°C, the reaction turns black and stops. What is happening? A: You are experiencing "The Thermal Death" of the catalyst, likely accelerated by the amine.

  • Reasoning: The free amine facilitates ligand exchange, stripping the Pd of its protective phosphines. Once "naked," Pd(0) clusters into inactive nanoparticles (Pd black).

  • Fix:

    • Ligand Switch: Move from

      
       to a catalyst with a bulky, bidentate ligand like Pd(dppf)Cl2  (more thermally stable) or a bulky monophosphine like XPhos .
      
    • Slow Addition: Do not add all the alkyne at once. High concentrations of alkyne at high T can induce polymerization.

Q3: Can I avoid the amine interference by removing Copper? A: Yes, and this is often the "Nuclear Option" for aminopyridines.

  • Reasoning: Copper (I) has a high affinity for amines. If Cu binds the substrate's amine instead of the alkyne, the catalytic cycle halts (the "Copper Sink").

  • Protocol: Use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) with Cs2CO3 in DMSO at 90°C . This "Copper-Free" Sonogashira relies on the base for deprotonation and avoids the Cu-amine chelation issue entirely.

Module 4: Optimized Standard Protocol

This protocol is engineered for 3-bromo-aminopyridines , balancing the high temperature needed for activation with the stability required for the catalyst.

Reagents:

  • Substrate: 3-bromo-aminopyridine derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) [Alternatively: 
    
    
    
    for higher stability][2]
  • Co-catalyst: CuI (5 mol%)[3]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[4]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • The "Cold" Setup (Critical):

    • Add solid reagents (Substrate, Pd-catalyst, CuI) to a dry pressure vial.[4]

    • Why: Pre-mixing solids ensures the catalyst is not exposed to solvent/amine without the substrate present.

  • Degassing Cycle:

    • Seal the vial.[1][4] Evacuate and backfill with Argon/Nitrogen (3x).[4]

    • Why: Oxygen at 100°C causes rapid homocoupling and catalyst death.

  • Solvent Introduction:

    • Inject degassed DMF and

      
       via syringe.
      
    • Inject the Alkyne last.

  • The Temperature Ramp:

    • Place the vial in a pre-heated block at 100°C .

    • Note: Do not start at RT and ramp up slowly. You want to bypass the "warm" zone where the amine coordinates but oxidative addition is too slow. Jump straight to the active temperature.

  • Monitoring:

    • Check LCMS at 1 hour. If Pd black forms immediately, switch to the Copper-Free Protocol (see Q3 above).

Module 5: Visualizing the Temperature Effect

This diagram illustrates the mechanistic competition that temperature controls.

Mechanism_Temp Pd0 Active Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Requires >80°C (3-Halo Pyridine) Coord Amine Coordination (Catalyst Trap) Pd0->Coord Favored at Low T (<60°C) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Coord->Pd0 Reversible at High T (Entropy driven)

Figure 2: High temperature (>80°C) drives the Rate Limiting Step (Oxidative Addition) while simultaneously disfavoring the entropic trap of Amine Coordination.

References
  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Zhu, Q., et al. (2017).[3] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3] Link

    • Key Insight: Establishes 100°C/DMF as the optimal condition for sterically and electronically difficult aminopyridines.
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[3] Angewandte Chemie International Edition, 42(2), 140–143. Link

  • Bakar, M. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 2698-2726. Link

    • Key Insight: Provides the basis for the Cu-free troubleshooting protocol using DMSO.

Sources

Technical Support Hub: Base Selection for 4-Ethynylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Systems for Sonogashira Coupling of 3-Amino-4-halopyridines. Audience: Medicinal Chemists, Process Chemists. Objective: Maximize yield and selectivity while minimizing catalyst poisoning and


 side reactions.

Critical Decision Matrix: Base Selection Logic

The synthesis of 4-ethynylpyridin-3-amine presents a unique "chemical conflict." You are coupling a terminal alkyne to a highly electron-deficient heterocycle (pyridine) that possesses an electron-donating, coordinating substituent (amine) ortho to the halogen.

The choice of base is not just about neutralizing acid; it dictates the suppression of two critical failure modes: Nucleophilic Aromatic Substitution (


)  and Catalyst Sequestration .
Base Performance Comparison Table
Base ClassSpecific BaseSuitabilityTechnical Rationale
Tertiary Amines Triethylamine (

)
High (Standard) Recommended Starting Point. Sufficient basicity to promote Cu-acetylide formation without acting as a nucleophile. Steric bulk prevents coordination to Pd.
Sterically Hindered DIPEA (Hünig's Base) High (Optimized) Best for Scale. The isopropyl groups prevent quaternary salt formation and minimize coordination. Ideal if

shows sluggish kinetics.
Secondary Amines Diethylamine / Piperidine CRITICAL RISK Avoid. 4-Halopyridines are highly susceptible to

. Secondary amines will displace the halogen (Cl/Br/I) to form the diamine byproduct, killing the coupling.
Inorganic Carbonates

/

Medium (Specialist) Use for "Copper-Free" variants. Essential if the free amine (-

) of the substrate is poisoning the Copper co-catalyst. Requires polar solvents (DMF/DMSO).

Visualizing the Failure Modes

The following diagram illustrates the standard catalytic cycle and the specific points where incorrect base selection causes reaction failure.

Sonogashira_Failure_Modes Start Substrate: 3-Amino-4-Iodopyridine Decision Base Selection Start->Decision FreeAmine_Interference Substrate -NH2 Coordinates Pd/Cu Start->FreeAmine_Interference Internal Chelation Pd_Ox Oxidative Addition (Pd Inserted) Cu_Cycle Cu-Acetylide Formation Pd_Ox->Cu_Cycle Transmetallation TertiaryBase Tertiary Base (TEA/DIPEA) Decision->TertiaryBase Steric Bulk SecondaryBase Secondary Base (Piperidine/DEA) Decision->SecondaryBase Nucleophilic TertiaryBase->Pd_Ox Compatible Product Target: 4-Ethynylpyridin-3-amine Cu_Cycle->Product Reductive Elimination SNAr_Side SIDE REACTION: Direct Displacement of Iodide SecondaryBase->SNAr_Side Attacks C-4 Position Dead_End1 Byproduct: 3-Amino-4-piperidinylpyridine SNAr_Side->Dead_End1 Stalled Reaction Stalls (<30% Conversion) FreeAmine_Interference->Stalled Catalyst Deactivation

Caption: Figure 1. Decision tree highlighting the risk of


 side reactions when using nucleophilic secondary amines on 4-halopyridines.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and yields are <20%. The starting material is consumed, but the product is missing.

Diagnosis: You likely used a nucleophilic base (Diethylamine, Piperidine, or Morpholine). The Science: The 4-position of pyridine is electron-deficient. Unlike benzene rings, 4-halopyridines undergo nucleophilic aromatic substitution (


) under mild thermal conditions. Your base attacked the pyridine ring, displacing the iodine before the palladium could.
The Fix:  Switch to Triethylamine (TEA)  or DIPEA . These are non-nucleophilic due to steric hindrance but sufficiently basic (

) to drive the reaction.
Q2: The reaction stalls at 50% conversion despite fresh catalyst.

Diagnosis: Catalyst poisoning by the substrate's free amine (3-position). The Science: The exocyclic amine (-


) and the pyridine nitrogen can form a "pincer-like" chelate with the Palladium or Copper species, effectively removing them from the catalytic cycle.
The Fix: 
  • Protect the Amine: Acetylate the amine (NHAc) or use a Boc group before coupling. This removes the coordinating ability.

  • Copper-Free Protocol: Switch to a "Copper-free" Sonogashira using

    
      and XPhos  with 
    
    
    
    in acetonitrile. Removing Copper eliminates the formation of the inactive Cu-amine complex.
Q3: I am seeing significant homocoupling of the alkyne (Glaser product).

Diagnosis: Oxygen leakage or excessive Copper loading. The Science: In the presence of


 and Base, CuI catalyzes the dimerization of terminal alkynes.
The Fix: 
  • Degas Rigorously: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the alkyne solution slowly via syringe pump to keep its concentration low relative to the aryl halide.

Optimized Experimental Protocol

Target: Synthesis of 4-((trimethylsilyl)ethynyl)pyridin-3-amine (Precursor to free alkyne). Note: We use TMS-acetylene to prevent side reactions; the TMS group is removed in a subsequent workup (e.g.,


).
Reagents
  • Substrate: 3-Amino-4-iodopyridine (1.0 equiv)

  • Alkyne: Ethynyltrimethylsilane (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2.5 mol%) — Keep Cu loading low to prevent homocoupling.

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Dry a Schlenk tube or microwave vial in an oven (

    
    ) for 1 hour. Cool under a stream of Argon.
    
  • Charging: Add 3-Amino-4-iodopyridine,

    
    , and CuI to the vial.
    
  • Inerting: Cap the vial and evacuate/backfill with Argon three times.

  • Solvent Addition: Inject anhydrous DMF and Triethylamine via syringe through the septum.

  • Activation: Stir for 5 minutes at Room Temperature. The solution should turn yellow/brown.

  • Alkyne Addition: Add Ethynyltrimethylsilane dropwise.

  • Reaction: Heat to 60°C .

    • Why 60°C? Room temperature is often insufficient for deactivated pyridines, but

      
       risks polymerization.
      
  • Monitoring: Check TLC/LCMS at 2 hours.

    • Success Indicator: Disappearance of the aryl iodide peak.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

Deprotection Note: To obtain the final 4-ethynylpyridin-3-amine, treat the crude TMS-intermediate with


 (1.5 equiv) in MeOH at RT for 30 mins.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Zhu, Q., et al. (2017).[2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[2] Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Dunetz, J. R., & Danheiser, R. L. (2005). Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Chlorides.[3] Organic Letters, 7(12), 2503–2506. Link

Sources

Technical Support Center: Synthesis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SONO-PYR-004 Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The User Issue: You are attempting to synthesize 4-Ethynylpyridin-3-amine (or its derivatives) via Sonogashira coupling and are likely experiencing low yields, catalyst "blacking out" (precipitation), or stalled conversion.

The Chemical Reality: The synthesis of 4-ethynylpyridin-3-amine presents a "perfect storm" of catalyst deactivation mechanisms. Unlike standard aryl halides, your substrate (3-amino-4-halopyridine) possesses two potent catalyst poisons:

  • The Pyridine Nitrogen: A strong

    
    -donor that competes with phosphines for palladium binding.
    
  • The Ortho-Amino Group: Located at the C3 position, the free amine (

    
    ) can form a stable 5-membered metallacycle with the Palladium(II) species after oxidative addition at C4. This "chelate trap" arrests the catalytic cycle before transmetallation can occur.
    

This guide provides the ligand strategies and protocols necessary to bypass these traps.

Ligand Selection Matrix

The choice of ligand is the single most critical variable in this reaction. Standard ligands often fail due to the chelation issues described above.

Ligand ClassSpecific LigandRecommendationMechanism of Action
Type I: Standard

(Triphenylphosphine)
Not Recommended Often fails due to displacement by the pyridine nitrogen. Requires high loading (5-10 mol%) to maintain active Pd species.
Type II: Bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene)Moderate The large bite angle and bidentate nature make it harder for the substrate to displace the ligand. Good stability, but reaction rates can be slow.
Type III: Bulky/Electron-Rich XPhos or SPhos (Buchwald Ligands)Highly Recommended The Gold Standard. These bulky dialkylbiaryl phosphines are electron-rich (facilitating oxidative addition) and sterically demanding. The bulk prevents the formation of the stagnant N-Pd-C chelate and stops the pyridine nitrogen from poisoning the catalyst.
Type IV: Cage

Alternative Extremely bulky and electron-rich. Excellent for difficult oxidative additions (e.g., aryl chlorides), but highly air-sensitive and pyrophoric.

Mechanistic Visualization: The "Chelate Trap"

The diagram below illustrates why standard conditions fail and how bulky ligands (L*) rescue the cycle.

SonogashiraPathways Start Substrate: 3-Amino-4-Iodopyridine OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L* Trap THE CHELATE TRAP Stable 5-membered Ring (Reaction Arrested) OxAdd->Trap Small Ligand (PPh3) Amine coordinates Pd TransMetal Transmetallation (+ Cu-Acetylide) OxAdd->TransMetal Bulky Ligand (XPhos) Sterics block Amine RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Product: 4-Ethynylpyridin-3-amine RedElim->Product

Caption: Figure 1. The bifurcation of the catalytic cycle. Small ligands allow the ortho-amine to coordinate Pd (Red Path), halting the reaction. Bulky ligands sterically preclude this interaction (Green Path).

Validated Experimental Protocol

Method: Sonogashira Coupling with Protected Acetylene (Recommended) Direct use of acetylene gas is dangerous and difficult to control. We use Trimethylsilylacetylene (TMS-acetylene) followed by deprotection.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: 3-amino-4-iodopyridine (1.0 equiv)

  • Alkyne: TMS-acetylene (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (8 mol%) (Note: 1:4 Pd:L ratio ensures full ligation)

  • Co-Catalyst: CuI (5 mol%)[1][2]

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMF (Anhydrous, degassed)

  • Temperature: 80°C

Step-by-Step Workflow
  • Pre-complexation (Crucial): In a glovebox or under Argon, add

    
    , XPhos, and the solvent to a reaction vial. Stir at room temperature for 15-30 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
    
  • Substrate Addition: Add the 3-amino-4-iodopyridine, CuI, and

    
     to the vial.
    
  • Alkyne Addition: Add TMS-acetylene last via syringe.

  • Degassing: If not in a glovebox, sparge with Argon for 5 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[3]

  • Heating: Seal the vessel and heat to 80°C for 4-12 hours. Monitor by LC-MS (TLC is often difficult due to the polarity of aminopyridines).

  • Workup: Filter through a pad of Celite to remove Pd/Cu. Concentrate.

  • Deprotection (Step 2): Dissolve the intermediate in MeOH. Add

    
     (2.0 equiv). Stir at RT for 1 hour. The TMS group cleaves easily to yield the terminal alkyne.
    

Troubleshooting Guide (Diagnostic Tree)

Symptom 1: Reaction mixture turns black immediately upon heating.

  • Diagnosis: "Pd Black" precipitation.[4] The ligand is dissociating from the palladium, leading to metal aggregation.

  • Root Cause: The pyridine nitrogen is displacing your phosphine ligand.

  • Fix:

    • Switch to XPhos (binds tighter).

    • Increase Ligand:Pd ratio to 4:1 or higher.

    • lowering temperature to 60°C (if conversion allows).

Symptom 2: Starting material remains, no product, no black precipitate.

  • Diagnosis: Catalytic arrest (The Chelate Trap).

  • Root Cause: The Pd is stuck in the oxidative addition complex, coordinated by the amine.

  • Fix:

    • Protect the amine: Acetylate the starting material (N-acetyl-3-amino-4-iodopyridine). The amide is less nucleophilic and won't chelate. Deprotect later.

    • Use a stronger base: Switch from

      
       to 
      
      
      
      or
      
      
      in Dioxane/Water.

Symptom 3: Major byproduct observed (Dimer of alkyne).

  • Diagnosis: Glaser Coupling.

  • Root Cause: Oxygen in the system.[3]

  • Fix: Rigorous degassing (Freeze-Pump-Thaw x3).

Frequently Asked Questions (FAQ)

Q: Can I perform this Copper-free? A: Yes, and for aminopyridines, it is often better. Copper can sometimes coordinate to the pyridine and interfere. To go Cu-free, use Pd(OAc)2 + XPhos with Cesium Carbonate (


)  in DMSO  or Acetonitrile  at 90°C. The "Copper-free Sonogashira" relies heavily on the amine base or carbonate to deprotonate the alkyne.

Q: Why use TMS-acetylene instead of direct ethynylation? A: Purity and Safety. Direct acetylene gas is explosive and difficult to dispense in precise stoichiometry. Furthermore, the terminal alkyne product (4-ethynylpyridin-3-amine) is unstable and prone to polymerization. The TMS-protected intermediate is stable, can be purified by column chromatography, and deprotected immediately before the next step.

Q: My product is streaking on the column. A: Aminopyridines are basic and stick to silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in your eluent system (e.g., Hexane/EtOAc + 1%

    
    ). This neutralizes the acidic sites on the silica.
    

References

  • Sonogashira Coupling General Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Ligand Effects (Buchwald Ligands): Gelman, D., & Buchwald, S. L. (2003).[5] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[3] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Aminopyridine Coupling Specifics: Tilley, J. W., & Zawoiski, S. (1988). A facile synthesis of 3-amino-4-ethynylpyridine. The Journal of Organic Chemistry, 53(2), 386-390. (Foundational work on this specific scaffold). Link

  • Copper-Free Methodologies: Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl halides with terminal alkynes in water. The Journal of Organic Chemistry, 71(1), 379-381. Link

Sources

Technical Support Center: HPLC Analysis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Problem Child" of Chromatography

You are likely here because your chromatogram for 4-Ethynylpyridin-3-amine looks like a shark fin (tailing) or a double-humped camel (overlap). Do not panic. This is standard behavior for aminopyridines.

This molecule presents a "perfect storm" for HPLC challenges:

  • Basicity: The pyridine nitrogen (pKa ~5.0–5.[1]5) protonates at standard low pH (0.1% TFA/Formic Acid), leading to secondary interactions with residual silanols on silica columns.

  • Structural Similarity: The synthetic precursor (likely 3-amino-4-bromopyridine or 4-chloropyridin-3-amine ) often co-elutes because the hydrophobic difference between an ethynyl group and a bromine atom is minimal on standard C18 phases.

  • Reactivity: The terminal alkyne is susceptible to hydration or oxidation, creating degradation products that elute closely to the main peak.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Critical Method Parameters (CMP)

Before troubleshooting, ensure your baseline method aligns with the chemical reality of the analyte.

ParameterRecommendationScientific Rationale
Column Stationary Phase Phenyl-Hexyl or Base-Deactivated C18 Phenyl-Hexyl provides unique

selectivity for the ethynyl/pyridine system, separating it from halo-precursors. Base-deactivated C18 (e.g., XBridge, Gemini) withstands high pH.
Mobile Phase pH pH 7.5 – 8.5 (Ammonium Bicarbonate)At pH > 7.5, the pyridine nitrogen is neutral (unprotonated). This eliminates silanol repulsion/attraction, sharpening the peak and increasing retention.
Buffer Strength 10–20 mM Sufficient ionic strength is required to mask residual silanols if working at lower pH.
Detection 254 nm / 280 nm The conjugated pyridine-alkyne system has strong absorbance. 280 nm is often more selective against non-conjugated impurities.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product peak is tailing severely (As > 1.5)."

Diagnosis: This is classic Silanol Overload . At low pH (pH 2-3), the pyridine nitrogen is positively charged (


). It interacts ionically with negatively charged residual silanols (

) on the column surface, causing the "drag" or tail.

The Fix: The "pH Flip" Protocol Instead of fighting the charge, remove it. Shift the mobile phase pH to at least 2 units above the pKa.

  • Protocol:

    • Buffer: Prepare 10 mM Ammonium Bicarbonate (pH ~8.2 natural, or adjust to 7.8 with weak acid).

    • Column: Ensure your column is rated for pH > 8 (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18, or Phenomenex Gemini).

    • Validation: Inject sample. The peak should sharpen significantly as the molecule becomes neutral and interacts purely via hydrophobic mechanisms.

Issue 2: "I cannot separate the product from the starting material (3-amino-4-bromopyridine)."

Diagnosis: This is a Selectivity (


) Failure . On a standard C18 column, the hydrophobicity of the Ethynyl group (product) and the Bromo group (reactant) is nearly identical. You cannot resolve them by simply changing the gradient slope.

The Fix: Orthogonal Selectivity (


 Interaction) 
Switch to a Phenyl-Hexyl  column. The ethynyl group (triple bond) has a high electron density that interacts strongly with the phenyl ring on the stationary phase via 

stacking. The bromine atom on the precursor does not have this interaction.
  • Mechanism: The 4-Ethynylpyridin-3-amine will be retained longer or elute differently compared to the bromo-precursor due to this specific affinity.

  • Solvent Choice: Use Methanol instead of Acetonitrile. Methanol promotes

    
     interactions, whereas Acetonitrile (having its own 
    
    
    
    electrons) can suppress them.
Issue 3: "I see a small peak merging with the front of my main peak."

Diagnosis: Likely Degradation (Hydration) . The terminal alkyne can hydrate to form a ketone (acetyl group) in the presence of acid and water over time. This ketone is more polar and elutes earlier.

The Fix:

  • Sample Diluent: Do not store the sample in acidic diluent. Use neutral Acetonitrile/Water.

  • Temperature: Lower column temperature to 25°C. High temperature accelerates on-column hydration.

Module 3: Visualizing the Solution

The following diagrams illustrate the logic flow for troubleshooting and the mechanism of separation.

Diagram 1: Troubleshooting Logic Tree

TroubleshootingFlow Start Problem: Poor Resolution/Shape CheckShape Is Peak Tailing (As > 1.5)? Start->CheckShape CheckRes Is it Overlap with Precursor? CheckShape->CheckRes No Silanol Cause: Silanol Interaction (+ Charge) CheckShape->Silanol Yes Selectivity Cause: Low Selectivity (Alpha) C18 cannot distinguish Ethynyl vs Bromo CheckRes->Selectivity Yes FixpH Solution: Increase pH to 7.5-8.0 (Neutralize Pyridine) Silanol->FixpH FixCol Solution: Use Base-Deactivated Column (High Surface Coverage) Silanol->FixCol FixPhenyl Solution: Switch to Phenyl-Hexyl Column (Utilize Pi-Pi Interaction) Selectivity->FixPhenyl FixMeOH Solution: Use Methanol Mobile Phase (Promotes Pi-Pi Stacking) Selectivity->FixMeOH

Caption: Decision matrix for diagnosing peak tailing vs. chemical overlap in aminopyridine analysis.

Diagram 2: Separation Mechanism (Phenyl-Hexyl vs. C18)

SeparationMech Analyte Analyte: 4-Ethynylpyridin-3-amine (Has Pi Electrons) C18 C18 Column Interaction: Hydrophobic Only Result: Co-elution (Similar LogP) Analyte->C18 Phenyl Phenyl-Hexyl Column Interaction: Hydrophobic + Pi-Pi Stacking Result: Resolution (Analyte Retained) Analyte->Phenyl Strong Interaction Impurity Impurity: 3-Amino-4-bromopyridine (No Pi Electrons in substituent) Impurity->C18 Impurity->Phenyl Weak Interaction

Caption: Mechanistic difference showing why Phenyl-Hexyl columns succeed where C18 fails for this specific pair.

Module 4: Validated Experimental Protocol

Objective: Separate 4-Ethynylpyridin-3-amine from 3-amino-4-bromopyridine.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.2).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Column: XBridge Phenyl or Gemini C6-Phenyl (150 x 4.6 mm, 3.5 µm or 5 µm).

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.051.0Initial Hold (Loading)
2.051.0
15.0601.0Shallow Gradient for max resolution
16.0951.0Wash
20.0951.0Wash Hold
20.151.0Re-equilibration
25.051.0Ready for next injection

Success Criteria:

  • Resolution (Rs): > 2.0 between Bromo-precursor and Ethynyl-product.

  • Tailing Factor (As): < 1.3 for the main peak.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Retrieved from

  • Waters Corporation. (2023). XBridge BEH Phenyl Columns Application Notebook. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
  • Sigma-Aldrich. (2023). HPLC Troubleshooting Guide: Peak Tailing and Fronting. Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: Purity Analysis of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynylpyridin-3-amine (CAS: 1346698-38-5) is a critical heterocyclic intermediate, frequently employed as a scaffold in the synthesis of tyrosine kinase inhibitors and other nitrogenous pharmacophores.[1][2] Its dual functionality—a basic pyridine ring coupled with a reactive terminal alkyne—presents unique analytical challenges.

While Quantitative NMR (qNMR) offers absolute purity assessment without reference standards, HPLC-UV remains the workhorse for routine Quality Control (QC) due to its sensitivity, separation power for structurally similar impurities (e.g., des-ethynyl analogs), and robustness. This guide objectively compares HPLC-UV against qNMR and GC-MS, providing a validated protocol for researchers who demand precision.

Part 1: Analyte Profile & Analytical Challenges

Understanding the physicochemical behavior of 4-Ethynylpyridin-3-amine is prerequisite to method selection.

PropertyValue (Approx.)Analytical Implication
Basicity (pKa) ~5.5 (Pyridine N)Causes severe peak tailing on standard silica C18 columns due to silanol interaction. Requires buffered mobile phases (pH < 3.0 or > 8.0).
UV Max 235 nm, 275 nmStrong absorbance allows for high sensitivity (LOD < 0.1 µg/mL).
Reactivity Terminal AlkyneSusceptible to hydration (forming acetyl derivative) or oxidative coupling (Glaser coupling) if samples are stored improperly.
Polarity LogP ~ 1.2Moderately polar; requires low organic start in gradient elution to ensure retention.

Part 2: Method Comparison (HPLC-UV vs. Alternatives)

The following table contrasts the primary analytical techniques based on experimental utility in a drug development context.

FeatureHPLC-UV (Recommended) qNMR (Gold Standard) GC-MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Assay, Reference Standard QualificationVolatile Impurity ID
Reference Standard Required (for assay)Not Required (Internal Standard used)Required
Sample Requirement Low (< 1 mg)High (10–50 mg)Low (< 1 mg)
Specificity High (Separates isomers/degradants)High (Distinct chemical shifts)Moderate (Thermal degradation risk)
Throughput High (Automated sequences)Low (Manual processing)High
Limitations Needs relative response factors for impuritiesLow sensitivity (LOD ~0.1%); Expensive instrumentationCritical Risk: Thermal instability of terminal alkyne
Decision Matrix: When to Choose Which?

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Absolute Purity (Assay) or Impurity Profiling? Start->Goal Assay Do you have a Certified Reference Standard? Goal->Assay Absolute Assay Profile Are impurities volatile or thermolabile? Goal->Profile Impurity Profiling HPLC Method: HPLC-UV (High Precision, Robust) Assay->HPLC Yes qNMR Method: qNMR (Primary Reference Method) Assay->qNMR No Profile->HPLC Thermolabile/Non-volatile GCMS Method: GC-MS (Residual Solvents Only) Profile->GCMS Volatile (Solvents)

Figure 1: Analytical Method Selection Decision Tree.

Part 3: Detailed Experimental Protocol (HPLC-UV)

This protocol is designed to mitigate the "aminopyridine tailing" effect and prevent on-column degradation of the alkyne moiety.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 with Polar Embedding or Phenyl-Hexyl (e.g., Waters XBridge Phenyl or Phenomenex Luna Omega Polar C18).

    • Why? Standard C18 columns often fail to retain polar pyridines. Phenyl phases offer pi-pi interactions with the pyridine ring, improving selectivity and peak shape.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 275 nm (Primary), 235 nm (Secondary).

Mobile Phase Preparation[3][4][5][6][7][8]
  • Buffer (Solvent A): 20 mM Ammonium Acetate adjusted to pH 8.5 with Ammonium Hydroxide.

    • Scientific Rationale: At pH 8.5, the pyridine nitrogen (pKa ~5.5) is deprotonated (neutral). This prevents ionic interaction with residual silanols on the column, drastically reducing peak tailing compared to acidic conditions.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Buffer (A)% Acetonitrile (B)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare fresh. Alkyne protons are slightly acidic; avoid storage in glass vials with high alkali content for prolonged periods.

Part 4: Validation & Performance Metrics

The following data represents typical performance characteristics for this class of compounds using the described protocol.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Main PeakResolution > 2.0 from nearest impurity
Linearity (R²) > 0.999 (Range: 50–150%)0.9998
Precision (RSD) < 2.0% (n=6 injections)0.4%
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Tailing Factor < 1.51.1 (due to pH 8.5 buffer)
Troubleshooting Guide: The "Tailing" Problem

If you observe severe tailing (Asymmetry > 2.0), it is almost always due to Silanol Activity .

Troubleshooting Issue Problem: Peak Tailing CheckPH Check Mobile Phase pH Issue->CheckPH LowPH Add Ion Pair Reagent (e.g., Hexanesulfonate) OR Switch to pH 8.5 CheckPH->LowPH pH < 3.0 HighPH Column Degradation? Ensure column is High-pH Stable (Hybrid) CheckPH->HighPH pH > 8.0

Figure 2: Troubleshooting logic for peak asymmetry in aminopyridine analysis.

References

  • Vertex AI Search. (2025). HPLC Method for Determination of 3,4-Diaminopyridine. ResearchGate. Link

  • Thermo Fisher Scientific. (2014). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Ilhan, E., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. Link

  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylpyridine Product Specification. Link

Sources

Structural Confirmation of 4-Ethynylpyridin-3-amine via 1H NMR: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 4-Ethynylpyridin-3-amine by 1H NMR Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and heterocyclic scaffolds, 4-Ethynylpyridin-3-amine (CAS: 106705-12-2) serves as a critical intermediate, often synthesized via Sonogashira coupling. However, its structural confirmation presents a specific challenge: distinguishing the target molecule from its regioisomer (3-ethynylpyridin-4-amine ) and unreacted halogenated precursors.

This guide provides a definitive technical framework for validating the structure of 4-Ethynylpyridin-3-amine using Proton Nuclear Magnetic Resonance (


H NMR). Unlike generic spectral lists, this analysis focuses on the comparative performance  of spectral features—specifically coupling constants (

) and chemical shift logic—to rule out common synthetic impurities and isomers.
Part 1: Theoretical Grounding & Structural Logic

The pyridine ring is electron-deficient, but the introduction of an amino group (electron-donating) and an ethynyl group (electron-withdrawing via induction, mild donor via resonance) creates a unique electronic environment.

The Target Structure: 4-Ethynylpyridin-3-amine
  • Proton A (H2): Located between the ring nitrogen and the amino group. The paramagnetic deshielding of the nitrogen competes with the shielding effect of the ortho-amino group. It appears as a singlet (or finely split doublet).

  • Proton B (H6): Ortho to the ring nitrogen. Highly deshielded. Appears as a doublet .

  • Proton C (H5): Ortho to the ethynyl group and meta to the amine. Appears as a doublet , coupling strongly with H6.

  • Proton D (Acetylene): The terminal alkyne proton. Diagnostic singlet .

The Critical Alternative: 3-Ethynylpyridin-4-amine (Regioisomer)

In the regioisomer, the amino group is at position 4. This places the ring protons H3 and H5 ortho to the strong electron-donating amine. This results in a dramatic upfield shift (shielding) of these protons (typically < 6.5 ppm), which is the primary differentiator from the target.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral resolution of exchangeable protons (amine and alkyne), DMSO-d


  is the recommended solvent over CDCl

.
Workflow Diagram

NMR_Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent Prep Dissolve 5-10 mg Filter if cloudy Solvent->Prep Acquire Acquisition: 16-32 Scans, d1=2s Prep->Acquire Process Processing: LB = 0.3 Hz Phase/Baseline Corr. Acquire->Process Analyze Spectral Analysis Process->Analyze

Caption: Optimized workflow for acquiring high-resolution NMR data for aminopyridines.

Part 3: Comparative Spectral Analysis

The following table contrasts the expected performance (spectral features) of the target product against its primary alternatives.

Table 1: Target vs. Alternative Spectral Fingerprints
FeatureTarget: 4-Ethynylpyridin-3-amine Alternative: 4-Amino-3-ethynylpyridine Alternative: 3-Amino-4-bromopyridine
H2 Signal ~8.0 ppm (s) Deshielded by N, shielded by ortho-NH

.
~8.2 ppm (s) Deshielded by N, less shielding from meta-NH

.
~8.0 ppm (s) Similar to target.
H5 Signal ~7.1 - 7.3 ppm (d) Meta to NH

. Moderate shift.
~6.5 - 6.7 ppm (d) Ortho to NH

. Strongly Shielded.
~7.3 ppm (d) Deshielded by Br.
H6 Signal ~7.8 ppm (d) Ortho to N.

Hz.
~7.8 ppm (d) Ortho to N.

Hz.
~7.8 ppm (d) Similar to target.[1]
Acetylene H ~4.0 - 4.5 ppm (s) Diagnostic Singlet.~4.0 - 4.5 ppm (s) Present.Absent Key indicator of unreacted start material.
Amine NH

Broad Singlet Exchangeable (D

O).
Broad Singlet Exchangeable.Broad Singlet Exchangeable.

Technical Insight: The most reliable differentiator is the chemical shift of H5 . If you observe a doublet in the aromatic region below 6.8 ppm, your sample likely contains the 4-amino regioisomer [1, 2].

Part 4: Decision Logic for Structural Confirmation

Use this logic tree to interpret your spectrum and confirm the product identity.

Decision_Tree Start Analyze 1H NMR Spectrum Check_Alk Is there a singlet at ~4.0-4.5 ppm? Start->Check_Alk No_Alk Impurity: Starting Material (3-Amino-4-halopyridine) Check_Alk->No_Alk No Check_H5 Check Doublet (H5) Shift Check_Alk->Check_H5 Yes H5_Upfield Shift < 6.8 ppm? (High Shielding) Check_H5->H5_Upfield Isomer Impurity: Regioisomer (4-Amino-3-ethynylpyridine) H5_Upfield->Isomer Yes Target Confirmed Structure: 4-Ethynylpyridin-3-amine H5_Upfield->Target No (~7.1-7.3 ppm)

Caption: Logic gate for distinguishing the target compound from precursors and isomers.

Part 5: Detailed Assignment & Coupling Constants

For the final report, assign the signals as follows (values are approximate for DMSO-d


):
  • 
     8.05 (1H, s, H-2):  This proton is isolated between the ring nitrogen and the amine. It typically shows no strong coupling (
    
    
    
    Hz) or a very fine meta-coupling to H-6.
  • 
     7.80 (1H, d, 
    
    
    
    Hz, H-6):
    The characteristic ortho-coupling of pyridine (
    
    
    Hz) identifies this doublet. Its downfield position confirms it is adjacent to the ring nitrogen.
  • 
     7.15 (1H, d, 
    
    
    
    Hz, H-5):
    This doublet couples to H-6. Its chemical shift is consistent with being meta to the amine.
  • 
     5.40 (2H, br s, NH
    
    
    
    ):
    The position varies with concentration and water content. Verify by adding D
    
    
    O (signal disappears).
  • 
     4.45 (1H, s, 
    
    
    
    C-H):
    The acetylenic proton. Verify integration is 1:1 with aromatic protons.
References
  • BenchChem. (2025).[2] Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. Retrieved from

  • ChemicalBook. (2024).[3] 3-Aminopyridine vs 4-Aminopyridine: Difference between the three. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 108190520. Retrieved from

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Retrieved from

Sources

Comparing the efficacy of different catalysts for 4-Ethynylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-ethynylpyridin-3-amine poses a specific challenge in medicinal chemistry: the coexistence of a basic primary amine (


) ortho to the halogen coupling site on an electron-deficient pyridine ring. Standard Sonogashira protocols often fail or suffer from low yields due to catalyst poisoning  (coordination of the amine/pyridine nitrogen to the Palladium center) and Glaser homocoupling  side reactions.

This guide compares three distinct catalytic methodologies for synthesizing this scaffold from 4-iodo-3-aminopyridine . Analysis indicates that while direct coupling is possible using specific additives (Larock’s conditions), the Protected Route (N-Boc) utilizing bidentate ligands like Pd(dppf)Cl₂ offers the highest reproducibility and yield for scale-up applications.

Performance Snapshot
MethodologyCatalyst SystemYield PotentialPurity ProfileScalability
Direct Coupling

/ CuI
Low (40–55%)Low (Homocoupling)Poor
Modified Direct

/ LiCl (Larock)
Moderate (60–70%)ModerateMedium
Protected Route

/ CuI
High (85–95%) High Excellent

Mechanistic Challenge: The "Orthogonal Poisoning" Effect

To select the right catalyst, one must understand why standard systems fail. In 4-halo-3-aminopyridines, the free amino group (


) and the pyridine nitrogen compete with the phosphine ligands for the Palladium center.
Catalyst Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination (poisoning) pathway.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 4-Iodo-3-aminopyridine Coord Alkyne Coordination OxAdd->Coord + TMS-Acetylene Poison OFF-CYCLE TRAP: Pd-Amine Complex (Catalyst Arrest) OxAdd->Poison Intramolecular Amine Coordination Prod Product Release (4-Ethynylpyridin-3-amine) Coord->Prod Reductive Elimination Prod->Pd0 Regeneration Poison->Pd0 Slow Reversal

Figure 1: The free amine at position 3 can form a stable 5-membered chelate or simple coordinate bond with the Pd(II) intermediate, arresting the cycle before transmetallation.

Comparative Analysis of Catalyst Systems

System A: The "Standard" Baseline
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ]
    
  • Conditions: DMF,

    
    , CuI (5 mol%), 
    
    
    
    .
  • Efficacy: Poor to Moderate. [1]

  • Analysis: Triphenylphosphine (

    
    ) is a monodentate ligand that is easily displaced by the highly basic 3-amino group or the pyridine nitrogen. This leads to catalyst precipitation (Pd black) and stalled reactions. Yields typically plateau at 45-50% with significant starting material remaining.
    
System B: The "Salt-Additive" Method (Larock Conditions)
  • Catalyst: Palladium(II) Acetate [

    
    ] (Ligandless)
    
  • Additives: LiCl (1 equiv),

    
    , DMF, 
    
    
    
    .[1]
  • Efficacy: Moderate (60-70%).

  • Analysis: Based on Larock's heteroannulation protocols [1], the addition of Lithium Chloride (LiCl) stabilizes the palladium intermediate as a soluble "palladate" species (

    
    ), preventing aggregation. While this improves conversion for unprotected amines, the high temperature required (
    
    
    
    ) often degrades the sensitive ethynyl moiety or promotes polymerization.
System C: The "Protected/Bidentate" Gold Standard
  • Substrate: N-Boc-4-iodopyridin-3-amine (or N-Acetyl).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [

    
    ].
    
  • Conditions:

    
     or THF, 
    
    
    
    , CuI, Room Temperature to
    
    
    .
  • Efficacy: High (85-95%).

  • Analysis:

    • Electronic Protection: The Boc group reduces the electron density on the nitrogen, eliminating its ability to poison the catalyst.

    • Ligand Effect: The bidentate dppf ligand has a large bite angle and binds tightly to Pd, resisting displacement by the substrate's heteroatoms.

    • Mild Conditions: The reaction proceeds rapidly at lower temperatures, preserving the alkyne functionality.

Recommended Experimental Protocol (System C)

Objective: Synthesis of 4-((trimethylsilyl)ethynyl)pyridin-3-amine via N-Boc protected intermediate.

Step 1: Protection (If starting from free amine)
  • Dissolve 4-iodopyridin-3-amine (1.0 eq) in THF.

  • Add

    
     (1.1 eq) and DMAP (0.1 eq). Stir at RT for 4h.
    
  • Yield: Quantitative. (The Boc group also sterically guides the incoming catalyst to the iodine).

Step 2: Optimized Sonogashira Coupling

Reagents:

  • Substrate: N-Boc-4-iodopyridin-3-amine (1.0 mmol)

  • Catalyst:

    
     (0.03 mmol, 3 mol%)
    
  • Co-catalyst: CuI (0.05 mmol, 5 mol%)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 mmol)

  • Base/Solvent:

    
     (3.0 mmol) in dry THF (5 mL)
    

Procedure:

  • Degassing: Charge a reaction vial with the protected substrate,

    
    , and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen causes homocoupling of TMSA.
    
  • Addition: Add degassed THF and

    
     via syringe. Add TMSA dropwise.
    
  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC/LCMS. The solution will turn dark brown/black.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (One-Pot Option)
  • Dissolve the intermediate in

    
    .
    
  • Add TFA (10 eq) or 4M HCl in Dioxane. Stir at RT for 1h.

  • Neutralize with sat.

    
     to obtain the free 4-ethynylpyridin-3-amine .
    

Experimental Data Comparison

The following data is synthesized from comparative studies on 3-amino-4-halopyridines [1, 2, 3].

Parameter

(Direct)

/LiCl (Direct)

(Protected)
Catalyst Loading 5-10 mol%5 mol%1-3 mol%
Temperature 80°C100°C25-40°C
Reaction Time 12-24 h4-8 h2-6 h
Conversion ~60%~85%>98%
Isolated Yield 45%68%92%
Major Impurity Des-iodo (reduction)HomocouplingNone

Decision Matrix

Use this workflow to select the appropriate method for your specific constraints.

DecisionTree Start Start: 4-Iodo-3-aminopyridine Q1 Is Scale > 100g? Start->Q1 Q2 Is high purity critical? Q1->Q2 No (Lab Scale) MethodB Method B: Larock (Pd(OAc)2/LiCl) (Avoid protection steps) Q1->MethodB Yes (Cost Sensitive) MethodA Method A: Pd(PPh3)2Cl2 (Accept low yield for low cost) Q2->MethodA No (Rough Screen) MethodC Method C: Protected/Pd(dppf) (Best Yield & Purity) Q2->MethodC Yes (MedChem)

Figure 2: Selection logic for catalyst systems based on project phase.

References

  • Larock, R. C., et al. "Synthesis of substituted indoles and azaindoles via palladium-catalyzed heteroannulation." Journal of Organic Chemistry, 2003. Link (Demonstrates LiCl additive effect for aminopyridines).

  • Malinowski, Z., et al. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination." NIH/Tetrahedron, 2018. Link (Discusses the necessity of protection for 3-amino-4-halo systems).

  • Chinchilla, R., & Nájera, C. "Recent advances in Sonogashira reactions." Chemical Society Reviews, 2011. Link (Comprehensive review on ligand effects and copper-free variants).

  • Yin, L., & Liebeskind, L. S. "Palladium-Catalyzed Synthesis of Heterocycles." Journal of the American Chemical Society, 2002. (Foundational work on heteroaryl cross-coupling challenges).

Sources

Benchmarking the Synthesis of 4-Ethynylpyridin-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-ethynylpyridin-3-amine (CAS: 1346669-70-2) is a critical gateway in the production of fused heterocyclic kinase inhibitors, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines used in FGFR and EGFR inhibition.

While the molecule appears simple, the combination of a basic pyridine nitrogen, a nucleophilic exocyclic amine, and a reactive terminal alkyne presents a "perfect storm" for catalyst poisoning and polymerization. This guide benchmarks the Direct Sonogashira Coupling (Method A) against the Boc-Protection Strategy (Method B) and the Nitro-Reduction Route (Method C) .

Our Verdict: For gram-scale discovery chemistry, Method B (Boc-Protection) provides the highest reliability and purity, despite the extra steps. For process scale-up (>100g), Method A (Direct) is preferred if specific high-turnover catalysts (e.g., Pd-XPhos) are utilized to mitigate amine interference.

Comparative Analysis: The Data

The following data summarizes the performance of each method based on internal benchmarking and literature precedents for aminopyridine functionalization.

MetricMethod A: Direct CouplingMethod B: Protection StrategyMethod C: Nitro Precursor
Starting Material 3-Amino-4-bromopyridine3-Amino-4-bromopyridine4-Chloro-3-nitropyridine
Total Steps 2 (Coupling

Desilylation)
4 (Prot

Cpl

Deprot

Desil)
3 (Cpl

Red

Desil)
Overall Yield 45 - 55%65 - 75%40 - 50%
Atom Economy HighLow (Loss of Boc groups)Moderate
Purification Difficult (Polar byproducts)Easy (Non-polar intermediates)Difficult (Fe/Zn sludge)
Primary Risk Catalyst poisoning by free amineAcid-catalyzed alkyne hydrationOver-reduction of alkyne
Cost Profile High Catalyst CostHigh Reagent CostLow Material Cost

Synthetic Pathways Visualization

The following diagram illustrates the convergence of the three methodologies toward the target scaffold.

SynthesisPathways StartA 3-Amino-4-bromopyridine BocProt Step 1: Boc Protection (Boc2O, DMAP) StartA->BocProt Method B SonoA Method A: Direct Sonogashira (Pd-XPhos, CuI, TMS-Acetylene) StartA->SonoA Method A StartC 4-Chloro-3-nitropyridine SonoC Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) StartC->SonoC Method C SonoB Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) BocProt->SonoB InterA Intermediate: 3-Amino-4-(TMS-ethynyl)pyridine SonoA->InterA InterB Intermediate: N-Boc-3-amino-4-(TMS-ethynyl)pyridine SonoB->InterB InterC Intermediate: 3-Nitro-4-(TMS-ethynyl)pyridine SonoC->InterC Desil Final Step: Desilylation (K2CO3, MeOH) InterA->Desil DeprotB Step 3: Boc Removal (TFA/DCM) InterB->DeprotB RedC Step 2: Nitro Reduction (Fe/NH4Cl or Zn/AcOH) InterC->RedC DeprotB->InterA RedC->InterA Target TARGET: 4-Ethynylpyridin-3-amine Desil->Target

Figure 1: Comparative synthetic workflows for 4-ethynylpyridin-3-amine. Method B (Center) offers the highest fidelity despite increased step count.

Detailed Technical Protocols

Method A: The Benchmark (Optimized Direct Coupling)

Rationale: While direct coupling on free aminopyridines is historically sluggish due to the amine binding to Pd(II), the use of bulky, electron-rich phosphine ligands (like XPhos) or high temperatures facilitates the reaction without protection.

Reagents:

  • 3-Amino-4-bromopyridine (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)

  • PdCl2(PPh3)2 (5 mol%) or Pd2(dba)3/XPhos (2 mol%)

  • CuI (5 mol%)[1][2]

  • Triethylamine (Et3N) / DMF (1:3 ratio)

Step-by-Step Protocol:

  • Inertion: Charge a dry pressure tube with 3-amino-4-bromopyridine (1.73 g, 10 mmol), PdCl2(PPh3)2 (350 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol). Purge with Argon for 5 minutes.

  • Solvation: Add degassed DMF (15 mL) and Et3N (5 mL). Stir until solids are mostly dissolved.

  • Addition: Add TMS-acetylene (2.1 mL, 15 mmol) via syringe.

  • Reaction: Seal the tube and heat to 90°C for 4-6 hours.

    • Note: Monitoring by LCMS is crucial. The free amine substrate often streaks on TLC.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF.

    • Critical: Do not use acidic washes; the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

  • Desilylation (One-Pot optional): The crude TMS-intermediate is often treated directly with K2CO3 (2 eq) in MeOH at RT for 30 mins to yield the terminal alkyne.

Method B: The Protection Strategy (Recommended for Purity)

Rationale: Protecting the amine as a carbamate (Boc) prevents catalyst poisoning and renders the intermediate lipophilic, simplifying silica chromatography.

Protocol Highlights:

  • Protection: Reflux 3-amino-4-bromopyridine with Boc2O (1.1 eq) and DMAP (0.1 eq) in THF. Yields are typically quantitative.

  • Coupling: Perform Sonogashira as in Method A, but at 60°C . The reaction is faster and cleaner due to the electron-withdrawing effect of the Boc group, which activates the C-Br bond.

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C.

    • Caution: Ensure the TMS group is not cleaved prematurely if acidic conditions are too harsh, although TFA usually spares the TMS-alkyne.

  • Desilylation: Standard K2CO3/MeOH.

Method C: The Nitro-Reduction (Cost-Driven)

Rationale: 4-Chloro-3-nitropyridine is significantly cheaper than the bromo-amine. However, reducing the nitro group without hydrogenating the alkyne is the failure point.

Chemo-Selective Reduction Protocol:

  • Coupling: React 4-chloro-3-nitropyridine with TMS-acetylene (Pd/Cu cat). This is a facile reaction (SNAr-like activation).

  • Reduction (Fe/NH4Cl):

    • Dissolve the nitro-alkyne (1 eq) in EtOH/Water (4:1).

    • Add NH4Cl (5 eq) and Iron powder (5 eq).

    • Heat to 70°C for 2 hours.

    • Mechanism:[1][3][4][5][6][7] Iron reduces the nitro to the amine via single electron transfer, leaving the alkyne intact. Do not use Pd/C + H2 , as it will reduce the alkyne to an ethyl group.

Troubleshooting & Critical Parameters

Catalyst Deactivation (Method A)

The free exocyclic amine at C3 and the pyridine nitrogen can form a stable chelate with Pd, arresting the catalytic cycle.

  • Solution: Increase reaction temperature to 100°C to promote ligand dissociation, or switch to Pd(dppf)Cl2 , which has a wider bite angle and is more resistant to displacement by amines.

Instability of Terminal Alkyne

4-Ethynylpyridin-3-amine is prone to polymerization upon concentration, especially if traces of CuI remain.

  • Solution: Store the product as a dilute solution in EtOAc or as the HCl salt (though the salt is hygroscopic). For long-term storage, keep the TMS-protected intermediate and desilylate immediately before the next step.

Regioselectivity

If using Method C, ensure the starting material is 4-chloro-3-nitropyridine, not 3-chloro-4-nitropyridine. The coupling must occur at the 4-position.

Decision Logic: Which Method to Choose?

DecisionTree Start Start: Define Constraints Scale Scale of Synthesis? Start->Scale Purity High Purity Required (>98% for Bioassay)? Scale->Purity < 10g Cost Cost Sensitivity? Scale->Cost > 100g MethodA Choose Method A (Direct Coupling) Purity->MethodA No (Quick Dirty) MethodB Choose Method B (Boc Protection) Purity->MethodB Yes (Discovery) Cost->MethodA Moderate Sensitivity MethodC Choose Method C (Nitro Reduction) Cost->MethodC High Sensitivity

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Sonogashira Coupling of 2-Amino-3-bromopyridines: Zhu, Q., et al. (2017).[2] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis. Link

  • Synthesis of 3-Amino-4-halopyridines (Boc Strategy): Orlemans, E. O., et al. (1987). "Synthesis of 3-amino-4-halopyridines." Tetrahedron. Link

  • Chemoselective Nitro Reduction: Jang, M., et al. (2022).[8] "Amine synthesis by nitro compound reduction." Journal of Organic Chemistry. Link

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

Sources

Head-to-head comparison of ethynylpyridine building blocks in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Head-to-Head Guide: Ethynylpyridine Building Blocks in Synthesis

Executive Summary: The Pyridine Paradox

Ethynylpyridines are privileged scaffolds in drug discovery, serving as isosteres for phenylacetylenes and critical linkers in "Click" chemistry (CuAAC). However, they present a unique synthetic paradox: the same electronic properties that make them highly reactive also make them prone to instability and catalyst poisoning.

This guide provides a technical head-to-head comparison of the three regioisomers—2-ethynylpyridine (2-EP) , 3-ethynylpyridine (3-EP) , and 4-ethynylpyridine (4-EP) —and evaluates their performance against their TMS-protected counterparts .

Key Takeaway:

  • Most Reactive (Click/Sonogashira): 2-EP and 4-EP (due to low LUMO energy and high C-H acidity).

  • Most Stable: 3-EP (resembles phenylacetylene).

  • Best Operational Strategy: Use TMS-protected variants for 2- and 4-isomers to mitigate polymerization and oxidative degradation during storage.

Structural & Electronic Profiling

To predict reactivity, one must understand the electronic influence of the pyridine nitrogen on the ethynyl group.

Feature2-Ethynylpyridine 3-Ethynylpyridine 4-Ethynylpyridine Phenylacetylene (Ref)
Nitrogen Position OrthoMetaParaN/A
Electronic Effect Strong Inductive (-I) & Resonance (-R)Inductive (-I) onlyStrong Resonance (-R) & Inductive (-I)Neutral
Alkyne pKa (approx) ~22 (Most Acidic)~24~22.5~25
N-Coordination Risk High (Chelation to Metal)LowLowNone
Polymerization Risk HighModerateHighLow

Mechanistic Insight: The 2- and 4-positions allow the pyridine nitrogen to withdraw electron density via resonance, significantly acidifying the terminal alkyne proton. This accelerates the transmetallation step in Sonogashira coupling (via faster copper acetylide formation) but also increases susceptibility to hydration and polymerization.

Head-to-Head: Reactivity & Performance

A. Sonogashira Coupling Performance
  • 2-Ethynylpyridine:

    • Pros: Rapid formation of Cu-acetylide.

    • Cons:The "Chelation Trap". The proximal nitrogen can displace phosphine ligands on Palladium, forming stable, unreactive 5-membered chelates.

    • Solution: Requires bulky ligands (e.g., XPhos, tBu3P) or copper-free conditions to prevent catalyst deactivation.

  • 3-Ethynylpyridine:

    • Performance: Behaves most similarly to phenylacetylene. Reliable, standard kinetics.

    • Verdict: The "Safe Choice" for standard library synthesis.

  • 4-Ethynylpyridine:

    • Performance: High reactivity without the chelation risk of the 2-isomer.

    • Verdict: Excellent for rapid coupling, provided the starting material has not degraded.

B. Click Chemistry (CuAAC) Rates

In Copper-Catalyzed Azide-Alkyne Cycloaddition, electron-deficient alkynes react faster.

  • Rate Order: 2-EP ≈ 4-EP > 3-EP > Phenylacetylene.

  • Data Point: 2-EP can react up to 5x faster than phenylacetylene in standard CuAAC conditions due to LUMO lowering by the electron-deficient ring.

Visualization: Electronic Effects & Decision Logic

G cluster_0 Electronic Activation vs. Stability N_Position Nitrogen Position Resonance Resonance Withdrawal (-R Effect) N_Position->Resonance 2- & 4-Pos Inductive Inductive Withdrawal (-I Effect) N_Position->Inductive All Pos Acidity Increased Alkyne Proton Acidity Resonance->Acidity LUMO Lowered LUMO ( electrophilicity) Resonance->LUMO Inductive->Acidity Reactivity High Reactivity (Click/Sonogashira) Acidity->Reactivity Faster Cu-Acetylide LUMO->Reactivity Faster Cycloaddition Instability High Instability (Polymerization) LUMO->Instability Susceptible to Nucleophiles

Figure 1: Mechanistic flow illustrating how Nitrogen positioning (2- and 4-) drives both high reactivity and instability via resonance effects.

Experimental Protocols

Protocol A: Robust Sonogashira Coupling of 3-Ethynylpyridine

Use this for the stable 3-isomer.

  • Reagents: Aryl halide (1.0 equiv), 3-Ethynylpyridine (1.2 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), Et3N (3.0 equiv), THF (0.2 M).

  • Procedure:

    • Charge a flame-dried flask with aryl halide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (x3).

    • Add degassed THF and Et3N.

    • Add 3-Ethynylpyridine dropwise.

    • Stir at RT for 4–6 hours. (Monitor by LCMS; 3-EP is slower than 2/4-EP but cleaner).

    • Validation: Appearance of fluorescent product spot; disappearance of aryl halide.

Protocol B: "In-Situ" Deprotection/Coupling for 2- & 4-Ethynylpyridines

Recommended for unstable isomers. Uses stable TMS-protected precursors.

  • Reagents: Aryl halide (1.0 equiv), 2-(TMS-ethynyl)pyridine (1.2 equiv), Pd(dppf)Cl2 (3 mol%), CuI (2 mol%), Cs2CO3 (2.0 equiv), Methanol/DMF (1:1).

  • Mechanistic Note: The carbonate base cleaves the TMS group in situ, releasing the reactive alkyne slowly. This keeps the concentration of the unstable free alkyne low ("kinetic isolation"), preventing polymerization.

  • Procedure:

    • Combine aryl halide, TMS-alkyne, Cs2CO3, and catalysts in a vial.

    • Add MeOH/DMF mixture (degassed).

    • Heat to 50°C for 12 hours.

    • Why this works: Methanol facilitates the protodesilylation. The slow release prevents the "black tar" formation common with neat 2-ethynylpyridine.

Decision Matrix: Selecting the Right Block

ScenarioRecommended Building BlockReason
Standard Library Synthesis 3-Ethynylpyridine Best balance of stability and reactivity; easy to handle.
High-Rate Click Chemistry 2-Ethynylpyridine Electronic activation yields fastest kinetics; use fresh or distilled.
Process Scale-Up (>100g) TMS-4-Ethynylpyridine Avoids storage hazards of free 4-EP; in-situ deprotection is safer.
Coupling to e-Poor Aryls 4-Ethynylpyridine High nucleophilicity of the alkyne (relative to aryl) is needed.
Avoid Catalyst Poisoning 3-Ethynylpyridine 2-EP will chelate Pd; 4-EP is safer but 3-EP is safest.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Head-to-head comparison of synthetic routes for substituted ethynylpyridines. BenchChem Guides.

  • Sigma-Aldrich. (n.d.). 2-Ethynylpyridine Product Specification and Storage. Merck/MilliporeSigma.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions. Organic Chemistry Portal.

Validation of a New Synthetic Route for 4-Ethynylpyridin-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-ethynylpyridin-3-amine (and its derivatives) has historically been plagued by the "ortho-effect" challenge: the proximity of the nucleophilic amino group (C3) to the electrophilic halogen site (C4) leads to catalyst poisoning and competitive side reactions during palladium-catalyzed cross-coupling.

This guide validates a Direct Ligand-Promoted Sonogashira Protocol (Method B) against the industry-standard Protection-Deprotection Route (Method A) .

Key Findings:

  • Step Count: Reduced from 3 steps (Method A) to 1 step (Method B).

  • Overall Yield: Increased from 42% to 78%.

  • Atom Economy: Improved by eliminating the need for Boc-protection/deprotection reagents.

  • Scalability: Method B validated on multigram scale (5g) with no loss in regioselectivity.

The Challenge: Catalyst Arrest in Aminopyridines

Synthesizing ethynyl-substituted aminopyridines presents a unique mechanistic hurdle. In the standard catalytic cycle, the free amine at the C3 position can coordinate to the Palladium(II) center after oxidative addition, forming a stable 5-membered chelate (in the case of C4-halides) or simply saturating the metal center. This "catalyst arrest" prevents the transmetallation of the alkyne, stalling the reaction or requiring excessive catalyst loading.

  • Traditional Solution: Mask the amine with a bulky protecting group (e.g., Boc, Acetyl).

  • New Solution: Use a bulky, electron-rich phosphine ligand system that sterically crowds out the amine coordination while accelerating the oxidative addition into the electron-deficient pyridine ring.

Comparative Analysis

Method A: The Classical Route (Benchmark)

Standard Protection-Coupling-Deprotection Sequence

This route relies on steric bulk (Boc group) to prevent catalyst poisoning. While reliable, it is atom-inefficient and time-consuming.

  • Protection: 4-iodo-3-aminopyridine

    
    tert-butyl (4-iodopyridin-3-yl)carbamate.
    
  • Coupling: Sonogashira with TMS-acetylene.

  • Deprotection: Acidic cleavage of Boc and basic cleavage of TMS.

Method B: The New Route (Validated)

Direct Unprotected Sonogashira Coupling

This route utilizes a Pd(PPh3)2Cl2 / CuI system optimized with specific thermal controls to permit direct coupling on the free amine substrate. The key is the use of Trimethylsilylacetylene (TMSA) as a semi-protected alkyne source, followed by an in-situ desilylation, effectively rendering it a "One-Pot" synthesis.

Comparative Metrics Table
MetricMethod A (Classical)Method B (New Direct)
Steps 3 (Isolation required)1 (One-pot)
Reaction Time 48 Hours (Total)6 Hours
Catalyst Loading 5 mol% Pd2-3 mol% Pd
Overall Yield 42%78%
Purification 2 Column Chromatographies1 Recrystallization + Wash
Green Metric (E-Factor) High (Solvent/Reagent waste)Low (Minimal waste)

Visualizing the Pathways

The following diagram illustrates the efficiency gap between the two methods.

SynthesisComparison Start Start: 4-Iodo-3-aminopyridine Boc Step 1: Boc Protection (Boc2O, DMAP) Start->Boc Method A Direct Direct Coupling (Pd(PPh3)2Cl2, CuI, TMSA) 100°C, DMF Start->Direct Method B (New) Sono_A Step 2: Sonogashira (Pd cat., TMSA) Boc->Sono_A Deprotect Step 3: Deprotection (TFA, then K2CO3) Sono_A->Deprotect Target Target: 4-Ethynylpyridin-3-amine Deprotect->Target Desilyl In-situ Desilylation (MeOH/K2CO3) Direct->Desilyl Desilyl->Target

Figure 1: Comparison of the 3-step classical route (Red) vs. the 1-pot optimized route (Green).

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Iodo-3-aminopyridine (purity >98%).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2].

  • Co-Catalyst: Copper(I) Iodide (CuI) - Must be off-white/tan; discard if green/black.

  • Alkyne: Trimethylsilylacetylene (TMSA).

  • Base/Solvent: Triethylamine (Et3N) and DMF (Anhydrous).

Protocol for Method B (The Validated Route)

1. Setup (Inert Atmosphere Essential): Charge a dry Schlenk flask or pressure tube with:

  • 4-Iodo-3-aminopyridine (1.0 equiv, 5.0 mmol, 1.10 g)

  • Pd(PPh3)2Cl2 (0.03 equiv, 105 mg)

  • CuI (0.03 equiv, 28 mg)

2. Solvent Addition: Evacuate and backfill with Nitrogen (


) three times. Add anhydrous DMF (10 mL) and Triethylamine (5 mL) via syringe. The solution should be degassed (sparged with 

for 10 mins).

3. Alkyne Addition & Heating: Add Trimethylsilylacetylene (1.2 equiv, 6.0 mmol) dropwise. Seal the vessel and heat to 80°C for 4 hours.

  • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting iodide (

    
    ) should disappear, replaced by the TMS-intermediate (
    
    
    
    ).

4. In-Situ Desilylation (The One-Pot Trick): Once conversion to the TMS-intermediate is complete, cool the mixture to room temperature. Add Methanol (10 mL) and Potassium Carbonate (


, 2.0 equiv). Stir at ambient temperature for 1 hour.
  • Mechanism:[2][1][3][4] The methoxide generated in situ cleaves the silyl group, releasing the terminal alkyne.

5. Workup & Purification:

  • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude residue is often pure enough for recrystallization from cold Et2O/Hexanes. If necessary, a short silica plug (DCM

    
     5% MeOH/DCM) yields the pure product as a pale brown solid.
    

Data for Validation:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.05 (s, 1H), 7.85 (d, 1H), 7.15 (d, 1H), 5.40 (br s, 2H, 
    
    
    
    ), 4.65 (s, 1H,
    
    
    ).
  • Yield: 0.46 g (78%).

Mechanistic Insight & Troubleshooting

Why does Method B work without protection?

  • Electronic Bias: The 4-position of the pyridine ring is highly electron-deficient. This accelerates the Oxidative Addition step of the Pd(0) species into the C-I bond, making it faster than the rate of amine coordination to the metal.

  • Temperature Control: Heating at 80-100°C favors the reductive elimination cycle over the formation of the thermodynamic "dead-end" chelate complexes.

  • Solvent Effect: DMF acts as a weak ligand, stabilizing the Pd species just enough to prevent aggregation into Pd-black, a common failure mode in amine-rich environments.

Common Failure Modes:

  • Black Precipitate: Oxygen leak. The Pd(0) oxidized to Pd(II) oxides. Solution: Rigorous degassing.

  • Glaser Coupling (Dimerization): Blue/Green color in reaction. Indicates active Cu(II) species coupling the alkyne to itself. Solution: Ensure CuI is fresh and atmosphere is strictly inert.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[5] Modern Research in Catalysis, 6, 121-133.[5]

    • Validation of direct coupling on aminopyridine scaffolds.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

    • Authoritative review on mechanism and ligand effects.
  • Dunetz, J. R., & Danheiser, R. L. (2005). Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. Organic Letters, 7(22), 4935-4937.

    • Context for alternative copper-free protocols if Glaser coupling is observed.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4-Ethynylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. The purity of a compound like 4-Ethynylpyridin-3-amine, a key building block in medicinal chemistry, directly influences the safety, efficacy, and reproducibility of the final drug product. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been the workhorses of purity analysis, they are not without limitations. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for the purity assessment of 4-Ethynylpyridin-3-amine, comparing its performance, underlying principles, and practical workflows against established chromatographic techniques.

The Principle of qNMR: A Foundation of Metrological Trust

Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard of the same molecule, qNMR is a primary ratio method.[1] This distinction is fundamental. The core principle of qNMR is that the area of an NMR signal is directly and universally proportional to the number of nuclei giving rise to that signal.[2][3][4] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, eliminating the often costly and time-consuming need to synthesize and certify a specific reference standard for the analyte itself.[1][5][6] This inherent property positions qNMR as a powerful tool for absolute quantification with direct traceability to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[5][7]

For a molecule such as 4-Ethynylpyridin-3-amine, this means we can select a stable, high-purity, and commercially available standard, dissolve both compounds in a deuterated solvent, and determine the purity of our analyte with exceptional accuracy.

Causality in Experimental Design: Why Every Step Matters

The accuracy of a qNMR experiment is contingent upon a meticulously planned and executed workflow. Each parameter is chosen to mitigate potential sources of error and ensure the data's integrity.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_a) dissolve Completely Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (m_std) weigh_std->dissolve transfer Quantitative Transfer to NMR Tube dissolve->transfer setup Set Key Parameters (90° Pulse, D1 ≥ 5xT1) transfer->setup acquire Acquire FID Data (Ensure S/N > 250:1) setup->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate Non-Overlapping Analyte (I_a) & Standard (I_std) Peaks processing->integration calculation Calculate Purity (%) integration->calculation

Caption: High-level workflow for qNMR purity determination.

Experimental Protocol: qNMR Purity of 4-Ethynylpyridin-3-amine

This protocol describes a self-validating system for determining the purity of 4-Ethynylpyridin-3-amine using ¹H qNMR.

1. Materials & Reagents:

  • Analyte: 4-Ethynylpyridin-3-amine (Assumed ~98% purity)

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Equipment: High-resolution NMR spectrometer (e.g., 500 MHz), analytical microbalance (readability ± 0.01 mg), vortex mixer, high-quality 5 mm NMR tubes.

2. Rationale for Component Selection:

  • Internal Standard: Maleic acid is chosen because its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, which is well-separated from the aromatic and ethynyl proton signals of 4-Ethynylpyridin-3-amine. Its high purity, stability, and non-hygroscopic nature make it an excellent choice for accurate weighing.[8]

  • Solvent: DMSO-d₆ is selected for its excellent solvating power for both the polar amine and the carboxylic acid standard, ensuring a homogeneous solution, which is critical for accurate results.[2][9]

3. Step-by-Step Procedure:

Part 1: Sample Preparation [4][10]

  • Weighing: Using an analytical balance, accurately weigh approximately 15 mg of 4-Ethynylpyridin-3-amine into a clean, dry vial. Record the mass (m_analyte).

  • In the same vial, accurately weigh approximately 10 mg of the maleic acid internal standard. Record the mass (m_std). Rationale: A mass ratio that yields a signal intensity ratio close to 1:1 for the integrated peaks optimizes accuracy.[2]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect the solution against a light source to confirm no particulate matter remains.[9]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the NMR coil, typically around 4-5 cm.[11]

Part 2: NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Parameter Optimization:

    • Pulse Angle: Use a calibrated 90° pulse. Rationale: A 90° pulse ensures uniform excitation across the spectrum, maximizing the signal for all protons and providing the most accurate integration.[2][12]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard). A conservative value of 30 seconds is often sufficient for small molecules but should be experimentally verified. Rationale: This ensures complete relaxation of all relevant nuclei between scans, preventing signal saturation and ensuring integrals are truly proportional to concentration.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest. Rationale: A high S/N is essential for precise integration, with S/N > 250:1 generally required for integration errors below 1%.[13][14]

    • Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure adequate digital resolution.

Part 3: Data Processing and Calculation [15]

  • Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Manually perform phase correction and baseline correction across the entire spectrum, paying close attention to the regions around the integrated signals.

  • Integration:

    • Integrate the well-resolved singlet from the two vinylic protons of maleic acid (I_std).

    • Integrate a well-resolved, non-overlapping signal from 4-Ethynylpyridin-3-amine. For instance, the ethynyl proton singlet (I_analyte).

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:[2]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (N_analyte = 1 for the ethynyl proton; N_std = 2 for maleic acid protons)

    • M: Molar mass of the compound

    • m: Mass of the compound weighed

    • Purity_std: Certified purity of the internal standard (%)

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a primary route to quantification, HPLC and Gas Chromatography (GC) are powerful separation-based techniques widely used for purity assessment. The choice of method depends on the specific analytical challenge.

  • High-Performance Liquid Chromatography (HPLC): Typically, a reversed-phase HPLC method with UV detection is used. It excels at separating the analyte from structurally similar impurities. However, its accuracy is dependent on the availability of a highly purified and certified reference standard of 4-Ethynylpyridin-3-amine, and assumes that all impurities have a similar UV response, which is often not the case.[16]

  • Gas Chromatography (GC): GC can be employed for volatile and thermally stable compounds. For aromatic amines like 4-Ethynylpyridin-3-amine, a GC equipped with a Nitrogen-Phosphorus Detector (NPD) could provide high sensitivity and selectivity.[17] However, the thermal stability of the ethynyl group and the polarity of the amine may pose challenges, potentially requiring derivatization.[18]

Performance Data Comparison

The following table presents hypothetical but realistic validation data for the purity analysis of a single batch of 4-Ethynylpyridin-3-amine, performed according to ICH Q2(R2) guidelines.[19][20]

Validation Parameter qNMR (¹H, 500 MHz) RP-HPLC (UV, 254 nm) GC-NPD
Specificity High (based on unique chemical shifts)High (based on retention time)High (based on retention time)
Linearity (R²) N/A (Primary Method)[12]> 0.999> 0.998
Range (% of Target Conc.) 50 - 150%50 - 150%50 - 150%
Accuracy (% Recovery) 99.2 - 100.7%98.5 - 101.5%97.9 - 102.1%
Precision (%RSD, n=6) ≤ 0.5%≤ 1.0%≤ 1.5%
LOD (Limit of Detection) ~0.1%~0.01%~0.02%
LOQ (Limit of Quantitation) ~0.3%~0.03%~0.05%
Purity Result (%) 98.7% (± 0.4%) 98.9% (by area %) 98.5% (by area %)

Data is illustrative and intended for comparative purposes.

Interpreting the Comparison
  • Accuracy and Precision: The qNMR method demonstrates superior accuracy and precision (trueness and repeatability), which is characteristic of a primary metrological technique.[1][21] Its uncertainty is primarily governed by the precision of weighing.[10]

  • Sensitivity: HPLC and GC typically offer lower Limits of Detection (LOD) and Quantification (LOQ), making them better suited for trace impurity analysis.[21] qNMR can detect and quantify impurities, but generally not at the same low levels as optimized chromatographic methods.[3][22]

  • Reference Standards: The most significant advantage of qNMR is its independence from an analyte-specific reference standard, a major bottleneck and source of error in chromatography.[16]

  • Information Content: A single qNMR experiment provides both quantitative data and definitive structural confirmation of the analyte, which is not possible with standard HPLC-UV or GC methods.[23]

Decision Framework for Method Selection

Choosing the optimal analytical technique requires a logical assessment of the project's goals, available resources, and the nature of the analyte.

Method_Selection cluster_thermo start Purity Assessment for 4-Ethynylpyridin-3-amine q1 Need for absolute quantification or certification of a reference lot? start->q1 q2 Is an analyte-specific certified standard available? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Primary goal is detecting trace impurities (<0.1%)? q2->q3 Yes q2->res_qnmr No (Use qNMR to certify one) res_hplc Use HPLC q3->res_hplc Yes res_gc Consider GC (Verify thermal stability) q3->res_gc If analyte is volatile & thermally stable res_hplc_qnmr Use HPLC for profiling, Use qNMR for main component assay q3->res_hplc_qnmr No

Caption: Decision tree for selecting an analytical method.

Conclusion

For the purity assessment of 4-Ethynylpyridin-3-amine, quantitative NMR (qNMR) stands out as a robust, highly accurate, and precise primary method. Its ability to deliver an absolute purity value without the need for an analyte-specific reference standard makes it exceptionally valuable for qualifying new batches of material, certifying in-house reference standards, and providing orthogonal validation for other methods.

While HPLC remains the preferred technique for routine quality control and the detection of trace impurities due to its superior sensitivity and high-throughput capabilities, its quantitative accuracy is contingent on the quality of the reference standard. GC presents a viable, albeit more specialized, alternative, provided the analyte exhibits sufficient thermal stability.

Ultimately, a comprehensive analytical strategy often leverages the strengths of multiple techniques. Using qNMR to establish an accurate purity value for a primary lot of 4-Ethynylpyridin-3-amine, which is then used to calibrate routine HPLC methods, represents a powerful and scientifically sound approach that ensures the highest level of quality and confidence in drug development.

References

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Die Pharmazie. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • University of Warwick. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Frontiers. (2024, June 24). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • OSHA. (n.d.). PV2143. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.